(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376142 | |
| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62023-62-5 | |
| Record name | (αS,βS)-β-Amino-α-hydroxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62023-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid: From Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, often abbreviated as (2S,3S)-AHPA, is a non-proteinogenic amino acid of significant importance in medicinal chemistry. Its discovery is intrinsically linked to the isolation and structural elucidation of Bestatin (Ubenimex), a natural dipeptide inhibitor of various aminopeptidases. Bestatin itself was isolated from the culture broth of Streptomyces olivoreticuli in 1976 by Umezawa and his colleagues.[1][2] This guide provides an in-depth exploration of the history, stereoselective synthesis, and critical applications of the (2S,3S)-AHPA scaffold. We will delve into the causality behind various synthetic strategies, present detailed experimental protocols, and discuss the compound's role as a cornerstone for developing potent enzyme inhibitors, including those used in antiviral and anticancer therapies.[1][3]
Introduction: The Significance of a Chiral Scaffold
At the heart of many potent pharmaceuticals lies a precisely arranged three-dimensional structure. The biological activity of a molecule is often dictated by its stereochemistry, and this is particularly true for enzyme inhibitors that must fit into a specific active site. This compound is a prime example of such a chiral building block. Its structure features two contiguous stereocenters—one at the alpha-carbon bearing a hydroxyl group and another at the beta-carbon bearing an amino group. This specific syn relationship between the amino and hydroxyl groups is crucial for its function in mimicking the transition state of peptide hydrolysis, making it a valuable component in the design of protease inhibitors.[3]
The discovery and subsequent synthesis of this molecule were not born from a random screening but from a targeted effort to understand and replicate the potent biological activity of Bestatin, an immunomodulating agent with antitumor effects.[1][4]
The Genesis: Discovery within the Context of Bestatin
The story of (2S,3S)-AHPA begins with the discovery of Bestatin in 1976 by a team of Japanese scientists led by Hamao Umezawa.[1][2] They isolated this novel dipeptide from Streptomyces olivoreticuli and identified it as a potent, reversible inhibitor of cell surface enzymes like aminopeptidase B and leucine aminopeptidase.[1][2][5] Structural elucidation revealed that Bestatin was composed of an L-leucine residue and a unique, non-standard amino acid: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[5][6]
It is critical to note the stereochemistry here. The naturally occurring, biologically active form of Bestatin contains the (2S,3R ) diastereomer of AHPA.[6] However, the quest to synthesize all possible stereoisomers of Bestatin to probe structure-activity relationships led to the synthesis and investigation of the (2S,3S ) diastereomer as well.[7] This exploration revealed that different stereoisomers possessed varied inhibitory profiles, highlighting the importance of precise stereochemical control in synthesis. The (2S,3S)-AHPA isomer, while not the natural component of Bestatin, became a significant synthetic target in its own right for the creation of novel peptide mimetics and other pharmacologically active agents.[3][7]
The Challenge of Stereocontrol: A History of Synthetic Strategies
The primary challenge in synthesizing (2S,3S)-AHPA is the simultaneous and precise control of the two adjacent stereocenters (C2 and C3). Early synthetic efforts often resulted in mixtures of diastereomers, requiring tedious and inefficient separation techniques. The evolution of asymmetric synthesis has provided chemists with powerful tools to overcome this hurdle.
The choice of a synthetic route is dictated by factors such as the availability of starting materials, desired stereochemical outcome, scalability, and overall efficiency. Modern approaches prioritize stereoselectivity from the outset, minimizing the formation of unwanted isomers.
Comparison of Key Synthetic Approaches
| Synthetic Strategy | Key Principle | Typical Starting Material | Stereocontrol Element | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes a readily available chiral molecule that already contains one or more of the required stereocenters. | D-phenylalanine, Sugars | Inherent chirality of the starting material | Predictable stereochemical outcome | Limited availability of suitable starting materials for all targets |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Phenylacetic acid derivative | Evans auxiliary, pseudoephedrine | High diastereoselectivity, reliable | Requires additional steps for attachment and removal of the auxiliary |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction, leading to an enantiomerically enriched product. | Cinnamic acid derivatives | Chiral ligands (e.g., for hydrogenation or epoxidation) | High efficiency (low catalyst loading), atom economy | Catalyst development can be complex and expensive |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. | Racemic ester of AHPA | Lipases, proteases | Extremely high enantioselectivity, mild reaction conditions | Limited to specific substrates, 50% maximum theoretical yield |
Modern Methodologies in Detail
Modern organic synthesis provides several robust pathways to access (2S,3S)-AHPA with high stereochemical purity. Below, we outline a representative workflow based on asymmetric aminohydroxylation, a powerful method for installing adjacent amino and hydroxyl groups.
Workflow: Asymmetric Synthesis via Sharpless Aminohydroxylation
This approach leverages the highly reliable and stereospecific Sharpless asymmetric aminohydroxylation (AA) reaction on a suitable olefin, such as an ester of cinnamic acid.
Detailed Experimental Protocol: Asymmetric Aminohydroxylation
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrate derivatives.
-
Reaction Setup: To a stirred solution of methyl cinnamate (1.0 eq) in a 1:1 mixture of t-butanol and water, add the nitrogen source (e.g., N-bromoacetamide, 1.1 eq) and the chiral ligand (e.g., (DHQ)₂-PHAL, 0.05 eq).
-
Catalyst Addition: Cool the mixture to 0°C. Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq) in one portion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by adding sodium sulfite. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-protected amino-hydroxy ester by silica gel column chromatography.
-
Hydrolysis: Dissolve the purified ester in a suitable solvent (e.g., THF/water) and add a base (e.g., lithium hydroxide) to saponify the ester.
-
Isolation: After the reaction is complete, neutralize the mixture and isolate the final this compound product, often through crystallization or ion-exchange chromatography.
Causality: The choice of the (DHQ)₂-PHAL ligand is crucial as it creates a specific chiral pocket around the osmium catalyst. This forces the cinnamate ester to approach from a particular face, leading to the formation of the desired (2S,3S) stereochemistry with high enantioselectivity.
Applications in Drug Development
The primary utility of (2S,3S)-AHPA and its analogs is as a key structural motif in protease inhibitors.[3] The hydroxyl and amino groups are positioned to chelate the zinc ion often found in the active site of metalloproteases, while the phenyl group can engage in hydrophobic interactions within the enzyme's binding pocket.
-
Antiviral Agents: This scaffold is a component of several HIV protease inhibitors. These drugs are designed to mimic the peptide substrate of the viral protease, thereby blocking its function and preventing the maturation of new, infectious virions.
-
Anticancer Therapy: As seen with Bestatin, inhibitors containing the AHPA core can modulate the immune system.[1] By inhibiting cell surface peptidases, they can prevent the degradation of signaling peptides, leading to enhanced T-lymphocyte and macrophage activation.[1][2]
-
Neuroscience: Derivatives have been studied for their potential to inhibit enkephalinases, enzymes that degrade enkephalins (endogenous opioid peptides).[8] Inhibition of these enzymes can prolong the analgesic effects of enkephalins, offering a potential avenue for pain management.
Conclusion and Future Outlook
From its conceptual discovery as a component of the natural product Bestatin to its current status as a versatile chiral building block, this compound represents a triumph of natural product chemistry and modern asymmetric synthesis. The historical journey from isolation to stereocontrolled synthesis underscores the critical interplay between biology and chemistry. The ongoing development of more efficient and sustainable synthetic methods, including novel catalytic systems, will continue to make this valuable scaffold more accessible. As our understanding of enzyme mechanisms deepens, the (2S,3S)-AHPA core and its derivatives will undoubtedly remain a cornerstone in the rational design of next-generation selective and potent therapeutics.
References
-
Ota, K., & Ogawa, M. (1988). A new antitumor drug with immunomodulating activity, ubenimex (bestatin). Gan To Kagaku Ryoho, 15(4 Pt 2-1), 1237-1244. [Link]
-
Ordóñez, M., & Cativiela, C. (2008). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Current Organic Chemistry, 12(12), 998-1026. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Ishizuka, M., Ishizeki, T., Masuda, T., Momose, Y., Ikeda, T., Tsuchiya, T., ... & Umezawa, H. (1983). Phase I study of Bestatin: (I) A clinical study on determination of an optimal dose of Bestatin. Gan To Kagaku Ryoho, 10(2 Pt 1), 211-217. [Link]
-
Chem-Impex International. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Bestatin. Retrieved from [Link]
-
Noro, M., Fujita, S., & Wada, T. (2013). Stereoselective synthesis of P-modified α-glycosyl phosphates by the oxazaphospholidine approach. Organic Letters, 15(23), 5948-5951. [Link]
- Umezawa, H., Aoyagi, T., Nishikiori, T., Okuyama, A., Yamagishi, Y., Hamada, M., & Takeuchi, T. (1980). U.S. Patent No. 4,189,604. Washington, DC: U.S.
-
Reddy, P. V., & Sreekanth, V. (2014). Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs). Tetrahedron Letters, 55(47), 6427-6430. [Link]
-
Wikipedia. (n.d.). Ubenimex. Retrieved from [Link]
Sources
- 1. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound [myskinrecipes.com]
- 4. [Phase I study of Bestatin: (I) A clinical study on determination of an optimal dose of Bestatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Ubenimex - Wikipedia [en.wikipedia.org]
- 7. US4189604A - Bestatin - Google Patents [patents.google.com]
- 8. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid 128223-55-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Stereoisomerism and Activity of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid
Abstract
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a non-proteinogenic amino acid, is a pivotal chiral building block in the synthesis of numerous bioactive compounds, most notably protease inhibitors. The precise three-dimensional arrangement of its atoms, or stereochemistry, is paramount to its biological function. This technical guide provides a comprehensive exploration of the stereoisomerism of AHPA, with a particular focus on the (2S,3S) configuration, and delves into the structure-activity relationships of its various stereoisomers. We will examine the profound impact of stereochemistry on the inhibitory activity against key enzymes, such as aminopeptidases, and its implications for drug design and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the synthesis, separation, and biological evaluation of AHPA stereoisomers.
Introduction: The Significance of Chirality in AHPA
3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This seemingly subtle variation in the spatial orientation of the hydroxyl and amino groups has a profound impact on the molecule's ability to interact with biological targets.[1][2][3] The specific arrangement of these functional groups dictates the molecule's shape and its capacity to form precise non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the active site of an enzyme. Consequently, each stereoisomer can exhibit markedly different biological activities, ranging from potent inhibition to complete inactivity.[2][4]
The most well-known application of an AHPA stereoisomer is the (2S,3R) form, which is a key component of the natural dipeptide bestatin [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[5] Bestatin is a potent inhibitor of aminopeptidases, including aminopeptidase B and leucine aminopeptidase, and has demonstrated immunomodulatory and anti-tumor activities.[4][5][6] The (2S,3S) stereoisomer, also referred to as allophenylnorstatin, is another critical building block in medicinal chemistry, particularly in the development of protease inhibitors for antiviral therapies, such as those targeting HIV.[7][8] This guide will dissect the unique contributions of the (2S,3S) isomer and its counterparts to the field of drug discovery.
Stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid
The four stereoisomers of AHPA are depicted below, illustrating the distinct spatial arrangements of the hydroxyl and amino groups around the two chiral centers.
Caption: The four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid.
Structure-Activity Relationship: A Tale of Four Isomers
The biological activity of AHPA-containing compounds is exquisitely sensitive to the stereochemistry at both the C2 and C3 positions. Extensive research on bestatin and its analogues has elucidated the critical roles of these chiral centers in enzyme inhibition.
The Primacy of the 2S-Configuration
Studies on various stereoisomers of bestatin have consistently demonstrated that the 2S configuration is crucial for potent inhibitory activity against aminopeptidases.[5] Isomers possessing the 2S stereocenter exhibit significantly stronger inhibition compared to their 2R counterparts. This suggests that the spatial orientation of the hydroxyl group at the C2 position is a key determinant for optimal binding within the enzyme's active site. X-ray crystallography studies of aminopeptidases complexed with inhibitors like bestatin have provided a structural basis for this observation, revealing that the (S)-hydroxyl group forms critical hydrogen bonds with active site residues, contributing to the stability of the enzyme-inhibitor complex.[9]
The Influence of the 3S vs. 3R Configuration
While the 2S configuration is of primary importance, the stereochemistry at the C3 position further modulates the inhibitory potency.
-
(2S,3R)-AHPA: As a component of bestatin, this isomer is a highly potent inhibitor of aminopeptidase B and leucine aminopeptidase.[5] Its specific three-dimensional structure allows for an ideal fit into the active site of these enzymes.
-
(2S,3S)-AHPA (Allophenylnorstatin): This diastereomer also demonstrates significant biological activity, although its inhibitory profile can differ from the (2S,3R) isomer depending on the target enzyme. It is a valuable chiral synthon for the development of a range of protease inhibitors, including those targeting HIV protease.[7][8] The subtle change in the orientation of the amino group from R to S influences the overall conformation of the molecule and its binding affinity to different proteases.
-
(2R,3S)- and (2R,3R)-AHPA: These isomers generally exhibit significantly reduced or no inhibitory activity against aminopeptidases compared to the 2S isomers.[4][5] This underscores the stringent stereochemical requirements of the enzyme's active site.
Table 1: Comparative Inhibitory Activity of Bestatin Stereoisomers against Aminopeptidases
| Stereoisomer of Bestatin | Configuration of AHPA moiety | Relative Inhibitory Activity |
| Bestatin | (2S,3R) | ++++ |
| epi-Bestatin | (2R,3S) | + |
| allo-Bestatin | (2S,3S) | ++ |
| epi-allo-Bestatin | (2R,3R) | - |
| (Data synthesized from multiple sources, with '+' indicating relative potency and '-' indicating negligible activity) |
Experimental Protocols: Synthesis, Separation, and Characterization
The synthesis and separation of individual AHPA stereoisomers are critical steps in the development of stereochemically pure drugs. A variety of synthetic strategies and analytical techniques have been developed to achieve this.
Stereoselective Synthesis
Achieving high stereoselectivity in the synthesis of AHPA is a significant challenge. Several approaches have been successfully employed:
-
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids (e.g., D-phenylalanine) or sugars, to introduce the desired stereochemistry.[7][10]
-
Asymmetric Catalysis: The use of chiral catalysts, including enzymes (e.g., lipases) or organometallic complexes, can facilitate the enantioselective or diastereoselective formation of the desired stereoisomer.[11][12][13]
-
Substrate-Controlled Synthesis: In this approach, existing stereocenters in the substrate guide the formation of new stereocenters.
Caption: A generalized workflow for the stereoselective synthesis of AHPA.
Chiral Separation: High-Performance Liquid Chromatography (HPLC)
For mixtures of stereoisomers, chiral HPLC is the method of choice for both analytical and preparative-scale separation.[14][15][16] This technique relies on the differential interaction of the enantiomers or diastereomers with a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC Separation of AHPA Stereoisomers
-
Column Selection: A chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid derivatives.[14][17]
-
Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer can be adjusted to optimize the separation.
-
Sample Preparation: Dissolve the mixture of AHPA stereoisomers in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Temperature: Column temperature can be controlled to improve resolution and peak shape.
-
Detection: UV detection at a wavelength where the phenyl group of AHPA absorbs (e.g., 254 nm) is commonly used.
-
-
Data Analysis: The retention times of the different stereoisomers will vary, allowing for their identification and quantification.
Caption: A schematic representation of a chiral HPLC system for isomer separation.
Structural Characterization: X-ray Crystallography
X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute stereochemistry of chiral molecules.[18][19][20] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of each atom. This technique is crucial for validating the stereochemical outcome of a synthesis and for understanding the binding mode of AHPA-containing inhibitors to their target enzymes.[9][21]
Conclusion and Future Perspectives
The stereoisomerism of 3-amino-2-hydroxy-4-phenylbutanoic acid is a compelling example of how subtle changes in molecular architecture can have profound consequences for biological activity. The (2S,3S) stereoisomer, along with its diastereomers, continues to be a cornerstone in the design of potent and selective protease inhibitors. A thorough understanding of the structure-activity relationships of these isomers is essential for the rational design of new therapeutic agents.
Future research in this area will likely focus on:
-
The development of more efficient and highly stereoselective synthetic routes to access each of the AHPA stereoisomers in high purity.
-
The exploration of the biological activities of AHPA-containing compounds against a wider range of proteases and other enzymatic targets.
-
The use of computational modeling and advanced structural biology techniques to further elucidate the molecular basis of stereospecific recognition by biological targets.
By continuing to unravel the intricacies of AHPA stereochemistry, the scientific community can unlock new opportunities for the development of novel and effective therapies for a wide range of diseases.
References
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., & Aoyagi, T. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510–515. [Link]
-
Miller, M. J., & Stinnett, M. A. (2011). Syntheses and studies of amamistatin B analogs reveals that anticancer activity is relatively independent of stereochemistry, ester or amide linkage and select replacement of one of the metal chelating groups. Bioorganic & Medicinal Chemistry Letters, 21(9), 2611–2615. [Link]
-
Wang, W., et al. (2011). Design, Synthesis and Activity Study of Aminopeptidase N Targeted 3-amino-2-hydroxy-4-phenyl-butanoic Acid Derivatives. Drug Discoveries & Therapeutics, 5(2), 61-65. [Link]
-
ResearchGate. (n.d.). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds. [Link]
-
Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial origin. Journal of the Chemical Society, Perkin Transactions 1, (5), 486-489. [Link]
-
Bentham Science. (n.d.). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds. [Link]
-
ElectronicsAndBooks. (n.d.). Stereoselection in the Synthesis of three and erythre3-Amino-2-hydroxy-4-phenyl- butanoic Acid using Chiral Acetal Templates. [Link]
-
Kim, J. H., et al. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720. [Link]
-
Aoyagi, T., Wada, T., Yamamoto, K., Kojima, F., Nagai, M., Harada, S., & Umezawa, H. (1984). Different enzymatic oscillations in vivo caused by the stereoisomers of an aminopeptidase inhibitor, bestatin. Journal of Applied Biochemistry, 6(4), 212–221. [Link]
-
Addlagatta, A., et al. (2012). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. Journal of Biological Chemistry, 287(44), 36831-36841. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Novel Bestatin Analogs. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
KChem. (n.d.). and (2R,3R)-3-Amino-2-hydroxy-4- phenylbutanoic Acids from D-Glucono-δ-lactone. [Link]
-
KChem. (n.d.). and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. [Link]
-
Chemical Industry and Engineering Progress. (2013). Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. [Link]
-
PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. [Link]
-
PubMed. (2004). Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase. [Link]
-
IntechOpen. (2021). Effects of Stereoisomers on Drug Activity. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
YouTube. (2023). Concept of Chiral HPLC. [Link]
-
MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
PubChem. (n.d.). Ubenimex. [Link]
-
PubMed. (2012). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. [Link]
-
PubMed Central. (2007). Structure-activity relationships of semisynthetic mumbaistatin analogs. [Link]
-
PubMed. (2012). Crystallization and preliminary X-ray diffraction analysis of human endoplasmic reticulum aminopeptidase 2. [Link]
-
Biblioteka Nauki. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. [Link]
-
ResearchGate. (n.d.). Identification of amino acid sequences via X-ray crystallography: A mini review of case studies. [Link]
-
ProQuest. (n.d.). Microbial catalysis for the production of hydroxy- and amino-fatty acids. [Link]
-
PubMed Central. (2015). A Newcomer's Guide to Peptide Crystallography. [Link]
-
MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
PubChem. (n.d.). Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different enzymatic oscillations in vivo caused by the stereoisomers of an aminopeptidase inhibitor, bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bkcs.kchem.org [bkcs.kchem.org]
- 11. Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds | Bentham Science [eurekaselect.com]
- 12. Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid [hgjz.cip.com.cn]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. mdpi.com [mdpi.com]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. researchgate.net [researchgate.net]
- 20. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystallization and preliminary X-ray diffraction analysis of human endoplasmic reticulum aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Bestatin/Ubenimex)
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for Bestatin (Ubenimex), a potent, reversible protease inhibitor. The core active moiety of Bestatin is the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) residue, which is critical for its biological activity. It is important to note that the pharmacologically active and widely studied compound, Bestatin, is a dipeptide, N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, and not the (2S,3S) stereoisomer of the standalone amino acid.[1][2] This document elucidates the molecular interactions, primary enzymatic targets, and the resultant downstream signaling pathways that underpin its diverse pharmacological effects, including immunomodulation, anti-inflammatory, and anti-neoplastic activities. We will detail the structural basis of its inhibitory action, present key experimental protocols for its study, and summarize its therapeutic potential.
Introduction
Bestatin, also known as Ubenimex, was first isolated from the culture filtrate of Streptomyces olivoreticuli.[3] It is a natural dipeptide analogue that functions as a competitive, reversible inhibitor of several metalloproteases.[3] Its structure is unique, featuring an α-hydroxy-β-amino acid that mimics the tetrahedral transition state of peptide hydrolysis, allowing it to bind with high affinity to the active sites of target enzymes. The primary targets of Bestatin are cell-surface aminopeptidases and the enzyme leukotriene A4 (LTA4) hydrolase.[3][4][5] By inhibiting these enzymes, Bestatin modulates critical biological processes, leading to a spectrum of therapeutic applications, most notably as an adjunct therapy for acute myelocytic leukemia in Japan and in clinical investigation for conditions like lymphedema.[6][7][8] This guide will dissect its mechanism from the molecular level to its physiological consequences.
Molecular Mechanism of Action
Bestatin's efficacy stems from its ability to act as a transition-state analogue inhibitor, primarily targeting zinc-containing metalloenzymes.
Primary Molecular Targets
The biological effects of Bestatin are a direct consequence of its inhibition of several key enzymes:
-
Aminopeptidase N (APN/CD13): A membrane-bound ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides. APN is overexpressed in many cancers and plays a role in tumor growth, invasion, and angiogenesis.[9][10]
-
Aminopeptidase B (APB): An enzyme involved in the final stages of protein degradation, cleaving N-terminal arginine and lysine residues.[3][4] Its inhibition can alter the turnover of bioactive peptides, impacting immune responses.[2][4]
-
Leucyl/Cystinyl Aminopeptidase (LNPEP/Oxytocinase): This enzyme is involved in the degradation of various peptide hormones, including oxytocin and vasopressin.[3]
-
Leukotriene A4 Hydrolase (LTA4H): A bifunctional zinc metalloenzyme that converts LTA4 into leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[3][4][5]
Structural Basis of Inhibition
X-ray crystallography and spectroscopic studies have provided a detailed view of how Bestatin interacts with the active site of its target aminopeptidases.[11][12][13] It functions as a competitive, slow-binding inhibitor.[11][13]
The key interactions are:
-
Metal Coordination: The N-terminal amino group and the α-hydroxyl group of the AHPA moiety chelate the catalytic zinc ion(s) in the enzyme's active site.[13] Specifically, the alkoxide oxygen of the hydroxyl group often bridges the two zinc ions in dinuclear metalloenzymes, displacing a water molecule that is essential for catalysis.[13]
-
Hydrophobic Pockets: The phenyl side chain of the AHPA residue fits into the S1 hydrophobic pocket of the enzyme, while the isobutyl side chain of the C-terminal leucine residue occupies the S1' pocket.[14][11] This dual-pocket occupancy contributes to its binding affinity and specificity.
-
Hydrogen Bonding: The peptide backbone of Bestatin forms additional hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex.[11]
Caption: Bestatin binding to a dinuclear zinc aminopeptidase active site.
Pharmacological Effects & Signaling Pathways
The inhibition of specific enzymes by Bestatin triggers several key pharmacological responses.
Immunomodulation
Bestatin is a well-documented immunomodulatory agent.[2] Its mechanism is twofold:
-
Direct Stimulation: It can directly stimulate lymphocytes and monocytes by binding to surface aminopeptidases.[2][6]
-
Indirect Activity: By inhibiting aminopeptidases, it prevents the degradation of endogenous immunomodulatory peptides such as tuftsin and enkephalins.[2] This leads to an accumulation of these peptides, enhancing immune surveillance and activity, including the potentiation of Natural Killer (NK) cell function.[2][15]
Anti-Inflammatory Pathway via LTA4H Inhibition
A crucial mechanism of action, particularly relevant for inflammatory diseases like lymphedema, is the inhibition of LTA4 hydrolase.[4][7] This enzyme is a rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful chemoattractant and pro-inflammatory lipid mediator.[4][5] By blocking LTA4H, Bestatin effectively reduces LTB4 production, thereby attenuating inflammatory responses, reducing tissue inflammation, and promoting lymphatic repair.[4][7][16]
Caption: Bestatin's anti-inflammatory mechanism via LTA4H inhibition.
Anti-Neoplastic Activities
The rationale for using Bestatin in oncology is supported by its multifaceted anti-cancer effects.[9]
-
Inhibition of Proliferation and Induction of Apoptosis: Bestatin inhibits the proliferation of various human leukemic cell lines and can induce apoptosis, as evidenced by DNA fragmentation and enhanced caspase-3 activity.[6]
-
Anti-Angiogenesis: By inhibiting aminopeptidase N (APN/CD13) on endothelial cells, Bestatin can interfere with tumor angiogenesis.[6] It has been shown to inhibit the tube-like formation of endothelial cells and reduce tumor-induced blood vessel formation in vivo.[6]
-
Inhibition of Invasion and Metastasis: APN is implicated in the degradation of the extracellular matrix. Bestatin's inhibition of APN can decrease the invasive capacity of tumor cells by preventing the breakdown of barriers like type IV collagen.[6][10]
Experimental Protocols for Mechanistic Investigation
Validating the mechanism of action of Bestatin involves a combination of in vitro enzymatic assays, cell-based functional assays, and in vivo models.
In Vitro Aminopeptidase Inhibition Assay
This protocol determines the inhibitory potency (e.g., IC50) of Bestatin against a purified aminopeptidase.
-
Principle: A chromogenic substrate (e.g., L-Leucine-p-nitroanilide for APN) is cleaved by the enzyme, releasing a colored product (p-nitroaniline) that can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to enzyme activity.
-
Materials:
-
Purified recombinant human Aminopeptidase N (APN/CD13)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: L-Leucine-p-nitroanilide
-
Inhibitor: Bestatin (Ubenimex)
-
96-well microplate and plate reader
-
-
Step-by-Step Methodology:
-
Prepare a serial dilution of Bestatin in Assay Buffer.
-
In a 96-well plate, add 10 µL of each Bestatin dilution (or buffer for control) to triplicate wells.
-
Add 70 µL of Assay Buffer to all wells.
-
Add 10 µL of a pre-determined concentration of purified APN enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the Bestatin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Apoptosis Assay Workflow
This workflow assesses Bestatin's ability to induce apoptosis in a cancer cell line.
-
Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. Flow cytometry is used to quantify the cell populations.
-
Cell Line: U937 human monocytic leukemia cell line.[6]
-
Methodology:
-
Cell Culture: Seed U937 cells in a 6-well plate at a density of 2x10⁵ cells/mL and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of Bestatin (e.g., 0, 10, 50, 100 µg/mL) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer, quantifying the percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Caption: Experimental workflow for assessing apoptosis via Annexin V/PI staining.
Quantitative Data Summary
The inhibitory potency of Bestatin varies depending on the target enzyme and its origin. The following table summarizes representative inhibition constants found in the literature.
| Target Enzyme | Inhibitor | Potency (Kᵢ or IC₅₀) | Source Organism/System | Reference |
| Aminopeptidase M (AP-M) | Bestatin | Kᵢ = 4.4 µM | Porcine Kidney | [17] |
| Leucine Aminopeptidase (LAP) | Bestatin | Kᵢ = 0.55 µM | Porcine Kidney | [17] |
| Aminopeptidase B (AP-B) | Bestatin | Kᵢ = 4.6 nM | Rat Liver | [17] |
| Leukotriene A4 Hydrolase (LTA4H) | Bestatin Analogue (LTA4H-IN-1) | IC₅₀ = 2 nM | Recombinant Human | [18] |
| Insulin-Regulated Aminopeptidase (IRAP) | Bestatin Analogue (HFI-437) | Kᵢ = 20 nM | Recombinant Human | [18] |
Note: Data for analogues are included to represent the potential of the Bestatin scaffold.
Conclusion and Future Directions
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, as the key component of Bestatin, is a powerful inhibitor of a distinct class of metalloenzymes. Its mechanism of action is well-characterized, involving direct, competitive inhibition of aminopeptidases and LTA4 hydrolase, leading to potent immunomodulatory, anti-inflammatory, and anti-neoplastic effects. The structural understanding of its binding mode has paved the way for the rational design of second-generation inhibitors with improved potency and selectivity.[17][19]
Ongoing research continues to explore its therapeutic potential beyond oncology, with promising clinical trials in lymphedema highlighting the significance of its anti-inflammatory properties.[7][16] Future work will likely focus on developing analogues with optimized pharmacokinetic profiles and exploring its utility in other indications driven by aminopeptidase or LTA4H dysregulation, such as neuroinflammation and infectious diseases.[14][4]
References
-
Patsnap Synapse. (2024). What is the mechanism of Ubenimex?[Link]
-
Nishizawa, R., et al. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. PubMed. [Link]
-
Patsnap Synapse. (2024). What is Ubenimex used for?[Link]
-
Stamper, C. C., et al. (2004). Spectroscopic and X-ray Crystallographic Characterization of Bestatin Bound to the Aminopeptidase from Aeromonas (Vibrio) proteolytica. e-Publications@Marquette. [Link]
-
Wikipedia. (n.d.). Ubenimex. [Link]
-
Winn, M., et al. (2022). Review: Aminopeptidases in Cancer, Biology and Prospects for Pharmacological Intervention. PubMed. [Link]
-
Addis, D., et al. (2014). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. National Institutes of Health. [Link]
-
Stamper, C. C., et al. (2004). Spectroscopic and X-ray Crystallographic Characterization of Bestatin Bound to the Aminopeptidase from Aeromonas (Vibrio) proteolytica. ACS Publications. [Link]
-
Florentin, I., et al. (1988). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. PubMed. [Link]
-
Ricci, J. S. Jr., et al. (1982). The crystal and molecular structure of bestatin and its implications regarding substrate binding to the active site of leucine aminopeptidase. ACS Publications. [Link]
-
Ricci, J. S. Jr., et al. (1982). Crystal and molecular structure of bestatin and its implications regarding substrate binding to the active site of leucine aminopeptidase. OSTI.GOV. [Link]
-
Drinkwater, N., et al. (2017). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PubMed Central. [Link]
-
Drinkwater, N., et al. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. PNAS. [Link]
-
The Lymphie Life. (2017). A pill for lymphedema? Talking ubenimex’s potential with Dr. Quan of Eiger BioPharmaceuticals. [Link]
-
MySkinRecipes. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]
-
ResearchGate. (2015). Stereoselective Synthesis of Novel Bestatin Analogs. [Link]
-
Oka, S. (1980). A review of clinical studies of bestatin. PubMed. [Link]
-
Wickstrom, M., et al. (2011). Aminopeptidase N (CD13) as a target for cancer chemotherapy. PubMed Central. [Link]
-
Nishizawa, R., et al. (1977). Synthesis and structure-activity relations of bestatin analogs, inhibitors of aminopeptidase B. ACS Publications. [Link]
-
Thomas, J. K., & D'Souza, R. S. (2004). Of Peptides and Peptidases: The Role of Cell Surface Peptidases in Cancer. AACR Journals. [Link]
-
Mondanelli, G., et al. (2017). The immune regulation in cancer by the amino acid metabolizing enzymes ARG and IDO. PubMed. [Link]
-
Ikeda, S., et al. (1989). [Phase III controlled studies of bestatin in malignant tumors of the skin--results of treatment of squamous cell carcinoma and genital Paget's disease]. PubMed. [Link]
-
George W. Woodruff School of Mechanical Engineering. (n.d.). Groundbreaking Lymphedema Treatment Study. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
ChemBK. (n.d.). (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid. [Link]
-
PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. [Link]
-
Andersson, H., et al. (2020). Inhibition of Insulin-Regulated Aminopeptidase by Imidazo[1,5-α]pyridines—Synthesis and Evaluation. PubMed Central. [Link]
-
Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. ACS Publications. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. [Link]
-
Stöckel, A., et al. (1997). Specific Inhibitors of Aminopeptidase P. Peptides and Pseudopeptides of 2-hydroxy-3-amino Acids. PubMed. [Link]
-
Monash University. (n.d.). Aminopeptidase Inhibitors for Human, Animal and Microbial Use. [Link]
-
Chen, W., et al. (2002). Inhibition of the aminopeptidase from Aeromonas proteolytica by aliphatic alcohols. Characterization of the hydrophobic substrate recognition site. PubMed. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Fjell, C. D., et al. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI. [Link]
Sources
- 1. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubenimex - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ubenimex? [synapse.patsnap.com]
- 5. What is Ubenimex used for? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. thelymphielife.com [thelymphielife.com]
- 8. monash.edu [monash.edu]
- 9. Aminopeptidases in Cancer, Biology and Prospects for Pharmacological Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. A review of clinical studies of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. me.gatech.edu [me.gatech.edu]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid in Bestatin
Abstract: Bestatin, a potent, naturally occurring dipeptide inhibitor of various aminopeptidases, has garnered significant attention in oncology and immunology. Its remarkable biological activity is fundamentally linked to a unique structural component: the non-proteinogenic amino acid, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). This guide provides a detailed examination of the AHPBA moiety, elucidating its critical role in the mechanism of action, the stringent stereochemical requirements for its inhibitory activity, and its influence on the overall structure-activity relationship of Bestatin. We will explore the causality behind its function as a transition-state analog, provide exemplary protocols for its synthesis and the evaluation of its inhibitory effects, and discuss its broader implications for drug design and development.
Introduction: The Significance of Bestatin and its Core Component
Bestatin, chemically known as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a natural product isolated from Streptomyces olivoreticuli.[1] It is a powerful competitive inhibitor of several metallo-aminopeptidases, including leucine aminopeptidase (LAP), aminopeptidase N (APN/CD13), and aminopeptidase B (APB).[2][3] Its ability to modulate the activity of these enzymes, which play crucial roles in peptide metabolism, antigen presentation, and tumor cell invasion, underpins its clinical application as an anticancer agent in Japan and its investigation for various immunomodulatory and therapeutic effects.[2][4]
The cornerstone of Bestatin's inhibitory power is not the common L-leucine residue, but the unusual β-amino-α-hydroxy acid, (2S,3R)-AHPBA. This component is the key to the molecule's ability to effectively target and inhibit its cognate enzymes. A critical point of clarification is the stereochemistry; the biologically active form in Bestatin is the (2S,3R) diastereomer. While the user's query mentioned the (2S,3S) isomer, structure-activity relationship studies have decisively shown that the (2S,3R) configuration is essential for potent aminopeptidase inhibition.[5][6] The (2S,3S) isomer, while a valuable chiral building block in other contexts such as the synthesis of HIV protease inhibitors, does not confer the same high-affinity binding to aminopeptidases.[1][7]
This guide will dissect the multifaceted role of (2S,3R)-AHPBA, providing researchers with a comprehensive understanding of its function from molecular interactions to practical applications.
The (2S,3R)-AHPBA Moiety: A Masterclass in Transition-State Mimicry
The inhibitory mechanism of Bestatin is a classic example of transition-state analogy. Aminopeptidases are typically metalloenzymes, containing a zinc ion (Zn²⁺) in their active site that is essential for catalysis. The enzyme hydrolyzes the N-terminal amino acid from a peptide substrate via a mechanism that involves the formation of a transient, high-energy tetrahedral intermediate.
The brilliance of the (2S,3R)-AHPBA structure lies in its ability to mimic this tetrahedral intermediate with remarkable fidelity.[8][9][10]
-
Coordination with the Catalytic Zinc Ion: The α-hydroxyl group and the β-amino group of the AHPBA moiety are perfectly positioned to act as a bidentate ligand, chelating the Zn²⁺ ion in the enzyme's active site.[8][9] This coordination is the primary anchoring interaction and is fundamental to the inhibitor's high affinity.
-
Mimicking the Tetrahedral Intermediate: The (2S)-hydroxyl group occupies a position analogous to the oxygen of the tetrahedral intermediate formed during peptide bond hydrolysis. This stable arrangement effectively "freezes" the enzyme in a state that resembles the transition state, preventing the catalytic cycle from proceeding.
-
Hydrophobic and Hydrogen Bonding Interactions: The phenylalanyl side chain of AHPBA fits into a terminal hydrophobic pocket (the S1' subsite) of the enzyme, while the leucyl side chain of Bestatin occupies another hydrophobic cleft (the S1 subsite).[8][9][10] Additionally, hydrogen bonds between the inhibitor's backbone and active site residues like Lys-262 and Asp-273 further stabilize the enzyme-inhibitor complex.[8][9]
The result is a potent, slow-binding, and competitive inhibition of the target aminopeptidase.[11]
Caption: Bestatin's inhibitory mechanism at the enzyme active site.
The Imperative of Stereochemistry: (2S,3R) vs. Other Isomers
The specific spatial arrangement of the functional groups in AHPBA is not arbitrary; it is the determining factor for potent inhibition. Structure-activity relationship (SAR) studies have systematically demonstrated the importance of the (2S,3R) configuration.
-
The (2S) Configuration: The hydroxyl group at the C2 position must be in the (S) configuration. This orientation is crucial for it to correctly position itself to coordinate with the zinc ion and mimic the tetrahedral intermediate.[5][11] Isomers with the (2R) configuration show significantly reduced activity.
-
The (3R) Configuration: While the (2S) configuration is paramount, the (3R) configuration of the amino group at C3 is also favored for optimal binding to many aminopeptidases. It ensures the correct orientation of the phenyl side chain for insertion into the S1' pocket and aligns the backbone for favorable hydrogen bonding.
The synthesis of stereoisomers of Bestatin has confirmed that the natural (2S,3R) diastereomer possesses the most potent inhibitory activity against target aminopeptidases like aminopeptidase B and leucine aminopeptidase.[6]
Quantitative Analysis of Inhibition
The potency of Bestatin and its analogs is quantified by inhibition constants such as Kᵢ (the dissociation constant for the enzyme-inhibitor complex) and IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). These values underscore the high affinity conferred by the AHPBA moiety.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) | Reference |
| Bestatin | Aminopeptidase M (AP-M) | Kᵢ = 4.1 x 10⁻⁶ M | [11] |
| Bestatin | Leucine Aminopeptidase (LAP) | IC₅₀ = 20 nM | [3] |
| Bestatin | Aminopeptidase B (APB) | IC₅₀ = 60 nM | [3] |
| Bestatin | T. cruzi Acidic M17 Aminopeptidase | IC₅₀ = 66.0 µM | [12] |
| Amastatin | Aminopeptidase M (AP-M) | Kᵢ = 1.9 x 10⁻⁸ M | [11] |
Note: Amastatin is another natural aminopeptidase inhibitor that contains a similar (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl moiety, further highlighting the importance of this structural motif.[11]
Experimental Protocols
A core requirement for researchers in this field is the ability to synthesize the key AHPBA component and to reliably measure its inhibitory effects. The following sections provide detailed, exemplary protocols.
Stereoselective Synthesis of (2S,3R)-AHPBA
The stereocontrolled synthesis of β-hydroxy-α-amino acids is a significant challenge in organic chemistry. Numerous strategies have been developed. One effective approach involves the stereoselective aldol reaction of a chiral glycine enolate equivalent with phenylacetaldehyde. The following protocol is a representative example based on established methodologies.[2][13]
Workflow for (2S,3R)-AHPBA Synthesis
Caption: Generalized workflow for the synthesis of (2S,3R)-AHPBA.
Step-by-Step Methodology:
-
Preparation of the Chiral Glycine Enolate:
-
Dissolve a suitable chiral glycine equivalent (e.g., a pseudoephenamine glycinamide) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to generate the chiral enolate. The choice of chiral auxiliary is critical as it directs the stereochemical outcome of the subsequent reaction.
-
-
Aldol Condensation:
-
To the cold enolate solution, add a solution of freshly distilled phenylacetaldehyde in anhydrous THF dropwise.
-
Maintain the reaction at -78 °C for several hours to allow the aldol addition to proceed. The syn or anti diastereoselectivity is controlled by the chiral auxiliary and reaction conditions. For (2S,3R)-AHPBA, an anti-selective aldol reaction is typically required.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired diastereomer from other isomers and impurities.
-
-
Hydrolysis and Deprotection:
-
Subject the purified aldol adduct to acidic or basic hydrolysis to cleave the chiral auxiliary and any protecting groups. For instance, refluxing in 6N HCl will hydrolyze the amide and yield the hydrochloride salt of the final amino acid.
-
Purify the final (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid product by recrystallization or ion-exchange chromatography.
-
Causality Note: The use of a chiral auxiliary is a cornerstone of asymmetric synthesis. It covalently and temporarily attaches to the starting material, sterically directing the approach of the electrophile (phenylacetaldehyde) to one face of the enolate, thereby establishing the desired stereocenters. The low temperature (-78 °C) is crucial to maintain kinetic control and prevent side reactions or loss of stereoselectivity.
Biochemical Assay for Aminopeptidase Inhibition
To evaluate the efficacy of Bestatin or its analogs, a continuous kinetic assay using a fluorogenic substrate is standard practice. Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a common substrate for leucine aminopeptidase. Enzyme activity is measured by the rate of release of the highly fluorescent AMC product.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0.
-
Enzyme Stock Solution: Prepare a stock solution of purified leucine aminopeptidase (e.g., from bovine lens) in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
Substrate Stock Solution: Prepare a stock solution of Leu-AMC in DMSO (e.g., 10 mM).
-
Inhibitor (Bestatin) Stock Solution: Prepare a stock solution of Bestatin in assay buffer or DMSO (e.g., 1 mM). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a black, flat-bottom 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control, e.g., DMSO) at various concentrations.
-
Enzyme solution.
-
-
Incubate the plate at the desired temperature (e.g., 37 °C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Leu-AMC substrate to all wells. The final substrate concentration should be at or below its Kₘ value.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[14]
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the percentage of enzyme activity relative to the uninhibited control against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Causality Note: The pre-incubation step is particularly important for slow-binding inhibitors like Bestatin, as it allows the enzyme-inhibitor complex to reach equilibrium before the reaction is started. Using a fluorogenic substrate provides high sensitivity, allowing for the use of low enzyme concentrations and the detection of potent inhibition.
Conclusion and Future Directions
The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid moiety is the indispensable pharmacophore of Bestatin. Its unique stereochemistry and functional group arrangement enable it to act as a highly effective transition-state analog, leading to potent and specific inhibition of metallo-aminopeptidases. A thorough understanding of its structure, mechanism, and synthesis is fundamental for researchers aiming to design the next generation of aminopeptidase inhibitors.
The AHPBA scaffold continues to be a source of inspiration for medicinal chemists. Future research will likely focus on:
-
Developing Novel Inhibitors: Using the AHPBA structure as a template to design inhibitors with improved selectivity for different aminopeptidase subtypes, potentially reducing off-target effects.[15][16]
-
Enhancing Pharmacokinetic Properties: Modifying the Bestatin structure to improve oral bioavailability, metabolic stability, and tissue distribution.
-
Exploring New Therapeutic Applications: Investigating the potential of Bestatin and new AHPBA-containing molecules for treating a wider range of diseases, including parasitic infections and neurodegenerative disorders, where aminopeptidases are implicated.[12][14]
By leveraging the foundational principles embodied by (2S,3R)-AHPBA, the scientific community can continue to develop innovative therapeutics that target the critical roles of aminopeptidases in health and disease.
References
-
Mathe, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49-54.
-
Burley, S. K., David, P. R., & Lipscomb, W. N. (1991). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Proceedings of the National Academy of Sciences, 88(16), 6916-6920.
-
Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Journal of Medicinal Chemistry, 53(1), 129-145.
-
Vera, S., Vázquez, A., Rodriguez, R., del Pozo, S., Urruzuno, I., de Cózar, A., Mielgo, A., & Palomo, C. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7536-7550.
-
Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422.
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515.
-
Huang, Y., & Wang, L. (2013). Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Chemical Industry and Engineering Progress, 32(5), 1085-1090.
-
Harbeson, S. L., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301-7310.
-
Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). The structure of bestatin. The Journal of Antibiotics, 29(1), 100-101.
-
BenchChem. (n.d.). A Comparative Guide to the Slow-Binding Kinetics of Amastatin and Bestatin. BenchChem.
-
MySkinRecipes. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid.
-
Chérot, P., Devon, R. M., & Schwartz, J. C. (1982). Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor. European Journal of Pharmacology, 85(3-4), 337-340.
-
Bhat, A. A., & Qureshi, A. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega, 6(29), 18919-18930.
-
Sakurai, M., Higashida, S., Sugano, M., Komai, T., Yagi, R., Ozawa, Y., Handa, H., Nishigaki, T., & Yabe, Y. (1994). Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA. Bioorganic & Medicinal Chemistry, 2(8), 807-825.
-
Lipscomb, W. N., & Sträter, N. (1996). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Chemical Reviews, 96(7), 2375-2434.
-
Abcam. (n.d.). Bestatin, aminopeptidase inhibitor (CAS 58970-76-6).
-
Liskamp, R. M., et al. (2001). Incorporation of (2S,3S) and (2S,3R) beta-methyl aspartic acid into RGD-containing peptides. Journal of Peptide Research, 58(5), 417-425.
-
Sigma-Aldrich. (n.d.). (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride.
-
Quevedo, M. A., et al. (2021). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Molecules, 26(11), 3239.
-
Semantic Scholar. (n.d.). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis.
-
Sträter, N., & Lipscomb, W. N. (1995). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Biochemistry, 34(45), 14792-14800.
-
Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.
Sources
- 1. Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Incorporation of (2S,3S) and (2S,3R) beta-methyl aspartic acid into RGD-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid: A Cornerstone Chiral Precursor for Potent Protease Inhibitors
Executive Summary
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a non-proteinogenic amino acid, stands as a pivotal chiral building block in modern medicinal chemistry. Its unique stereochemistry, featuring a hydroxyethylamine scaffold, makes it an exceptional transition-state mimic for the substrates of various proteases. This technical guide provides an in-depth exploration of AHPBA's role as a precursor to potent protease inhibitors, with a particular focus on its application in the synthesis of drugs targeting HIV protease and various metallo-aminopeptidases. We will delve into the stereoselective synthesis of AHPBA, its incorporation into market-leading therapeutics, the mechanistic basis for its efficacy, and the clinical significance of the drugs derived from it. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.
Chapter 1: Introduction to this compound (AHPBA)
Chemical Properties and Stereochemistry
AHPBA, also known as allophenylnorstatine, is a derivative of phenylalanine with the chemical formula C₁₀H₁₃NO₃.[1][2] Its structure contains two chiral centers, leading to four possible stereoisomers. The (2S,3S) configuration is of primary importance for its role in specific protease inhibitors, particularly those targeting HIV.[3][4] The precise spatial arrangement of the amino, hydroxyl, and benzyl groups is critical for its ability to fit into the active sites of target enzymes and exert its inhibitory effect.[5] The related (2S,3R) isomer is a key component of the well-known aminopeptidase inhibitor, Bestatin.[6][7]
Caption: Chemical structure of this compound (AHPBA).
The Significance of the Hydroxyethylamine Isostere in Protease Inhibition
The core value of AHPBA in drug design lies in its hydroxyethylamine group (-CH(OH)-CH(NH₂)-). This motif serves as a non-hydrolyzable mimic of the tetrahedral transition state formed during peptide bond cleavage by proteases.[3] Aspartic proteases (like HIV protease) and metalloproteases (like aminopeptidases) utilize an activated water molecule to attack the carbonyl carbon of a peptide bond. The resulting tetrahedral intermediate is unstable. By incorporating the stable hydroxyethylamine isostere, inhibitors can bind tightly to the enzyme's active site, effectively blocking its catalytic function without being cleaved.
Overview of its Role as a Precursor
AHPBA is not an active drug itself but a crucial intermediate. Its synthesis in an optically pure form is a critical first step in the manufacturing of several blockbuster drugs.[4] Its chiral structure allows for the construction of highly selective and potent enzyme inhibitors.[5] It is most notably used in the synthesis of HIV protease inhibitors like Lopinavir and Ritonavir and is structurally related to the core of aminopeptidase inhibitors like Bestatin.[5][8][9]
Chapter 2: Synthesis of AHPBA - A Chiral Building Block
Rationale for Stereoselective Synthesis
The biological activity of protease inhibitors is highly dependent on their stereochemistry. Only the correct isomer will fit precisely into the three-dimensional active site of the target enzyme. Therefore, achieving high optical purity is paramount. Asymmetric synthesis or chiral resolution methods are employed to produce the desired (2S,3S)-AHPBA isomer, avoiding contamination with other stereoisomers that may be inactive or cause off-target effects.
Common Synthetic Pathways
A facile and efficient route to AHPBA often starts from the readily available chiral precursor, L-phenylalanine.[4] One established method involves the protection of the amino group of L-phenylalanine, conversion to an aldehyde, and subsequent reaction with a cyanide source to introduce the C2 carbon and hydroxyl group.[4] This process requires careful control of stereochemistry at the newly formed chiral center.
Detailed Experimental Protocol: A Representative Synthesis of AHPBA Intermediate
The following protocol is a conceptual representation based on published methodologies for synthesizing an AHPBA intermediate from L-phenylalanine.[4]
Objective: To synthesize (S)-2-phthalimido-3-phenylpropionaldehyde, a key intermediate for AHPBA.
Materials:
-
N-phthaloyl protected L-phenylalanine
-
Thionyl chloride (SOCl₂)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: N-phthaloyl protected L-phenylalanine is suspended in anhydrous toluene. Thionyl chloride is added dropwise at room temperature, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the acyl chloride.
-
Rosenmund Reduction: The resulting acyl chloride is dissolved in anhydrous THF. The Pd/C catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere. The reaction progress is carefully monitored to prevent over-reduction to the alcohol.
-
Work-up and Isolation: Upon completion, the catalyst is filtered off. The filtrate is concentrated under reduced pressure to yield the crude (S)-2-phthalimido-3-phenylpropionaldehyde.
-
Purification: The crude product is purified by column chromatography on silica gel to obtain the optically pure aldehyde intermediate, which can then be carried forward to construct the full AHPBA molecule.
Self-Validation: The optical purity of the intermediate should be confirmed using chiral HPLC or by measuring its specific rotation. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram for AHPBA Synthesis
Caption: A simplified workflow for the synthesis of AHPBA from L-phenylalanine.
Chapter 3: AHPBA in the Synthesis of HIV Protease Inhibitors
Mechanism of HIV Protease and its Role in the Viral Lifecycle
HIV protease is an aspartic protease that is absolutely essential for the replication of the virus.[10] It functions by cleaving large, non-functional viral polyproteins (Gag-Pol) into smaller, mature proteins that are necessary to form a new, infectious virion.[10] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the infection.
AHPBA as a Transition-State Mimic for Aspartic Proteases
The AHPBA core is central to the efficacy of HIV protease inhibitors like Lopinavir.[9] The hydroxyl group of the AHPBA moiety is designed to interact directly with the catalytic aspartate residues in the active site of the HIV protease. This interaction mimics the tetrahedral transition state of the natural peptide substrate, leading to extremely tight binding and potent, competitive inhibition of the enzyme.[3]
Case Study: Synthesis of Lopinavir/Ritonavir Intermediates
The industrial synthesis of Lopinavir and Ritonavir relies on intermediates derived from AHPBA precursors.[8][11] For instance, a key intermediate, (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol, is prepared and then coupled with other synthetic fragments to build the final complex drug molecule.[11] The synthesis is a multi-step process that hinges on the availability of the correctly configured chiral core, which originates from precursors like AHPBA.[12][13]
Diagram: AHPBA Core in HIV Protease Active Site
Caption: Conceptual binding of an AHPBA-derived inhibitor in the HIV protease active site.
Chapter 4: AHPBA Isomers as Precursors for Aminopeptidase Inhibitors
The Role of Aminopeptidases in Cellular Processes
Aminopeptidases are a class of metalloenzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[14][15] They are involved in a multitude of physiological and pathological processes, including protein turnover, antigen presentation, hormone regulation, tumor growth, invasion, and angiogenesis.[15][16] Overexpression of certain aminopeptidases, such as Aminopeptidase N (APN/CD13), is associated with various cancers.[16]
Mechanism of Metallo-aminopeptidase Inhibition
The (2S,3R) isomer of 3-amino-2-hydroxy-4-phenylbutanoic acid is a key component of Bestatin (Ubenimex), a potent, competitive inhibitor of several aminopeptidases.[6] Bestatin's mechanism involves the coordination of its α-hydroxycarbonyl group and N-terminal amino group to the active site metal ion (typically Zn²⁺) of the aminopeptidase, effectively blocking substrate access.[17] Bestatin also inhibits leukotriene A4 hydrolase, which reduces the production of the pro-inflammatory molecule leukotriene B4.[18]
Therapeutic Applications and Clinical Data of Bestatin
Bestatin was first identified as an immunomodulating agent with low toxicity.[19][20] It has been used clinically, particularly in Japan, as an adjuvant immunotherapy combined with chemotherapy for acute nonlymphocytic leukemia and certain solid tumors, where it has been shown to prolong remission and survival.[19][20] It is also recognized for its anti-angiogenic and anti-metastatic properties.[21][22] More recently, it has been investigated for other conditions like lymphedema.[23]
Table: Summary of Clinical Investigations for Bestatin (Ubenimex)
| Indication | Phase of Study | Key Findings/Status | Reference(s) |
| Acute Nonlymphocytic Leukemia | Clinical Use (in combination) | Prolonged remission and survival achieved when combined with chemotherapy. | [19][20] |
| Solid Tumors (Lung, Stomach, etc.) | Clinical Trials | Therapeutic benefits observed in certain cancer types. | [19][20] |
| Myelodysplastic Syndrome (MDS) | Clinical Study | Patients showed positive responses. | [19] |
| Lymphedema | Phase 2 (ULTRA trial) | The trial did not meet its primary endpoints. | [24] |
| HIV Infection | Pre-clinical | Shown to attenuate HIV infection in cell culture studies. | [25] |
Diagram: Bestatin's Dual Mechanism of Action
Caption: The dual inhibitory mechanism of Bestatin on key enzyme targets.
Chapter 5: Advanced Applications and Future Directions
Development of Next-Generation Inhibitors
The AHPBA scaffold remains a fertile ground for the development of new therapeutics. Medicinal chemists are creating derivatives of Bestatin and other AHPBA-containing molecules to improve potency, selectivity, and pharmacokinetic properties.[22][26] For example, novel derivatives have been synthesized that show dual inhibitory effects on both tumor cell invasion and motility.[22] Another approach involves creating dual-target inhibitors, such as conjugating the pharmacophore of ubenimex with a proteasome inhibitor to create a novel anti-cancer agent.[27]
AHPBA in the Design of Inhibitors for Other Proteases
The fundamental principle of transition-state mimicry makes the AHPBA scaffold applicable to inhibitors of other proteases involved in infectious diseases. Research has explored its use in developing inhibitors against the proteases of parasites like Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease), demonstrating the versatility of this chemical core.[25][28]
Challenges in Synthesis and Drug Development
Despite its utility, challenges remain. The multi-step, stereoselective synthesis of AHPBA can be complex and costly, impacting the overall cost of the final drug product. Furthermore, as with all protease inhibitors, the development of drug resistance, particularly in rapidly mutating viruses like HIV, is a constant concern that drives the need for next-generation compounds.[10]
Conclusion
This compound and its stereoisomers are more than just chemical intermediates; they are foundational elements in the design of life-saving and life-altering drugs. From halting the replication of HIV to modulating the immune response against cancer, the inhibitors derived from this precursor have had a profound impact on medicine. The inherent value of its hydroxyethylamine core as a transition-state mimic ensures that AHPBA will continue to be a vital tool for researchers and drug developers, paving the way for the next generation of potent and selective protease inhibitors.
References
- Mathe, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. PubMed.
- Selleck Chemicals. Bestatin (Ubenimex). Selleck Chemicals.
- Ota, K., & Ogawa, M. (1992). Clinical trials of bestatin for leukemia and solid tumors. Biotherapy.
- MedChemExpress. Bestatin (Ubenimex). MedChemExpress.
- Grdisa, M., et al. (2004). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. PubMed Central.
- Umezawa, H. (1982). A review of clinical studies of bestatin. PubMed.
- George W. Woodruff School of Mechanical Engineering. Groundbreaking Lymphedema Treatment Study. Georgia Institute of Technology.
- Patsnap. (2024). What is the mechanism of Ubenimex? Patsnap Synapse.
- Patsnap. (2024). What is the mechanism of Aminopeptin? Patsnap Synapse.
- Ikeda, Y., & Ota, K. (1991). Review of ubenimex (Bestatin): clinical research. PubMed.
- Hopsu-Havu, V. K., & Mäkinen, K. K. (1975). The mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines; activation by aromatic compounds. Biochemistry.
- van Hensbergen, Y., et al. (2014). Positioning of aminopeptidase inhibitors in next generation cancer therapy. PubMed.
- MySkinRecipes. This compound. MySkinRecipes.
- Toronto Physiotherapy. (2018). The ULTRA (Ubenimex) clinical trial for lymphedema failed as expected - but there's still hope. Toronto Physiotherapy.
- Vong, L. T., et al. (1998). Structure-activity Studies of FIV and HIV Protease Inhibitors Containing Allophenylnorstatine. PubMed.
- Mimoto, T., et al. (1999). Structure-activity relationship of HIV-1 protease inhibitors containing AHPBA. Part III: Modification of P2 site. PubMed.
- Wikipedia. Aminopeptidase. Wikipedia.
- Bauvois, B., & Dargelos, E. (2011). Metallo-aminopeptidase inhibitors. PubMed Central.
- Kim, K., et al. (2005). Facile Synthetic Route to (2S,3S)‐3‐Amino‐2‐hydroxy‐4‐phenylbutyric Acid and Its Derivatives, the Key Intermediates for HIV Protease Inhibitors. Bulletin of the Korean Chemical Society.
- Google Patents. (2020). Preparation method of ritonavir and lopinavir intermediate. Google Patents.
- BOC Sciences. Scientific applications for Bestatin. BOC Sciences.
- Papathanassiu, A. E., et al. (2018). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Scirp.org.
- Rich, D. H., et al. (1988). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry.
- Ino, K., et al. (2006). A derivative of aminopeptidase inhibitor (BE15) has a dual inhibitory effect of invasion and motility on tumor and endothelial cells. Biological & Pharmaceutical Bulletin.
- Izquierdo, N., et al. (2021). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. MDPI.
- Chen, L., et al. (2022). Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer. MDPI.
- Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Novel Analogues of Lopinavir. ResearchGate.
- Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PubMed Central.
- ResearchGate. (2023). Ritonavir and lopinavir retrosynthetic chemical components. ResearchGate.
- Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Chem-Impex.
- Sigma-Aldrich. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride. Sigma-Aldrich.
- ChemicalBook. (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID HYDROCHLORIDE. ChemicalBook.
- LookChem. This compound. LookChem.
- Brehm, J. H., et al. (2014). Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors. National Institutes of Health.
- ChemBK. (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid. ChemBK.
- ChemicalBook. (2S,3S)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID. ChemicalBook.
Sources
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound [myskinrecipes.com]
- 6. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid 128223-55-2 [sigmaaldrich.com]
- 8. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 9. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]
- 10. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Positioning of aminopeptidase inhibitors in next generation cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 18. What is the mechanism of Ubenimex? [synapse.patsnap.com]
- 19. Clinical trials of bestatin for leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Review of ubenimex (Bestatin): clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. A derivative of aminopeptidase inhibitor (BE15) has a dual inhibitory effect of invasion and motility on tumor and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. me.gatech.edu [me.gatech.edu]
- 24. torontophysiotherapy.ca [torontophysiotherapy.ca]
- 25. astralscientific.com.au [astralscientific.com.au]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
Spectroscopic Characterization of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid: A Technical Guide for Researchers
Introduction
Molecular Structure and Properties
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid possesses the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [2][3][4] |
| Molecular Weight | 195.22 g/mol | [2][3][4] |
| CAS Number | 62023-62-5 | [2][3] |
| Synonyms | (2S,3S)-AHPA, (2S,3S)-allophenylnorstatine | [5] |
The structure, with its two chiral centers, phenyl ring, carboxylic acid, hydroxyl, and amino groups, gives rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and stereochemical analysis.
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet | |
| H-2 (CH-OH) | ~4.0 - 4.2 | Doublet | ~3-5 |
| H-3 (CH-NH₂) | ~3.3 - 3.5 | Multiplet | |
| H-4 (CH₂) | ~2.8 - 3.0 | Multiplet | |
| OH | Broad singlet | ||
| NH₂ | Broad singlet | ||
| COOH | Broad singlet |
Note: Chemical shifts are predictions and can vary based on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 - 180 |
| Phenyl (C₆H₅) | ~125 - 140 |
| C-2 (CH-OH) | ~70 - 75 |
| C-3 (CH-NH₂) | ~55 - 60 |
| C-4 (CH₂) | ~35 - 40 |
Note: Chemical shifts are predictions and can vary based on the solvent.
Experimental Protocol for NMR Analysis
Figure 1: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FTIR Spectral Data
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| O-H stretch (Alcohol) | 3200-3600 | Broad, Strong |
| N-H stretch (Amine) | 3300-3500 | Medium |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
| C-O stretch (Alcohol) | 1050-1200 | Strong |
| N-H bend (Amine) | 1550-1650 | Medium |
Experimental Protocol for FTIR Analysis
Figure 2: Workflow for FTIR analysis of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectral Data
In electrospray ionization (ESI) mass spectrometry, this compound (MW = 195.22) is expected to show the following ions:
-
[M+H]⁺: m/z 196.09
-
[M+Na]⁺: m/z 218.07
-
[M-H]⁻: m/z 194.08
Predicted Fragmentation Pattern:
The fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the carbon backbone. For this molecule, key fragments might include:
-
Loss of H₂O from the hydroxyl group.
-
Loss of COOH from the carboxylic acid group.
-
Cleavage of the C2-C3 bond.
-
Cleavage of the C3-C4 bond, potentially leading to a stable benzyl cation (m/z 91).
Experimental Protocol for Mass Spectrometry Analysis
Sources
- 1. This compound [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C10H13NO3 | CID 2762293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Additional interaction of allophenylnorstatine-containing tripeptidomimetics with malarial aspartic protease plasmepsin II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Sources of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of the natural sources of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid and its derivatives, compounds of significant interest to the pharmaceutical and biotechnology sectors. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the microbial origins, biosynthetic pathways, and methodologies for the isolation and purification of these valuable molecules. A primary focus is placed on bestatin, a well-characterized dipeptide derivative, to illustrate the scientific principles and experimental considerations involved. This guide aims to serve as a foundational resource for the discovery and development of novel therapeutics derived from this unique chemical scaffold.
Introduction: The Significance of the this compound Scaffold
The this compound (AHPBA) scaffold is a non-proteinogenic amino acid that forms the core of several biologically active natural products. Its unique stereochemistry and functional groups are pivotal to its potent inhibitory activity against a range of proteases, particularly aminopeptidases. The most prominent and well-studied derivative is bestatin, a dipeptide containing the AHPBA moiety linked to L-leucine.[1] Bestatin is a competitive, reversible inhibitor of several aminopeptidases, including aminopeptidase B and leukotriene A4 hydrolase.[1][2] This inhibitory action underpins its clinical application as an immunomodulator and its investigation in cancer chemotherapy.[3] The therapeutic potential of bestatin and the prospect of discovering novel analogues have driven significant research into the natural origins and biosynthesis of AHPBA derivatives.
Primary Natural Sources: The Realm of Actinomycetes
The vast majority of naturally occurring AHPBA derivatives have been isolated from microorganisms, specifically from the phylum Actinobacteria. These filamentous bacteria are renowned for their complex secondary metabolism and are a prolific source of antibiotics and other bioactive compounds.[4]
Streptomyces olivoreticuli: The Prototypical Source of Bestatin
The pioneering work of Umezawa and colleagues in the 1970s led to the discovery of bestatin from the culture broth of Streptomyces olivoreticuli.[3] This discovery established actinomycetes as the primary source of AHPBA-containing compounds. S. olivoreticuli remains the archetypal producer of bestatin, and its study has provided a foundational understanding of the biosynthesis and production of this class of molecules.[5] The complete genome of Streptomyces olivoreticuli ATCC 31159 has been sequenced, revealing numerous putative biosynthetic gene clusters, which not only provides insights into bestatin biosynthesis but also highlights the potential for discovering novel secondary metabolites.[5]
Other Actinomycetes and Marine Sources
While S. olivoreticuli is the most famous producer, other actinomycetes have also been found to produce aminopeptidase inhibitors, some of which may contain the AHPBA scaffold or related structures.[6][7][8] The marine environment, a rich and still largely unexplored reservoir of microbial diversity, is emerging as a promising frontier for the discovery of novel actinomycetes that produce unique bioactive compounds.[9] Marine actinomycetes have been shown to produce a variety of enzyme inhibitors, and it is plausible that new AHPBA derivatives await discovery in these organisms.
Biosynthesis of the this compound Core
The biosynthesis of the AHPBA moiety in bestatin is a fascinating example of microbial secondary metabolism. Isotopic labeling studies have elucidated that the precursor molecules for this unusual amino acid are L-phenylalanine and acetic acid.[7] The biosynthetic pathway involves the condensation of L-phenylalanine with two carbon atoms from acetate, accompanied by the decarboxylation of the phenylalanine.[7]
A key enzymatic step in related pathways is the 2,3-aminomutation of L-phenylalanine, catalyzed by a phenylalanine aminomutase.[6][10] While the specific enzymes for the entire bestatin biosynthetic pathway are still under investigation, the general steps are understood to involve:
-
Activation of L-phenylalanine: The carboxyl group of L-phenylalanine is likely activated, for example, by adenylation, to prepare it for subsequent reactions.
-
Chain Elongation: A two-carbon unit, derived from acetyl-CoA, is condensed with the activated L-phenylalanine.
-
Aminomutation: A critical rearrangement reaction, likely catalyzed by an aminomutase, shifts the amino group from the alpha-carbon to the beta-carbon of the phenylpropanoid backbone.
-
Hydroxylation: A hydroxylation step introduces the hydroxyl group at the C-2 position with the specific (2S,3S) stereochemistry.
-
Peptide Bond Formation: The completed AHPBA moiety is then condensed with L-leucine to form bestatin.
Methodologies for Isolation and Purification from Microbial Cultures
The isolation and purification of AHPBA derivatives from microbial fermentation broths is a multi-step process that requires careful optimization. The following sections outline a generalizable workflow based on established biochemical separation techniques.
Laboratory-Scale Fermentation of Streptomyces olivoreticuli
The production of bestatin is typically carried out through submerged fermentation. While industrial-scale fermentation parameters are often proprietary, a laboratory-scale protocol can be established based on common practices for Streptomyces cultivation.[11][12][13]
Experimental Protocol: Laboratory-Scale Fermentation
-
Inoculum Preparation:
-
Prepare a suitable agar medium for Streptomyces, such as ISP Medium 2 or Oatmeal Agar.
-
Inoculate the agar plate with a spore suspension or mycelial fragment of S. olivoreticuli.
-
Incubate at 28-30°C for 5-7 days until sporulation is observed.
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia from the agar plate.
-
Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. A variety of media can be used, often containing a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 5-10 days.
-
Monitor the fermentation by measuring pH, cell growth (dry cell weight), and product formation (e.g., by HPLC analysis of small samples).
-
Extraction and Purification of Bestatin
The purification of bestatin from the fermentation broth involves separating the compound from the biomass and a multitude of other metabolites.[14][15][16][17]
Experimental Protocol: Purification of Bestatin
-
Separation of Biomass:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration. Bestatin is typically found in the supernatant.
-
-
Initial Capture/Adsorption:
-
Adjust the pH of the supernatant to neutral or slightly acidic.
-
Add activated carbon to the supernatant and stir for several hours to allow for the adsorption of bestatin and other organic molecules.
-
Filter to collect the activated carbon.
-
Wash the carbon with water to remove salts and polar impurities.
-
Elute bestatin from the carbon using an organic solvent mixture, such as aqueous methanol or acetone.
-
-
Chromatographic Purification:
-
Concentrate the eluate under reduced pressure to obtain a crude extract.
-
Perform ion-exchange chromatography. As bestatin is zwitterionic, the choice of an anion or cation exchange resin will depend on the pH of the mobile phase.
-
Pool the fractions containing bestatin (identified by HPLC or a bioassay).
-
Further purify the pooled fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid.
-
-
Final Steps:
-
Pool the pure fractions and lyophilize to obtain purified bestatin.
-
If desired, the purified bestatin can be crystallized from a suitable solvent system, such as aqueous ethanol.
-
Emerging and Less Common Natural Sources
While actinomycetes are the primary producers, the search for novel AHPBA derivatives continues in other biological domains.
Marine-Derived Compounds
The marine environment is a treasure trove of unique chemical structures. While specific examples of AHPBA derivatives from marine organisms other than actinomycetes are not yet abundant in the literature, the structural diversity of marine natural products suggests that they may exist. Many marine invertebrates harbor symbiotic microorganisms that are the true producers of bioactive compounds, and these symbionts may include actinomycetes or other bacteria capable of synthesizing AHPBA analogues.
Plant-Derived Analogues: A Scarcity of Evidence
To date, there is a notable lack of evidence for the natural occurrence of the this compound scaffold in plants. Plants are a rich source of a wide variety of protease inhibitors, but these typically belong to different structural classes, such as Kunitz-type inhibitors or cysteine protease inhibitors, which do not contain the AHPBA moiety.[9][18] However, bestatin itself has been shown to elicit defense responses in plants by activating jasmonate signaling, indicating that it can interact with plant biological pathways.[19] The absence of evidence is not conclusive proof of absence, and future investigations into plant metabolomes may yet reveal novel analogues.
Known Derivatives and their Biological Activities
The AHPBA scaffold is found in a number of natural and synthetic compounds with potent biological activities. The following table summarizes some key examples.
| Compound Name | Structure | Natural Source | Biological Activity |
| Bestatin | (2S,3S)-AHPBA-L-Leu | Streptomyces olivoreticuli | Inhibitor of aminopeptidases; immunomodulator; anti-cancer properties.[1][3] |
| Amastatin | (2S,3S)-AHPBA-L-Val-L-Val-L-Asp | Streptomyces sp. | Inhibitor of aminopeptidase A and other aminopeptidases.[8] |
| Actinonin | Contains a hydroxamic acid moiety | Actinomycetes | Inhibitor of aminopeptidase M.[7] |
Conclusion and Future Outlook
The this compound scaffold, exemplified by bestatin, represents a privileged structure in the design of potent enzyme inhibitors. The primary natural sources of these compounds are actinomycetes, which continue to be a fertile ground for the discovery of novel bioactive molecules. Advances in genomics and metabolomics are poised to accelerate the identification of new AHPBA derivatives and their corresponding biosynthetic gene clusters. This will not only expand the chemical diversity of this class of compounds but also open up new avenues for synthetic biology and metabolic engineering approaches to produce these valuable molecules in higher yields and to generate novel, therapeutically relevant analogues. The continued exploration of underexplored environments, such as the deep sea, for novel microbial strains, coupled with a deeper understanding of the enzymatic machinery responsible for their synthesis, will undoubtedly fuel the pipeline of AHPBA-based drug candidates for years to come.
References
-
IUBMB Enzyme Nomenclature. EC 5.4.3.11 - phenylalanine aminomutase (D-β-phenylalanine forming). Available at: [Link]
-
IUBMB Enzyme Nomenclature. EC 5.4.3.10 - phenylalanine aminomutase (L-β-phenylalanine forming). Available at: [Link]
- Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Biosynthesis of an unusual amino acyl moiety contained in bestatin. The Journal of Antibiotics, 29(1), 97-99.
- Aoyagi, T., Tobe, H., Kojima, F., Hamada, M., Takeuchi, T., & Umezawa, H. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics, 31(6), 636-638.
- Walker, K. D., & Khosla, C. (2007). Unusual mechanism for an aminomutase rearrangement: retention of configuration at the migration termini. Biochemistry, 46(34), 9789-9797.
- Imada, C. (2005). Enzyme inhibitors and other bioactive compounds from marine actinomycetes. Antonie van Leeuwenhoek, 87(1), 59-63.
- Wu, B., Sunkara, M., van der Donk, W. A., & Nair, S. K. (2024). Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates. Frontiers in Bioengineering and Biotechnology, 12, 1448892.
-
Ubenimex. In: Wikipedia. Available at: [Link]
- Berdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1-26.
- Ryan, C. A. (1990). Protease inhibitors in plants: genes for improving defenses against insects and pathogens.
- Greenspan, P. D., Clark, K. L., Tommasi, R. A., & Cowen, S. D. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. Proceedings of the National Academy of Sciences, 108(35), 14478-14483.
- Jo, S., Kim, S., Shin, D. H., & Kim, M. S. (2021). Plant products as inhibitors of coronavirus 3CL protease. Frontiers in Pharmacology, 12, 583387.
- Zheng, W., Zhai, Q., Sun, J., & Xie, D. (2006). Bestatin, an inhibitor of aminopeptidases, provides a chemical genetics approach to dissect jasmonate signaling in Arabidopsis. Plant Physiology, 141(4), 1404-1414.
- Wu, B., & Liu, J. (2020). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase.
- Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000). Practical Streptomyces genetics.
- Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(1), 97-99.
- US Patent 6,387,258 B1. (2002).
- Zhang, P., Wang, S., Zhang, Z., & Wang, Y. (2019). Complete genome sequence of Streptomyces olivoreticuli ATCC 31159 which can produce anticancer bestatin and show diverse secondary metabolic potentials. Current Microbiology, 76(3), 370-375.
- Li, X., Wang, X., & Chen, S. (2011). Separation and purification of penicillin G from fermentation broth by solvent sublation.
- Wang, Y., Li, Y., Wang, Y., & Li, J. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Microbial Cell Factories, 24(1), 1-13.
- Li, Y., Wang, Y., Wang, Y., & Li, J. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Microbial Cell Factories, 24(1), 1-13.
- Li, Y., Zhang, Y., Wang, Y., & Chen, J. (2024). Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad034.
- Yamada, M., Sukenaga, Y., Fujii, H., Abe, F., & Takeuchi, T. (1994). Purification and characterization of a ubenimex (Bestatin)-sensitive aminopeptidase B-like enzyme from K562 human chronic myeloid leukemia cells. FEBS Letters, 342(1), 53-56.
- Marcone, G. L., & Carrano, L. (2021). Streptomycetes as platform for biotechnological production processes of drugs. Applied Microbiology and Biotechnology, 105(1), 61-75.
Sources
- 1. 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. longdom.org [longdom.org]
- 4. BJOC - Enzymes in biosynthesis [beilstein-journals.org]
- 5. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC 5.4.3.11 [iubmb.qmul.ac.uk]
- 7. Biosynthesis of an unusual amino acyl moiety contained in bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 3-amino-2-hydroxy acids containing protease inhibitors. Part 1: Synthesis and kinetic characterization as aminopeptidase P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EC 5.4.3.10 [iubmb.qmul.ac.uk]
- 11. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US6387258B1 - Method of purifying statins from a fermentation broth - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plant Protease Inhibitors as Emerging Antimicrobial Peptide Agents: A Comprehensive Review [mdpi.com]
- 19. Bestatin, an Inhibitor of Aminopeptidases, Provides a Chemical Genetics Approach to Dissect Jasmonate Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
An Application Note and Detailed Protocol for the Asymmetric Synthesis of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of this compound
This compound (AHPBA), a non-proteinogenic α-hydroxy-β-amino acid, stands as a critical chiral building block in modern medicinal chemistry. Its paramount importance lies in its role as a core structural component of highly effective aspartic protease inhibitors. Most notably, AHPBA is the cornerstone of the side chain of Atazanavir, a potent antiretroviral drug used in the treatment of HIV infection[1][2]. The precise stereochemistry of the two adjacent chiral centers—(2S,3S)—is absolutely essential for the molecule's ability to bind to the active site of the HIV-1 protease enzyme, thereby inhibiting viral replication[3].
The synthesis of this specific stereoisomer presents a significant challenge, requiring meticulous control over chemical transformations to prevent the formation of undesired diastereomers. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of Boc-protected (2S,3S)-AHPBA, designed for researchers and drug development professionals. The strategy detailed below is rooted in an asymmetric hydrogenation approach, which offers high stereoselectivity and operational efficiency[4][5].
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy hinges on establishing the two crucial stereocenters through a sequence of stereocontrolled reactions. Our retrosynthetic approach identifies a commercially available β-ketoester, methyl 4-phenyl-2-chloro-3-oxobutyrate, as a practical starting point.
Caption: Retrosynthetic pathway for (2S,3S)-Boc-AHPBA.
The core of this strategy is the asymmetric hydrogenation of an α-chloro-β-ketoester (3) using a Ruthenium-(R)-BINAP complex as the catalyst. This key step simultaneously reduces the ketone and sets the stereochemistry at the C-3 position to the desired (R)-configuration[4]. The subsequent steps involve an SN2 reaction with sodium azide to invert the stereochemistry at the C-2 position (from S to R is not correct, it establishes the new amino stereocenter) and introduce the nitrogen functionality, followed by hydrogenation of the azide and protection to yield the final product.
Detailed Experimental Protocols
Materials and Instrumentation:
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Reactions requiring anhydrous conditions should be performed under a nitrogen or argon atmosphere in oven-dried glassware.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer.
-
High-resolution mass spectrometry (HRMS) should be used for accurate mass determination.
Protocol 1: Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic Acid (1)
This protocol is adapted from a validated asymmetric hydrogenation route[4][5].
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 4-phenyl-3-oxobutanoate (2) (20.0 g, 104 mmol) in dichloromethane (DCM, 100 mL).
-
Chlorination: Cool the solution to 0 °C using an ice bath. Add sulfuryl chloride (SO₂Cl₂) (15.4 g, 114 mmol) dropwise over 30 minutes.
-
Expert Insight: The dropwise addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Carefully evaporate the excess SO₂Cl₂ and DCM under reduced pressure. Dissolve the residue in toluene (150 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to quench any remaining acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by silica gel column chromatography using an EtOAc/n-hexane (1:5) eluent to yield compound 3 as a yellow oil.
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) |
| Methyl 4-phenyl-3-oxobutanoate (2) | 192.21 | 20.0 | 104 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 15.4 | 114 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Toluene | - | 150 mL | - |
| Expected Yield of (3) | 226.66 | ~20.9 g | ~92 |
-
Catalyst Setup: In a high-pressure autoclave (e.g., a Parr hydrogenator), add the α-chloro-β-ketoester 3 (25.0 g, 110 mmol) dissolved in isopropanol (50 mL).
-
Catalyst Addition: Under a nitrogen atmosphere, add the Ruthenium catalyst, [NH₂Et₂][{RuCl((R)-p-tolyl-BINAP)}₂μ-Cl)₃] (50 mg, 0.028 mmol)[4].
-
Expert Insight: The (R)-BINAP ligand is the chiral source that directs the hydrogenation to stereoselectively form the (3R)-hydroxyl group. The choice of catalyst is critical for achieving high diastereoselectivity.
-
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 3 MPa (approx. 435 psi) of H₂. Heat the reaction to 50 °C and stir for 30 hours.
-
Workup: After cooling and carefully venting the autoclave, evaporate the solvent under reduced pressure. The crude product 4a can be used in the next step without further purification, assuming high conversion.
-
Setup: Dissolve the crude chloro-alcohol 4a (assuming 110 mmol) in a mixture of acetone (100 mL) and water (30 mL).
-
Displacement: Add sodium azide (NaN₃) (14.3 g, 220 mmol).
-
Causality: This is a classic Sₙ2 reaction. The azide ion acts as a nucleophile, attacking the carbon bearing the chlorine atom. This reaction proceeds with an inversion of configuration at the C-2 center, converting the (2S)-chloro intermediate to the (2R)-azido product. This inversion is essential for establishing the final desired (2S,3S) stereochemistry after reduction of the azide.
-
-
Reaction: Heat the mixture to reflux (approx. 60-70 °C) and stir for 12-18 hours. Monitor by TLC.
-
Workup: After cooling, remove the acetone by evaporation. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude azido-alcohol 6 .
-
Reduction: Dissolve the crude azide 6 in methanol (150 mL). Add 10% Palladium on carbon (Pd/C) (approx. 1.0 g, catalytic amount).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
-
Boc Protection: To the filtrate, add triethylamine (TEA) (16.7 mL, 120 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (26.2 g, 120 mmol). Stir at room temperature for 6 hours.
-
Workup: Concentrate the reaction mixture under vacuum. Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to give the crude Boc-protected amino ester 7 .
-
Hydrolysis: Dissolve the crude ester 7 in a mixture of methanol (100 mL) and water (50 mL). Add lithium hydroxide monohydrate (LiOH·H₂O) (6.3 g, 150 mmol).
-
Reaction: Stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting ester.
-
Workup: Evaporate the methanol. Wash the remaining aqueous layer with toluene (100 mL) to remove non-polar impurities.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and add ethyl acetate (100 mL). Acidify the mixture to pH 4-5 by slowly adding 20% H₃PO₄ with vigorous stirring. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under vacuum to obtain the crude solid product 1 . Recrystallize from ethyl acetate to yield pure (2S,3S)-Boc-AHPBA (1) [4].
| Product Characterization Data ([4]) | |
| Appearance | White Solid |
| ¹H-NMR (CD₃OD) | δ 1.31 (brs, 9H, C(CH₃)₃), 2.69 - 2.81 (m, 2H, Ph-CH₂), 4.11 - 4.16 (m, 1H, CH-OH), 4.18 - 4.20 (m, 1H, CH-NHBoc), 7.12 - 7.25 (m, 5H, Ar-H). |
| Optical Rotation | [α]D = +2.69° (c = 1.00, MeOH) |
Workflow Visualization
Caption: Experimental workflow for the synthesis of (2S,3S)-Boc-AHPBA.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by multiple checkpoints:
-
Stereochemical Control: The use of the (R)-BINAP ligand in the hydrogenation step is a well-established method for achieving high enantioselectivity in the reduction of β-ketoesters[4]. The subsequent Sₙ2 reaction with azide provides a reliable inversion of stereochemistry.
-
Analytical Verification: Each key intermediate and the final product should be characterized by NMR and mass spectrometry. The final product's stereochemical purity can be confirmed by comparing its optical rotation value with the literature value[4]. Chiral HPLC analysis can also be employed for a more rigorous determination of enantiomeric and diastereomeric excess.
-
Purification: The final recrystallization step is critical for removing minor impurities and any diastereomers that may have formed, ensuring the high purity required for pharmaceutical applications.
Conclusion
This application note provides a robust and highly stereoselective protocol for the synthesis of this compound, a key intermediate for Atazanavir and other protease inhibitors. By explaining the rationale behind critical steps, such as the asymmetric hydrogenation and nucleophilic substitution, this guide equips researchers with the knowledge to confidently execute and troubleshoot the synthesis. The outlined methods for purification and characterization ensure that the final product meets the high standards of purity and stereochemical integrity required for drug development.
References
-
Fan, X., Song, Y., Long, Y. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69-75. Available from: [Link]
-
Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry, 8(2), 7-11. Available from: [Link]
-
MDPI. (2021). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 26(16), 4937. Available from: [Link]
- Google Patents. (2008). Process for the preparation of atazanavir. EP1930324A1.
-
Pharmaffiliates. (2020). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]
-
Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir. Available from: [Link]
-
SSRG International Journal of Applied Chemistry. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 3. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors [internationaljournalssrg.org]
Application Note & Protocols: Enzymatic Synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid
Abstract
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a non-canonical amino acid, is a pivotal chiral building block in medicinal chemistry. It forms the core of several potent protease inhibitors, including bestatin, and is utilized in the development of antiviral drugs.[1][2] Traditional chemical synthesis of AHPBA is often hampered by multi-step procedures, the need for extensive protecting group chemistry, and challenges in achieving high stereoselectivity. Biocatalysis offers a compelling alternative, leveraging the inherent stereospecificity of enzymes to produce enantiopure compounds under mild, environmentally benign conditions. This guide provides a detailed examination of a robust and field-proven enzymatic strategy—lipase-catalyzed dynamic kinetic resolution (DKR)—for the efficient synthesis of enantiopure (2S,3S)-AHPBA. We will explore the causality behind experimental design, from enzyme selection to reaction optimization and analytical validation, providing researchers and drug development professionals with a comprehensive and actionable protocol.
Introduction: The Strategic Importance of AHPBA and the Biocatalytic Advantage
The precise three-dimensional arrangement of atoms in a pharmaceutical compound is critical to its efficacy and safety. The (2S,3S) stereochemistry of AHPBA is essential for its biological activity, enabling it to mimic peptide substrates and bind with high affinity to the active sites of target enzymes.[1] Achieving this specific stereoisomer among the four possible configurations ((2S,3S), (2R,3R), (2S,3R), (2R,3S)) is a significant synthetic challenge.
While various enzymatic routes to β-amino acids exist, such as the use of phenylalanine aminomutases (PAM) or transaminases, these often require subsequent, complex enzymatic or chemical steps to introduce the α-hydroxy group with the correct stereochemistry.[3][4] A more direct and industrially scalable approach is the kinetic resolution of a chemically synthesized racemic mixture of AHPBA. This method capitalizes on the ability of certain enzymes, particularly lipases, to selectively react with only one enantiomer in a racemic pair, allowing for the separation of the desired stereoisomer.
This document focuses on a dynamic kinetic resolution (DKR) strategy. Unlike a standard kinetic resolution which has a maximum theoretical yield of 50%, a DKR process incorporates an in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% conversion to the desired product.
Physicochemical Properties of Target Compound
| Property | Value | Reference |
| Chemical Name | This compound | [5][6] |
| CAS Number | 62023-62-5 | [5][6][7] |
| Molecular Formula | C₁₀H₁₃NO₃ | [5][6][7] |
| Molecular Weight | 195.22 g/mol | [5][6][7] |
| Predicted Boiling Point | 428.5 ± 45.0 °C | [5][7] |
| Predicted Density | 1.285 ± 0.06 g/cm³ | [5] |
Principle and Workflow of Dynamic Kinetic Resolution (DKR)
The core of this protocol is the enantioselective acylation of the C2 hydroxyl group of AHPBA catalyzed by a lipase. The enzyme's active site is exquisitely sensitive to the stereochemistry around the hydroxyl and adjacent amino groups, leading to a significant difference in reaction rates between the enantiomers.
Causality of the Method:
-
Enzyme Choice (Lipase): Lipases are robust hydrolases that function efficiently in non-aqueous environments, which is ideal for suppressing undesired hydrolysis reactions. Their promiscuous ability to catalyze esterification and transesterification reactions is well-documented.[8]
-
Acyl Donor (Vinyl Acetate): Vinyl acetate is a superior, irreversible acyl donor. Upon donating its acetyl group, it tautomerizes to acetaldehyde, a volatile compound that does not participate in the reverse reaction. This thermodynamic "pull" drives the reaction to completion.
-
Dynamic Process: The non-reacting (2R,3R)-AHPBA is racemized in situ (or in a separate step) to regenerate the racemic mixture, allowing the (2S,3S) enantiomer to be continually consumed by the enzyme until the substrate is fully converted.
Workflow Visualization
Caption: Workflow for the synthesis of (2S,3S)-AHPBA via Dynamic Kinetic Resolution.
Experimental Protocols
This section provides a step-by-step guide, from the initial screening of enzymes to the final analysis of the product.
Protocol 1: Lipase Screening for Optimal Enantioselectivity
Rationale: Commercial lipases exhibit different substrate specificities and enantioselectivities. A preliminary screening is essential to identify the most effective biocatalyst for the resolution of AHPBA, saving time and resources in subsequent optimization steps. Racemic AHPBA must first be synthesized chemically as the starting material.
Materials:
-
Racemic 3-amino-2-hydroxy-4-phenylbutanoic acid
-
Selection of commercial lipases (see table below)
-
Anhydrous solvent (e.g., tert-Butyl methyl ether (MTBE) or Toluene)
-
Acyl donor: Vinyl acetate
-
Internal standard for HPLC analysis (e.g., Naphthalene)
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Orbital shaker with temperature control
Screening of Potential Lipases
| Biocatalyst | Source Organism | Supplier |
| Lipase B (CALB), immobilized | Candida antarctica | e.g., Novozym 435 |
| Lipase AK | Pseudomonas fluorescens | Amano Enzyme |
| Lipase PS | Pseudomonas cepacia | Amano Enzyme |
| Porcine Pancreatic Lipase (PPL) | Sus scrofa | Sigma-Aldrich |
Procedure:
-
Prepare a stock solution of racemic AHPBA (10 mg/mL) in anhydrous MTBE.
-
In separate 4 mL vials, add 10 mg of each lipase.
-
To each vial, add 1 mL of the AHPBA stock solution (10 mg substrate).
-
Add 2 molar equivalents of vinyl acetate to each vial.
-
Add a suitable amount of internal standard.
-
Seal the vials tightly and place them in an orbital shaker at 40°C and 200 rpm.
-
Take samples at regular intervals (e.g., 2, 6, 12, and 24 hours). Quench the reaction by filtering out the enzyme (e.g., through a 0.22 µm syringe filter).
-
Analyze the samples by chiral HPLC (see Protocol 3) to determine the conversion rate and the enantiomeric excess (e.e.) of the remaining substrate and the formed product.
-
Calculate the enantiomeric ratio (E) to quantify the enzyme's selectivity. The best candidate will show high conversion and a high E-value.
Protocol 2: Optimized Preparative-Scale Kinetic Resolution
Rationale: This protocol scales up the reaction using the optimal lipase identified in Protocol 1. The conditions are optimized to maximize yield and stereoselectivity.
Materials:
-
Racemic AHPBA (e.g., 1.0 g)
-
Optimal lipase (e.g., Lipase AK, 100 mg, 10% w/w)
-
Anhydrous MTBE (100 mL)
-
Vinyl acetate (2-3 molar equivalents)
-
Reaction vessel with magnetic stirring and temperature control
-
Silica gel for chromatography
Procedure:
-
Dissolve 1.0 g of racemic AHPBA in 100 mL of anhydrous MTBE in the reaction vessel.
-
Add 100 mg of the selected immobilized lipase.
-
Add 2.5 molar equivalents of vinyl acetate to the suspension.
-
Seal the vessel and stir the reaction mixture at the optimal temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral HPLC. The reaction is complete when approximately 50% conversion is reached (for standard KR) or approaches >95% (for DKR if racemization is efficient).
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of acylated (2S,3S)-AHPBA and unreacted (2R,3R)-AHPBA.
Separation and Deprotection:
-
The crude mixture can be separated using silica gel column chromatography. The difference in polarity between the esterified product and the free amino acid allows for efficient separation.
-
After isolating the acylated (2S,3S)-AHPBA ester, dissolve it in a methanol/water mixture.
-
Add a mild base (e.g., 1 M K₂CO₃) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and extract the product or purify by crystallization to yield pure (2S,3S)-AHPBA.
Protocol 3: Chiral HPLC Analysis for Stereochemical Validation
Rationale: Accurate determination of enantiomeric excess is crucial to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral column: A crown ether-based column (e.g., CHIRALPAK CR(+)) is highly effective for resolving amino acids.
Optimized HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | CHIRALPAK CR(+) or equivalent | Specifically designed for enantioseparation of amino acids. |
| Mobile Phase | Perchloric acid solution (pH 1.5-2.5) | Provides sharp peaks and good resolution for amino acids. |
| Flow Rate | 0.8 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm or 254 nm | Phenyl group provides strong UV absorbance. |
Procedure:
-
Prepare analytical samples by diluting a small aliquot of the reaction mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the (2S,3S) and (2R,3R) enantiomers based on a standard injection of the racemate.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Presence of water in the organic solvent. 3. Substrate inhibition. | 1. Use a fresh batch of enzyme. 2. Use anhydrous solvents; add molecular sieves to the reaction. 3. Lower the initial substrate concentration. |
| Low Enantioselectivity (E-value) | 1. Sub-optimal enzyme choice. 2. Reaction temperature is too high. 3. Incorrect solvent. | 1. Screen other lipases or enzymes. 2. Lower the reaction temperature (e.g., to 30°C); this often increases selectivity at the cost of reaction rate. 3. Screen different organic solvents (e.g., hexane, diisopropyl ether). |
| Difficult Product Separation | Polarity of the acylated product and starting material are too similar. | 1. Use a different acyl donor to create a more significant polarity difference. 2. Optimize the mobile phase for column chromatography. |
Conclusion
The enzymatic synthesis of this compound via lipase-catalyzed dynamic kinetic resolution is a highly efficient, scalable, and stereoselective method. It circumvents many of the challenges associated with traditional chemical synthesis, offering a greener and more direct route to this valuable pharmaceutical intermediate. By following the systematic approach of enzyme screening, reaction optimization, and rigorous analytical validation outlined in this guide, researchers can reliably produce high-purity (2S,3S)-AHPBA for applications in drug discovery and development.
References
-
Walker, K. D., & Klettke, K. (2004). Cloning, Heterologous Expression, and Characterization of a Phenylalanine Aminomutase Involved in Taxol Biosynthesis. ResearchGate. [Link]
-
Steele, C. L., et al. (2005). Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis. Archives of Biochemistry and Biophysics. [Link]
-
American Chemical Society. (2025). Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. ACS Fall 2025. [Link]
-
ResearchGate. (n.d.). Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases. ResearchGate. [Link]
-
Jin, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. National Institutes of Health. [Link]
-
Gotor, V., et al. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
-
Collet, L., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health. [Link]
-
ChemBK. (n.d.). This compound. ChemBK. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Huang, Y., & Wang, L. (2013). Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Chemical Industry and Engineering Progress. [Link]
-
Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Scientific.Net. [Link]
-
Houng, J. Y., et al. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid [hgjz.cip.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid Building Blocks
Abstract
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a non-proteinogenic amino acid that serves as a pivotal chiral building block in medicinal chemistry. Its structure is a core component of numerous enzyme inhibitors, particularly aspartic protease inhibitors designed for antiviral therapies (e.g., HIV).[1][2] This application note provides an in-depth guide to the principle and practice of synthesizing the (2S,3S)-stereoisomer of AHPBA with high stereochemical fidelity. We will explore and provide detailed protocols for three major synthetic strategies: diastereoselective aldol addition using chiral auxiliaries, asymmetric hydrogenation, and enzymatic synthesis. The discussion emphasizes the mechanistic rationale behind each approach, offering researchers the insights needed to select and optimize a synthetic route tailored to their specific laboratory and project requirements.
Introduction: The Significance of AHPBA in Drug Discovery
β-hydroxy-α-amino acids are a critical class of compounds in pharmaceutical development due to their prevalence in natural products and their utility as chiral synthons for creating complex molecules like β-lactam antibiotics.[3] The specific stereoisomer, this compound, often referred to as Allophenylnorstatine (Apns), is of paramount importance. Its structural motif mimics the transition state of peptide bond hydrolysis by certain proteases. This mimicry makes it a highly effective component in the design of potent and selective enzyme inhibitors.[1] For instance, AHPBA is a cornerstone for building inhibitors of HIV protease and renin, enzymes crucial in the lifecycle of HIV and the regulation of blood pressure, respectively.[2]
The precise control of the two contiguous stereocenters at the C2 (hydroxyl) and C3 (amino) positions is the central challenge in its synthesis. The desired syn relationship between the C2-hydroxyl and C3-amino groups, along with the correct (S,S) absolute configuration, is essential for biological activity. This guide details reliable methods to achieve this stereochemical outcome.
Overview of Synthetic Strategies
The synthesis of AHPBA with defined stereochemistry can be approached through several distinct methodologies. Each has its own set of advantages regarding scalability, reagent availability, and operational complexity. This note will focus on three field-proven strategies.
dot
Figure 1: High-level overview of the primary synthetic routes to (2S,3S)-AHPBA.
Strategy 1: Diastereoselective Aldol Addition
The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its reliability in creating syn- and anti-β-hydroxy carbonyl compounds. By employing a chiral oxazolidinone auxiliary, one can direct the facial selectivity of an enolate's attack on an aldehyde, thereby setting the stereochemistry of the newly formed chiral centers.
Principle & Rationale: This approach constructs the C2-C3 bond via an aldol reaction between a chiral glycine enolate equivalent and phenylacetaldehyde. The chiral auxiliary, typically derived from an amino acid like valine or phenylalanine, is first acylated with an α-haloacetic acid. This acyl oxazolidinone is then converted into an azide to serve as a masked amino group. Deprotonation with a strong base (e.g., LDA or NaHMDS) generates a Z-enolate, which is stabilized by chelation with a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂). The auxiliary's bulky substituent sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the aldol adduct. Subsequent hydrolysis of the auxiliary and reduction of the azide yields the desired (2S,3S)-AHPBA. The syn stereochemistry is a predictable outcome of the Z-enolate geometry and the chelated transition state.
Protocol: Evans syn-Aldol Approach
dot
Figure 2: Step-by-step workflow for the Evans aldol synthesis of (2S,3S)-AHPBA.
Step-by-Step Methodology:
-
Preparation of N-(azidoacetyl)-oxazolidinone:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium dropwise.
-
After stirring for 15 min, add bromoacetyl bromide. Allow to warm to room temperature.
-
Quench the reaction with saturated NH₄Cl solution and extract the product.
-
Dissolve the crude N-(bromoacetyl)-oxazolidinone in acetone/water and add sodium azide (NaN₃). Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the acetone and extract the aqueous phase to yield the N-(azidoacetyl) precursor.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the N-(azidoacetyl)-oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add titanium(IV) chloride (TiCl₄) dropwise and stir for 5 minutes.
-
Add a tertiary amine base (e.g., triethylamine or Hünig's base) and stir for 1 hour to form the titanium enolate.
-
Add freshly distilled phenylacetaldehyde dropwise. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with a 1:1 mixture of saturated NH₄Cl and water.
-
-
Auxiliary Cleavage and Azide Reduction:
-
Hydrolyze the chiral auxiliary from the purified aldol adduct using lithium hydroxide and hydrogen peroxide in a THF/water mixture at 0 °C.
-
Isolate the resulting α-hydroxy-β-azido acid.
-
Dissolve the acid in methanol and perform catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under an H₂ atmosphere to reduce the azide to the primary amine.
-
Purify the final product by recrystallization or ion-exchange chromatography.
-
Data Summary
| Parameter | Typical Result | Rationale / Comment |
| Chemical Yield | 60-75% (over 3 steps) | Yields are highly dependent on the purity of reagents and anhydrous conditions. |
| Diastereomeric Ratio (syn:anti) | >95:5 | The chelated Z-enolate transition state strongly favors the syn product. |
| Enantiomeric Excess (e.e.) | >98% | The absolute stereochemistry is dictated by the commercially available chiral auxiliary. |
Strategy 2: Asymmetric Hydrogenation of a β-Keto Ester Derivative
Asymmetric hydrogenation is a powerful and atom-economical method for establishing chirality. This strategy involves the stereoselective reduction of a prochiral ketone using a chiral transition metal catalyst, which can simultaneously set both the C2 and C3 stereocenters via dynamic kinetic resolution.[4][5]
Principle & Rationale: This route begins with a substrate like methyl 4-phenyl-2-chloro-3-oxobutyrate.[2] The key step is the asymmetric hydrogenation of the keto group using a chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex as the catalyst.[2] This reaction proceeds via dynamic kinetic resolution. The substrate exists in equilibrium between its keto and enol tautomers. The chiral Ru-BINAP catalyst selectively hydrogenates one enantiomer of the ketone (or the enol) much faster than the other, effectively pulling the equilibrium towards the desired product. This process can theoretically convert 100% of the racemic starting material into a single diastereomer. Following the reduction, the chlorine atom is displaced by an amino group (often via an azide intermediate followed by reduction) to furnish the final product.
Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation
Step-by-Step Methodology:
-
Synthesis of the β-Keto Ester Substrate:
-
Prepare methyl 4-phenyl-2-chloro-3-oxobutyrate from commercially available materials.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the β-keto ester substrate in an appropriate solvent (e.g., methanol).
-
Add the Ru-(S)-BINAP catalyst (typically 0.1-1 mol%).
-
Pressurize the reactor with hydrogen gas (H₂) to 50-100 atm.
-
Heat the reaction to 40-60 °C and stir for 12-24 hours.
-
After cooling and depressurizing, remove the solvent and purify the resulting β-hydroxy ester.
-
-
Introduction of the Amino Group:
-
Displace the chloride in the hydrogenated product with sodium azide in a polar aprotic solvent like DMF.
-
Reduce the resulting azide to the amine via catalytic hydrogenation (H₂, Pd/C) as described in Strategy 1.
-
Hydrolyze the methyl ester under basic conditions (e.g., LiOH) to yield the final carboxylic acid.
-
Data Summary
| Parameter | Typical Result | Rationale / Comment |
| Chemical Yield | >80% | Hydrogenation is typically a high-yielding reaction. |
| Diastereomeric Ratio (syn:anti) | >90:10 | The catalyst directs the approach of hydrogen to give the syn alcohol. |
| Enantiomeric Excess (e.e.) | >99% | The high fidelity of the Ru-BINAP catalyst ensures excellent enantioselectivity.[2] |
Strategy 3: Enzymatic Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis.[3] Enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit exquisite stereoselectivity, making them ideal for chiral synthesis.[3][6]
Principle & Rationale: This approach can utilize several classes of enzymes. One promising method involves amino acid hydroxylases.[3] A novel hydroxylase, such as one identified from Sulfobacillus thermotolerans, can directly catalyze the asymmetric hydroxylation of an amino acid precursor like L-phenylalanine derivative at the β-position.[3] The enzyme's active site creates a chiral environment that forces the hydroxylation to occur with specific stereochemistry, yielding the desired (2S,3S) product directly. This approach avoids the use of protecting groups and harsh reagents. Another enzymatic strategy is the dynamic kinetic resolution of α-amino-β-keto esters, where an enzyme selectively reduces the keto group to produce the desired β-hydroxy-α-amino acid with high stereopurity.[4]
Protocol: Enzymatic Hydroxylation
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Obtain or prepare the amino acid hydroxylase enzyme. This may involve cloning the gene, expressing the protein in a host organism (e.g., E. coli), and purifying it.
-
-
Biocatalytic Reaction:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Add the L-phenylalanine precursor substrate.
-
Add necessary cofactors for the hydroxylase (e.g., 2-oxoglutarate, Fe(II), and a reducing agent like ascorbate).
-
Initiate the reaction by adding the purified enzyme solution.
-
Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor product formation using HPLC.
-
-
Product Isolation:
-
Terminate the reaction by denaturing the enzyme (e.g., by adding acid or a solvent).
-
Remove the precipitated protein by centrifugation.
-
Isolate and purify the (2S,3S)-AHPBA from the aqueous supernatant using ion-exchange chromatography.
-
Data Summary
| Parameter | Typical Result | Rationale / Comment |
| Conversion Rate | 40-90% | Highly dependent on enzyme activity, substrate concentration, and reaction conditions. |
| Diastereomeric Ratio (syn:anti) | >99:1 | The enzyme's active site provides near-perfect stereocontrol. |
| Enantiomeric Excess (e.e.) | >99% | A key advantage of biocatalysis is the exceptional enantioselectivity.[3] |
Conclusion
The chiral synthesis of this compound can be successfully achieved through multiple robust methodologies.
-
Diastereoselective Aldol Addition using Evans auxiliaries is a classic, reliable, and well-understood method that provides excellent stereocontrol, making it a frequent choice in academic and process development settings.
-
Asymmetric Hydrogenation offers a more atom-economical and scalable route, particularly suited for industrial applications where efficiency and throughput are critical.
-
Enzymatic Synthesis represents a green, highly selective, and increasingly viable alternative that operates under mild conditions, minimizing waste and avoiding harsh reagents.
The optimal choice of strategy depends on the specific project goals, including scale, cost, available equipment, and the desired level of process greenness. Each protocol described herein provides a validated pathway to this invaluable building block for the advancement of modern drug discovery.
References
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC. (2021). PubMed Central. [Link]
-
This compound - MySkinRecipes. MySkinRecipes. [Link]
-
Asymmetric Synthesis and Application of α-Amino Acids. (2009). ACS Publications. [Link]
-
Asymmetric Synthesis of β-Hydroxy-α-amino Acids | Request PDF. (2025). ResearchGate. [Link]
-
The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. SSRG International Journal of Applied Chemistry. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2010). MDPI. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors [internationaljournalssrg.org]
- 3. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Role of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid in Oncology: A Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a critical chemical scaffold, in cancer research. This amino acid derivative is the core component of Bestatin (Ubenimex) , a potent inhibitor of several aminopeptidases that has been a subject of extensive investigation for its anti-tumor and immunomodulatory properties. This guide will delve into the mechanism of action of Bestatin, provide detailed protocols for its use in key cancer research assays, and discuss its role as an adjunct to conventional cancer therapies.
Introduction: The Significance of Aminopeptidase Inhibition in Cancer
Aminopeptidases are a class of zinc metalloenzymes that play a crucial role in the final stages of protein degradation by cleaving amino acids from the N-terminus of peptides.[1] In the context of cancer, certain aminopeptidases, particularly Aminopeptidase N (APN, also known as CD13), are overexpressed on the surface of tumor cells.[2][3] This overexpression is linked to several hallmarks of cancer, including tumor cell proliferation, invasion, angiogenesis, and metastasis.[2][3]
This compound is the key structural feature of Bestatin, enabling it to function as a competitive inhibitor of enzymes like APN/CD13, aminopeptidase B, and leukotriene A4 hydrolase.[4][5] By blocking the activity of these enzymes, Bestatin disrupts essential processes for tumor growth and survival, making it a valuable tool in cancer research and a potential therapeutic agent.[6]
Mechanism of Action: A Dual Approach to Cancer Therapy
Bestatin's anti-cancer effects are multifaceted, primarily revolving around direct inhibition of tumor cell processes and indirect enhancement of the host's anti-tumor immune response.
Direct Anti-Tumor Effects
-
Induction of Apoptosis: Inhibition of aminopeptidases in cancer cells can trigger an "amino acid deprivation response," a state of cellular stress that activates pro-apoptotic pathways, leading to programmed cell death.[7][8] Bestatin has been shown to induce DNA fragmentation and enhance caspase-3 activity in leukemic cells, which are hallmarks of apoptosis.[5]
-
Inhibition of Invasion and Metastasis: Tumor cell invasion into surrounding tissues is a critical step in metastasis and is dependent on the degradation of the extracellular matrix (ECM). Aminopeptidase N plays a role in this process. Bestatin has been demonstrated to inhibit the invasion of melanoma and lung carcinoma cells through a reconstituted basement membrane (Matrigel) in a dose-dependent manner.[5][9] It achieves this by inhibiting the hydrolyzing activities of aminopeptidases within the tumor cells.[9]
-
Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and survival. Bestatin has been shown to inhibit the tube-like formation of human umbilical vein endothelial cells (HUVECs) in vitro and reduce melanoma cell-induced angiogenesis in vivo.[5]
Immunomodulatory Functions
Bestatin also exhibits significant immunomodulating activities, enhancing the body's natural defenses against cancer.[4][10]
-
T-Lymphocyte and Macrophage Activation: It has been found to stimulate T-lymphocytes and activate macrophages, key components of the adaptive and innate immune systems, respectively.[10]
-
Enhancement of Cytokine Release: Bestatin treatment can lead to an increased release of interleukin-1 (IL-1) and interleukin-2 (IL-2), cytokines that are crucial for a robust anti-tumor immune response.[10]
-
Bone Marrow Stimulation: The compound can also stimulate bone marrow stem cells, which can help in the recovery of hematopoietic lineages after chemotherapy.[10][11]
This dual mechanism of direct tumor inhibition and immune stimulation makes Bestatin a compelling agent for use in combination with conventional chemotherapy.[10]
Key Applications and Experimental Protocols
This section outlines detailed protocols for investigating the anti-cancer effects of Bestatin in a laboratory setting.
Cell Proliferation and Viability Assay
This protocol is designed to determine the dose-dependent effect of Bestatin on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60 for leukemia, A375 for melanoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Bestatin Treatment: Prepare a stock solution of Bestatin (Ubenimex) in a suitable solvent (e.g., DMSO or sterile water) and create a series of dilutions in culture medium. Add 100 µL of the Bestatin dilutions to the respective wells to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL. Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of Bestatin that inhibits 50% of cell growth).
Matrigel Invasion Assay
This protocol assesses the effect of Bestatin on the invasive potential of cancer cells.
Principle: This assay measures the ability of cells to invade through a layer of Matrigel, which mimics the basement membrane.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Corning BioCoat™ Matrigel® Invasion Chambers) by adding warm, serum-free medium to the inside and outside of the insert. Incubate for 2 hours at 37°C.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 2.5 x 10⁵ cells/mL.
-
Treatment: In separate tubes, pre-treat the cell suspension with various concentrations of Bestatin (e.g., 10, 50, 100 µg/mL) for 30 minutes at room temperature. Include a vehicle control.
-
Cell Seeding: Remove the rehydration medium from the chambers and add 500 µL of the treated cell suspension to the upper chamber.
-
Chemoattractant: In the lower chamber, add 750 µL of complete medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. Calculate the average number of invaded cells per field and normalize to the vehicle control.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Bestatin.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter and stain the DNA of late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Bestatin for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Aminopeptidase N) | - | 5 nM | [6] |
| IC₅₀ (Leucine Aminopeptidase) | Cytosol | 0.5 nM | [6] |
| IC₅₀ (Aminopeptidase B) | - | - | [4] |
| Inhibition of Proliferation | HL-60 | Dose-dependent | [4] |
| Inhibition of Invasion | SN12M | Dose-dependent | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bestatin-Induced Apoptosis
The inhibition of aminopeptidases by Bestatin can lead to cellular stress and the activation of intrinsic apoptotic pathways. While the precise upstream signaling is complex, it is known to converge on the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[5] In some cancer cell types, stress induced by Bestatin can also lead to the activation of the Akt signaling pathway as a survival response.[12] Therefore, combining Bestatin with an Akt inhibitor may have a synergistic anti-tumor effect.[12]
Caption: Bestatin inhibits Aminopeptidase N, inducing cellular stress and apoptosis.
Experimental Workflow for Evaluating Anti-Invasive Properties
The following workflow outlines the key steps in assessing the anti-invasive potential of Bestatin.
Caption: Workflow for the Matrigel-based tumor cell invasion assay.
Clinical Significance and Future Directions
Bestatin (Ubenimex) has been used clinically, particularly for the treatment of acute non-lymphocytic leukemia, where it has been shown to prolong remission and survival when combined with maintenance chemotherapy.[10][13] It has also been investigated in various solid tumors, including lung, stomach, and bladder cancer, often demonstrating a survival benefit.[13][14] A key advantage of Bestatin is its low toxicity, even with long-term administration.[13]
The immunomodulatory properties of Bestatin make it a particularly attractive candidate for combination therapies, not only with chemotherapy but also with emerging immunotherapies. Future research should focus on elucidating the detailed molecular pathways affected by Bestatin in different cancer types and exploring synergistic combinations with other targeted agents and immune checkpoint inhibitors. The this compound scaffold remains a valuable starting point for the design of new and more potent aminopeptidase inhibitors.[2]
References
-
Farsa, O., et al. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences. [Link]
-
MDPI. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. [Link]
-
Ikeda, S., et al. (1988). [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)]. Gan To Kagaku Ryoho. [Link]
-
van Hensbergen, Y., et al. (2014). Positioning of aminopeptidase inhibitors in next generation cancer therapy. Cancer Letters. [Link]
-
Ota, K. (1991). Review of ubenimex (Bestatin): clinical research. Biomedicine & Pharmacotherapy. [Link]
-
Sharma, N., & Singh, S. K. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2018). Role of ubenimex as an anticancer drug and its synergistic effect with Akt inhibitor in human A375 and A2058 cells. OncoTargets and Therapy. [Link]
-
Amin, M. N., et al. (2023). Aminopeptidases in Cancer, Biology and Prospects for Pharmacological Intervention. Cancers. [Link]
-
Ali, A., et al. (2021). Efficacy of Standardised Treatments Combined with Ubenimex in Patients with Malignant Tumors. Journal of the College of Physicians and Surgeons Pakistan. [Link]
-
Saiki, I., et al. (1993). Inhibition of Tumor Cell Invasion by Ubenimex (Bestatin) in Vitro. Japanese Journal of Cancer Research. [Link]
-
Furuse, K., et al. (1993). [Double blind controlled study of ubenimex (Bestatin) against squamous cell lung cancer--a multicenter cooperative study]. Gan To Kagaku Ryoho. [Link]
-
Csuhai, E., et al. (2009). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. Investigational New Drugs. [Link]
-
Florentin, I., & Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Experientia. [Link]
Sources
- 1. Positioning of aminopeptidase inhibitors in next generation cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. agscientific.com [agscientific.com]
- 5. selleckchem.com [selleckchem.com]
- 6. amg-208.com [amg-208.com]
- 7. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of tumor cell invasion by ubenimex (bestatin) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of ubenimex as an anticancer drug and its synergistic effect with Akt inhibitor in human A375 and A2058 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of ubenimex (Bestatin): clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Double blind controlled study of ubenimex (Bestatin) against squamous cell lung cancer--a multicenter cooperative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of a Bestatin Diastereomer from (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stereochemistry in Bestatin Synthesis
Bestatin, with the chemical structure [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a potent inhibitor of several aminopeptidases, including leucine aminopeptidase and aminopeptidase B.[1][2] Its biological activity is intrinsically linked to its specific stereochemistry. The (2S,3R) configuration of the 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) moiety is crucial for its inhibitory function.[1]
This application note provides a detailed protocol for the synthesis of a dipeptide analogous to Bestatin, starting from the (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid isomer. It is imperative for the researcher to understand that this synthetic route will yield N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine , a diastereomer of natural Bestatin. The study of such diastereomers is valuable for understanding the structure-activity relationship (SAR) of Bestatin and its analogues.[1]
This guide will detail the necessary steps of protection, peptide coupling, and deprotection to achieve the target molecule, providing insights into the rationale behind the chosen chemical strategies.
Synthetic Strategy Overview
The synthesis of the Bestatin diastereomer from this compound and L-leucine will be approached through a three-stage process. This strategy is designed to ensure high yields and purity of the final product.
Caption: Synthetic workflow for the Bestatin diastereomer.
Part 1: Protection of this compound
To prevent unwanted side reactions during the peptide coupling stage, the amino and carboxylic acid functional groups of the starting material must be protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its ease of removal under acidic conditions.[3][4] The carboxylic acid will be converted to a methyl ester.
Protocol 1.1: Boc-Protection of the Amino Group
Rationale: The Boc group is introduced to protect the primary amine from reacting with the coupling agents in the subsequent step. Di-tert-butyl dicarbonate (Boc)₂O is a common and efficient reagent for this purpose.
| Reagent/Solvent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Dioxane | - | Solvent |
| 1N NaOH(aq) | 2.0 | Base to facilitate reaction |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | Boc-protecting agent |
| Ethyl Acetate | - | Extraction Solvent |
| 1N HCl(aq) | - | Acid for workup |
| Brine | - | Washing agent |
| Anhydrous Na₂SO₄ | - | Drying agent |
Step-by-Step Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and 1N aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid.
Protocol 1.2: Methyl Esterification of the Carboxylic Acid
Rationale: The carboxylic acid is protected as a methyl ester to prevent it from participating in the peptide bond formation. Thionyl chloride in methanol is an effective method for this transformation.
| Reagent/Solvent | Molar Equivalent | Purpose |
| Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | 1.0 | Starting Material |
| Methanol (Anhydrous) | - | Solvent and Reagent |
| Thionyl Chloride (SOCl₂) | 1.2 | Esterification reagent |
| Saturated NaHCO₃(aq) | - | Quenching agent |
| Dichloromethane (DCM) | - | Extraction Solvent |
Step-by-Step Procedure:
-
Suspend Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid in anhydrous methanol and cool to 0 °C.
-
Add thionyl chloride dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid methyl ester.
Part 2: Peptide Coupling
With the protected AHPBA derivative in hand, the next stage is the formation of the peptide bond with the methyl ester of L-leucine. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method to facilitate amide bond formation while minimizing racemization.
Protocol 2.1: Amide Coupling with L-Leucine Methyl Ester
| Reagent/Solvent | Molar Equivalent | Purpose |
| Boc-(2S,3S)-AHPBA-OMe | 1.0 | Protected AHPBA derivative |
| L-Leucine Methyl Ester HCl | 1.1 | Coupling partner |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| N,N-Diisopropylethylamine (DIPEA) | 2.2 | Base |
| 1-Hydroxybenzotriazole (HOBt) | 1.2 | Racemization suppressor |
| EDC·HCl | 1.2 | Coupling agent |
Step-by-Step Procedure:
-
Dissolve Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid methyl ester, L-leucine methyl ester hydrochloride, and HOBt in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected dipeptide.
Part 3: Deprotection
The final stage involves the removal of the protecting groups to yield the target Bestatin diastereomer. This is a two-step process involving the saponification of the methyl ester followed by the acid-catalyzed removal of the Boc group.
Protocol 3.1: Saponification of the Methyl Ester
Rationale: The methyl ester is hydrolyzed to the free carboxylic acid using a base.
| Reagent/Solvent | Molar Equivalent | Purpose |
| Protected Dipeptide | 1.0 | Starting Material |
| Tetrahydrofuran (THF) | - | Solvent |
| Methanol (MeOH) | - | Co-solvent |
| 1N LiOH(aq) | 1.5 | Base for hydrolysis |
Step-by-Step Procedure:
-
Dissolve the protected dipeptide in a mixture of THF and methanol.
-
Add 1N aqueous LiOH and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with 1N HCl.
-
Remove the organic solvents under reduced pressure.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the Boc-protected dipeptide acid.
Protocol 3.2: Removal of the Boc Protecting Group
Rationale: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product.
| Reagent/Solvent | Molar Equivalent | Purpose |
| Boc-protected Dipeptide Acid | 1.0 | Starting Material |
| Dichloromethane (DCM) | - | Solvent |
| Trifluoroacetic Acid (TFA) | 10-20 | Deprotecting agent |
Step-by-Step Procedure:
-
Dissolve the Boc-protected dipeptide acid in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The crude product can be purified by recrystallization or preparative HPLC to yield the final N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.
Caption: Chemical structures in the synthetic pathway.
Characterization and Data
The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Results |
| Boc-(2S,3S)-AHPBA-OMe | ¹H NMR, ¹³C NMR, MS | Peaks corresponding to the Boc group (singlet at ~1.4 ppm), methyl ester (singlet at ~3.7 ppm), and the phenyl and alkyl protons. Mass spectrum should show the correct molecular ion peak. |
| Protected Dipeptide | ¹H NMR, ¹³C NMR, MS | Appearance of peaks corresponding to the L-leucine methyl ester moiety. Mass spectrum should confirm the molecular weight of the coupled product. |
| Final Diastereomer | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC | Disappearance of Boc and methyl ester signals. High-resolution mass spectrometry should confirm the elemental composition. Chiral HPLC will be essential to confirm the diastereomeric purity. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a Bestatin diastereomer from this compound. While this route does not yield the natural, biologically active Bestatin, it offers a valuable methodology for researchers investigating the structure-activity relationships of Bestatin analogues. Adherence to the described protection, coupling, and deprotection strategies, along with rigorous analytical characterization, will ensure the successful synthesis of the target dipeptide.
References
- A practical diastereoselective synthesis of (-)-bestatin. J Pept Sci. 2018 Mar;24(3). doi: 10.1002/psc.3067.
- Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. J Med Chem. 1977 Apr;20(4):510-5.
- A facile synthesis of bestatin. Chem Pharm Bull (Tokyo). 1983;31(4):1432-5.
-
Stereoselective Synthesis of Novel Bestatin Analogs. Request PDF. [Link]
-
(PDF) A practical diastereoselective synthesis of (−)-bestatin. ResearchGate. [Link]
- Novel Synthesis of (-)-Bestatin From L-Aspartic Acid. Biosci Biotechnol Biochem. 1999;63(7):1304-7.
- Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol. Bioscience, Biotechnology, and Biochemistry. 1994;58(1):100-103.
- Bestatin.
-
The synthetic route of Bestatin. ResearchGate. [Link]
-
Chirospeciric synthesis of the (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids from sugar: Application to (-)-bestatin. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Sci Rep. 2020;10:10070.
-
How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
-
(2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid. BOC Sciences. [Link]
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society. 2011;8(S1):S125-S131.
-
3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem. [Link]
- Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. Org. Chem. Ind. J. 2016;12(5):107.
- Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. ACS Omega. 2020;5(45):29285–29291.
Sources
Application Notes and Protocols: (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Robust Chiral Auxiliary for Asymmetric Synthesis
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a non-proteinogenic amino acid that has garnered significant attention as a chiral building block in the synthesis of a variety of biologically active molecules.[1][2] Its rigid stereochemical structure makes it a valuable component in the development of protease inhibitors, including those targeting HIV.[1][2] Beyond its role as a structural component of the final product, the (2S,3S)-isomer of AHPBA is a powerful and recoverable chiral auxiliary for asymmetric synthesis.
This application note provides a comprehensive guide to the use of (2S,3S)-AHPBA as a chiral auxiliary, with a focus on its application in diastereoselective enolate alkylation and aldol reactions. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed experimental protocols, and discuss the cleavage and recovery of the auxiliary.
Mechanism of Stereocontrol: A Chelated Rigid Scaffold
The efficacy of (2S,3S)-AHPBA as a chiral auxiliary stems from its ability to form a rigid, chelated enolate intermediate. Upon N-acylation and subsequent deprotonation with a strong base such as lithium diisopropylamide (LDA), the lithium cation is chelated by the hydroxyl oxygen and the enolate oxygen. This chelation, in conjunction with the steric hindrance imposed by the benzyl group at the C3 position, effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face. This results in a highly predictable and diastereoselective carbon-carbon bond formation.
Sources
Application Note: High-Purity Isolation of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the purification of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a critical chiral building block in the synthesis of various pharmaceuticals, including protease inhibitors.[1] The methodology presented herein focuses on a systematic approach to crystallization, ensuring the removal of diastereomeric and other process-related impurities. Furthermore, this document provides a detailed analytical procedure for the verification of purity and enantiomeric excess using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound, often abbreviated as AHPBA, is a non-proteinogenic amino acid that serves as a vital intermediate in medicinal chemistry. Its specific stereochemistry is crucial for its role in constructing enzyme inhibitors that mimic peptide substrates, particularly in the development of antiviral drugs, such as those targeting HIV.[1] The presence of two stereocenters in AHPBA necessitates stringent purification protocols to isolate the desired (2S,3S) isomer from other stereoisomers that may form during synthesis. This application note provides a detailed, step-by-step protocol for the purification of (2S,3S)-AHPBA, leveraging principles of solubility and crystallization to achieve high purity.
Purification Protocol: Recrystallization from a Mixed Solvent System
The purification of this compound is primarily achieved through recrystallization. The choice of solvent is critical and is based on the differential solubility of the target compound and its impurities at varying temperatures. Due to its zwitterionic nature, AHPBA exhibits moderate solubility in polar protic solvents and is generally insoluble in nonpolar organic solvents.[2][3] A mixed solvent system of a protic solvent (e.g., water or a lower alcohol) and a less polar co-solvent is often effective for the recrystallization of amino acids.[2] This protocol employs a water-isopropanol mixture, a common and effective system for compounds of this nature.
Diagram of the Purification Workflow
Caption: Workflow for the purification of (2S,3S)-AHPBA by recrystallization.
Experimental Procedure
-
Dissolution of Crude Product:
-
In a suitable flask equipped with a reflux condenser and a magnetic stirrer, add the crude this compound.
-
Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid. The zwitterionic nature of amino acids generally leads to higher solubility in water at elevated temperatures.[2][3]
-
-
Addition of Anti-Solvent:
-
Once the solid is completely dissolved, slowly add hot isopropanol to the solution until a slight turbidity persists. Isopropanol acts as an anti-solvent, reducing the solubility of the amino acid.
-
If excessive turbidity occurs, add a small amount of hot deionized water to redissolve the precipitate.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to minimize the trapping of impurities.
-
Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystallized product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum at a temperature not exceeding 50 °C to a constant weight.
-
Key Parameters for Recrystallization
| Parameter | Recommended Value/Condition | Rationale |
| Solvent System | Deionized Water / Isopropanol | Water acts as the primary solvent for the polar amino acid, while isopropanol serves as the anti-solvent to induce crystallization. |
| Dissolution Temperature | Boiling point of the water/isopropanol mixture | Ensures complete dissolution of the target compound and allows for a significant solubility decrease upon cooling. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the formation of larger, purer crystals and maximizes product recovery. |
| Washing Solvent | Cold Isopropanol | Effectively removes soluble impurities without significantly dissolving the desired product. |
Purity Assessment by HPLC
The purity of the recrystallized this compound should be assessed by High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of the molecule, a chiral HPLC method is required to determine the enantiomeric purity.
Chiral HPLC Method
The direct analysis of underivatized amino acids can be challenging on some chiral stationary phases (CSPs). However, macrocyclic glycopeptide-based CSPs are well-suited for this purpose as they are compatible with both organic and aqueous mobile phases.[4] Alternatively, derivatization of the amino acid can be performed to enhance its chromatographic properties on other types of CSPs.[5]
Diagram of the Analytical Workflow
Caption: Workflow for the analytical assessment of purified (2S,3S)-AHPBA.
Illustrative HPLC Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) |
| Mobile Phase | Isocratic mixture of an organic modifier (e.g., ethanol or isopropanol) and a buffered aqueous phase. The exact ratio should be optimized for the specific column. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: The mobile phase composition and column choice are critical for achieving baseline separation of the stereoisomers and should be developed and validated for the specific application.
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically grounded approach to the purification of this compound. By carefully controlling the crystallization process and verifying the purity with a suitable chiral HPLC method, researchers and drug development professionals can obtain this critical intermediate with the high degree of purity required for its intended applications.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021. [Link]
-
Chirospecific synthesis of the (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids from sugar: Application to (-)-bestatin. ResearchGate. 2025. [Link]
- Threo - 3 -protected amino - 2 - hydroxy-4oxobutanoic acids or esters, their...
-
This compound. MySkinRecipes. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
This compound. LookChem. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
This compound. ChemBK. [Link]
-
3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3. PubChem. [Link]
-
Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed. [Link]
-
(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2. PubChem. [Link]
-
Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial origin. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3. PubChem. [Link]
-
(2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid. ChemBK. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
Welcome to the technical support guide for the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. This molecule is a critical chiral building block, notably used in the synthesis of protease inhibitors for antiviral drug development, such as those targeting HIV.[1] Achieving high yield and, crucially, high diastereomeric purity of the (2S,3S) isomer are common challenges for researchers.
This guide is structured to provide direct, actionable solutions to problems you may encounter during your synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your workflow and improve your final yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each entry details the issue, its probable causes, and a systematic approach to resolution.
Question 1: My overall yield is significantly lower than expected. Where should I start investigating?
Low overall yield is a multifaceted problem that can arise from inefficiencies at any stage of the synthesis. A systematic review of your process is the most effective approach.
Possible Causes & Recommended Actions:
| Symptom | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low Conversion in Coupling/Formation Steps | 1. Reagent Purity: Starting materials or reagents may be degraded or of insufficient purity. 2. Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice. 3. Atmospheric Contamination: Moisture or oxygen interfering with sensitive reagents. | 1. Verify the purity of all starting materials and reagents (e.g., via NMR or titration). Use freshly opened or purified solvents. 2. Perform small-scale experiments to optimize temperature and reaction time. Monitor progress frequently using TLC or LC-MS. 3. Ensure all reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen) and with anhydrous solvents where necessary. |
| Significant Product Loss During Work-up | 1. Incorrect pH for Extraction: The target molecule may be partially soluble in the aqueous layer if the pH is not optimal for partitioning. 2. Emulsion Formation: Difficult-to-separate emulsions can trap the product. | 1. Carefully adjust the pH of the aqueous layer during extraction to ensure your product is in its least soluble form (typically neutral for organic extraction). 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product Degradation During Purification | 1. Silica Gel Acidity: Standard silica gel can be slightly acidic, causing degradation of sensitive compounds like Boc-protected amines. 2. Prolonged Exposure: Long residence times on the chromatography column can lead to product decomposition. | 1. Consider using deactivated silica gel (e.g., by pre-treating with a solvent containing a small amount of triethylamine) or switching to a different stationary phase like alumina. 2. Optimize your solvent system to ensure a reasonable retention factor (Rf) of 0.3-0.4 for faster elution. |
Question 2: I'm getting a mixture of diastereomers, primarily the (2S,3R) and the desired (2S,3S). How can I improve the diastereoselectivity?
Controlling the stereochemistry at the C2 and C3 positions is the most critical challenge in this synthesis. Poor diastereoselectivity points directly to the core stereochemistry-defining step of your chosen route.
Key Strategies for Enhancing Diastereoselectivity:
-
Stereoselective Reduction: If your synthesis involves the reduction of a β-amino-α-keto ester intermediate, the choice of reducing agent and conditions is paramount.
-
Underlying Principle: The facial selectivity of the hydride attack on the ketone is influenced by the existing stereocenter at the β-position. Chelation control (using reagents like zinc borohydride) or steric hindrance can be exploited to favor the formation of one diastereomer over the other.
-
Protocol Insight: Methods involving dynamic kinetic resolution can be highly effective. This approach epimerizes the starting material while stereoselectively reducing only one enantiomer, funneling the racemic mixture into a single desired product isomer.[2]
-
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as a (2R,4R)-pentanediol to form a chiral acetal template, can effectively shield one face of the molecule, directing nucleophilic attack to produce the desired stereoisomer.[2]
-
Enzymatic Routes: Biocatalysis using enzymes like lipases or whole-cell systems can offer exceptional stereoselectivity under mild reaction conditions, often outperforming traditional chemical methods.[3]
Below is a decision-making workflow for troubleshooting poor diastereoselectivity.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Question 3: The Boc-deprotection step is causing side reactions and product loss. How can I optimize this?
The tert-butyloxycarbonyl (Boc) group is an essential amine protecting group, but its removal requires acidic conditions that can sometimes lead to unwanted side reactions.[4][5][6] The key is to find conditions strong enough to cleave the Boc group efficiently without degrading the rest of the molecule.
Mechanism of Acid-Catalyzed Boc Deprotection: The process involves protonation of the Boc group, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which then decarboxylates to yield the free amine.[][8] This tert-butyl cation is an electrophile that can cause side reactions, such as alkylating sensitive functional groups.[9]
Comparison of Boc-Deprotection Conditions:
| Reagent/Solvent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| TFA / DCM | 25-50% TFA in Dichloromethane (DCM), 0°C to RT, 30 min - 2 hr.[][10] | Fast, efficient, and widely used. | Harsh: Can cleave other acid-sensitive groups. Mitigation: Use lower concentrations of TFA and maintain low temperatures (0°C).[11] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, 0°C to RT, 1-4 hr.[11] | Often provides a crystalline hydrochloride salt, aiding purification. Less volatile than TFA. | Harsh: Can also cleave other sensitive groups. Dioxane is a peroxide-former and should be handled with care. Mitigation: Run the reaction at 0°C and monitor carefully by TLC.[11] |
| Aqueous Phosphoric Acid | H₃PO₄ in an aqueous medium.[12] | Environmentally benign, mild, and selective. Tolerates many other protecting groups.[12] | Slower: May require longer reaction times or gentle heating. |
| TMSI in DCM | Trimethylsilyl iodide in DCM. | pH-neutral conditions. | Reagent is moisture-sensitive and can be expensive. |
General Protocol for Optimized Boc-Deprotection using TFA/DCM:
-
Preparation: Dissolve the N-Boc protected amino acid in anhydrous Dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical for minimizing side reactions.
-
Reagent Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25% (v/v).
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress every 15-30 minutes by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as required.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-protection of the amine necessary for this synthesis? The primary amino group is a potent nucleophile and can react with electrophiles present in the reaction mixture, leading to undesired side products and oligomerization.[13] The Boc (tert-butyloxycarbonyl) group temporarily "masks" the amine's reactivity, allowing other transformations to occur selectively on the molecule.[6] It is designed to be stable under many reaction conditions but can be removed cleanly at a later stage.[5]
Q2: What are the most common synthetic routes to prepare this compound? Several effective strategies have been developed. The most prominent include:
-
Amino Acid-Based Routes: Starting from commercially available chiral precursors like D-phenylalanine or L-aspartic acid.[3]
-
Organometallic Catalysis: Utilizing chiral catalysts, such as bifunctional aluminum complexes, to control the stereochemical outcome.[3]
-
Enzymatic Methods: Employing enzymes like lipases for highly stereoselective transformations.[3]
-
Chiral Template Methods: Using removable chiral auxiliaries to direct the stereochemistry of key bond-forming steps.
Q3: Which analytical techniques are best for monitoring reaction progress and confirming the final product's stereochemistry?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative tracking of starting material consumption and product formation. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information on the mass of the product and intermediates.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the final product.
-
Stereochemical Confirmation: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the diastereomeric and enantiomeric purity of your final compound. It can separate and quantify all four possible stereoisomers.[14]
References
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023-07-04).
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27).
- Ragnarsson, U. & Grehn, L. Dual protection of amino functions involving Boc. RSC Publishing. (2013-07-17).
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- GenScript. Terminology of Antibody Drug for Boc Deprotection.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022-12-14).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- ChemPep. Amino Acid Derivatives for Peptide Synthesis.
- Benchchem. Application Notes & Protocols: Stereoselective Synthesis of (αS,βR)-3-Amino-2-hydroxy-4-phenylbutanoic Acid.
- Huang, Y. & Wang, L. Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Chemical Industry and Engineering Progress. (2013-05-05).
- ElectronicsAndBooks. Stereoselection in the Synthesis of three and erythre3-Amino-2-hydroxy-4-phenyl- butanoic Acid using Chiral Acetal Templates.
- MySkinRecipes. This compound.
- PubMed. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid [hgjz.cip.com.cn]
- 4. nbinno.com [nbinno.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. genscript.com [genscript.com]
- 8. youtube.com [youtube.com]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. chempep.com [chempep.com]
- 11. reddit.com [reddit.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. peptide.com [peptide.com]
- 14. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bestatin and Its Derivatives - Aqueous Stability & Handling Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for Bestatin and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these potent aminopeptidase inhibitors in their work. The inherent instability of Bestatin in aqueous environments is a critical experimental variable that, if not properly managed, can lead to inconsistent results, loss of activity, and misinterpretation of data.
This document provides in-depth, evidence-based answers to common challenges, detailed protocols for proper handling, and the scientific rationale behind these recommendations. Our goal is to empower you to achieve reliable and reproducible outcomes in your experiments.
Section 1: Core Stability FAQs
This section addresses the most frequently encountered issues regarding the stability of Bestatin.
Q1: I've prepared an aqueous solution of Bestatin, but my experimental results are inconsistent or show a rapid loss of compound activity. Why is this happening?
A: The most likely cause is the chemical instability of Bestatin in aqueous solutions. Bestatin contains a peptide bond that is susceptible to hydrolysis, a chemical reaction where water breaks the bond, leading to the degradation of the molecule.[1][2] This process is often catalyzed by pH and temperature.[3][4] Consequently, aqueous solutions of Bestatin lose potency over a short period. Commercial suppliers explicitly state that Bestatin is unstable in aqueous solution and recommend diluting it from a stable stock just prior to use. It is not recommended to store aqueous solutions for more than a single day.[5]
Q2: What is the correct way to prepare and store a stock solution of Bestatin or its derivatives?
A: The key is to use a non-aqueous, organic solvent for the primary stock solution. This minimizes the risk of hydrolysis during long-term storage.
-
Recommended Solvents: High-purity Dimethyl Sulfoxide (DMSO) or methanol are the solvents of choice. Bestatin is readily soluble in DMSO at concentrations of approximately 2.5 mg/mL to 12.34 mg/mL or higher.[5][6]
-
Storage Conditions: Prepare the stock solution, then aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
The following workflow diagram illustrates the validated process for preparing and using Bestatin.
Caption: Recommended workflow for Bestatin handling.
Q3: Is there a difference in stability and handling between Bestatin free base and Bestatin hydrochloride?
A: Yes, the salt form significantly impacts aqueous solubility and handling, which can indirectly affect practical stability.
-
Bestatin Free Base: Has lower aqueous solubility and is noted for its instability in water. Stock solutions should be prepared in organic solvents like DMSO.
-
Bestatin Hydrochloride: This salt form is significantly more soluble in water.[9] Some suppliers note that the hydrochloride salt can be dissolved in water at concentrations up to 25 mg/mL.[10][11] A 1 mM stock solution of the hydrochloride salt in water is reported to be stable for at least one month when stored at -20°C.[10][11]
Expert Insight: While the hydrochloride salt offers the convenience of direct dissolution in water for stock solutions, the fundamental susceptibility of the peptide bond to hydrolysis remains. For long-term, high-confidence storage, a DMSO stock is still the most robust choice. For experiments where any amount of organic solvent is unacceptable, the hydrochloride salt is the superior option, but stability should still be carefully monitored.
Section 2: Troubleshooting Guide for Experimental Scenarios
This section explores specific problems researchers may face and provides causal explanations and solutions.
Q4: My cell-based assay requires a very low final DMSO concentration (<0.1%), forcing me to make an intermediate aqueous dilution of Bestatin that sits on the bench for some time. How will this affect my experiment?
A: This is a common source of experimental variability. The "bench-top stability" of Bestatin in your aqueous buffer is limited.[12] As soon as Bestatin is diluted into an aqueous medium, degradation begins. The rate of this degradation is influenced by the pH and temperature of your buffer.[3][13] If this intermediate dilution is prepared in a batch for multiple plates and used over an hour or more, the concentration of active Bestatin will decrease over time. The wells treated last will receive a lower effective dose than the wells treated first, leading to high variability.
Solution Protocol:
-
Prepare on Ice: Perform all aqueous dilutions in tubes kept on ice to slow the degradation kinetics.
-
Dilute Serially & Immediately: Do not make one large batch of the final working solution. Prepare it serially, right before it is needed. For example, prepare the final dilution for one plate, add it to the cells, and then prepare the dilution for the next plate.
-
Minimize Time: The guiding principle is to minimize the time the compound spends in an aqueous environment before reaching the target cells.
Q5: What is the primary degradation mechanism for Bestatin in aqueous solutions, and how do pH and temperature contribute?
A: The primary degradation pathway is the hydrolysis of the amide (peptide) bond linking the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid moiety to the L-leucine.[2][14]
-
Causality - The Role of pH: Peptide bond hydrolysis can be catalyzed by both acid and base.[14] At acidic pH, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[4] Therefore, the stability of Bestatin is expected to be lowest at highly acidic or highly alkaline pH values. Most researchers work in physiological buffers (pH ~7.2-7.4), but even at neutral pH, this hydrolysis occurs, albeit at a slower rate than at pH extremes.
-
Causality - The Role of Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] The Arrhenius equation describes this relationship, where a higher temperature provides more energy to overcome the activation energy barrier of the reaction. This is why storing solutions at low temperatures (-20°C or -80°C) is effective at preserving the compound, and why preparing working solutions on ice is recommended.[12]
Caption: Conceptual pathway of Bestatin hydrolysis.
Q6: Are there formulation strategies or excipients that can enhance Bestatin's stability in an aqueous solution for an experiment?
A: While completely halting degradation in water is difficult, certain formulation strategies can slow the process, though they must be compatible with your experimental system.[15][16]
-
pH Optimization: If your experiment allows, determine the optimal pH for Bestatin stability (likely near neutral, avoiding extremes) and use a robust buffer system (e.g., phosphate, citrate) to maintain it.[15][[“]]
-
Co-solvents: Incorporating co-solvents like glycerol or polyethylene glycol (PEG) into the aqueous buffer can sometimes improve the stability of drugs by reducing the activity of water.[4] This must be tested for compatibility with your cells or assay, as co-solvents can have their own biological effects.
-
Chelators: While Bestatin's mechanism is not primarily chelation, some hydrolytic enzymes it inhibits are metalloproteases.[18][19] If degradation is being accelerated by trace metal ions in your buffer, adding a chelator like EDTA could potentially help, though this is less likely to inhibit direct chemical hydrolysis.[15][20]
Section 3: Validated Experimental Protocols
These protocols provide a self-validating system for handling Bestatin to ensure consistency and reliability.
Protocol 1: Preparation and Storage of a 10 mM Bestatin Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of Bestatin for long-term storage.
Materials:
-
Bestatin (free base or hydrochloride salt), solid powder
-
Anhydrous, sterile DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: Determine the mass of Bestatin needed. For Bestatin (MW ≈ 308.38 g/mol ), a 10 mM solution requires 3.08 mg per 1 mL of DMSO.
-
Weighing: Carefully weigh the required amount of Bestatin powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO. Cap the tube tightly.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[21]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[7]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C for up to 1 month or at -80°C for up to 6 months.[7]
Protocol 2: Preparation of a 10 µM Aqueous Working Solution from a DMSO Stock
Objective: To prepare a final-concentration aqueous solution of Bestatin for immediate use in an experiment (e.g., cell culture).
Materials:
-
Frozen aliquot of 10 mM Bestatin in DMSO (from Protocol 1)
-
Sterile, pre-warmed (or pre-chilled, as required by the experiment) aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock: Remove a single aliquot of the 10 mM DMSO stock from the freezer and thaw it completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial dilution. For example, dilute the 10 mM stock 1:100 in your aqueous buffer to create a 100 µM intermediate solution. (Pipette 2 µL of stock into 198 µL of buffer). Vortex gently.
-
Final Dilution: Immediately dilute the intermediate solution to the final working concentration. To make a 10 µM solution, perform a 1:10 dilution of the 100 µM intermediate. (Pipette 100 µL of intermediate into 900 µL of buffer).
-
Immediate Use: Mix gently and use this final working solution in your experiment without delay. Do not store this solution.[5] Any unused portion should be discarded.
Section 4: Data Summary Table
This table summarizes key stability and solubility data gathered from multiple sources.
| Parameter | Bestatin (Free Base) | Bestatin Hydrochloride | Source(s) |
| Primary Stock Solvent | DMSO, Methanol | DMSO, Methanol, Water | [9][10] |
| Solubility in DMSO | ~2.5 - 12.5 mg/mL | ≥125 mg/mL | [5][6][21] |
| Solubility in Water | Poor | Good (≥25 mg/mL) | [10][11][21] |
| Stock Solution Stability | Up to 1 month at -20°C in DMSO/Methanol | Up to 1 month at -20°C in DMSO/Methanol or Water (1mM) | [7][10] |
| Up to 6 months at -80°C in DMSO | Up to 6 months at -80°C in DMSO | [7] | |
| Aqueous Solution Stability | Unstable; use immediately. Do not store for more than one day. | Unstable; use immediately. | [5] |
| Key Recommendation | Prepare fresh aqueous dilutions from organic stock just before use. | Can be dissolved directly in water, but fresh preparation is still advised for working solutions. | [10] |
References
-
Understanding the Hydrolysis of Peptides: A Deep Dive Into Biological Processes. Oreate AI Blog.[Link]
-
Ubenimex - Wikipedia. Wikipedia.[Link]
-
Bestatin - UBPBio. UBPBio.[Link]
-
Aminomethylphosphonic acid - Solubility of Things. Solubility of Things.[Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC - PubMed Central. National Center for Biotechnology Information.[Link]
-
In vitro metabolic stability of obestatin: kinetics and identification of cleavage products. CABI.[Link]
-
Bestatin Hydrochloride: Advanced Insights Into Aminopeptidase Inhibition... - Online Inhibitor. Online Inhibitor.[Link]
-
Progress in the Development of Bestatin Analogues as Aminopeptidases Inhibitors. Current Medicinal Chemistry.[Link]
-
Stability constants of aminophosphonic acid - Globe Thesis. Globe Thesis.[Link]
-
A Chemical-Intervention Strategy To Circumvent Peptide Hydrolysis by d-Stereoselective Peptidases - PMC - NIH. National Center for Biotechnology Information.[Link]
-
Bestatin - RayBiotech. RayBiotech.[Link]
-
2.11: Peptide Hydrolysis - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
Hydrolysis of Purified Proteins and Peptides | Waters. Waters Corporation.[Link]
-
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. Pharmaguideline.[Link]
-
Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed. National Center for Biotechnology Information.[Link]
-
α-Amino Phosphonic Acid as the Oxidized Ore Collector: Flexible Intra-Molecular Proton Transfer Providing an Improved Flotation Efficiency - MDPI. MDPI.[Link]
-
Strategies to enhance pharmaceutical formulation stability - Consensus. Consensus.[Link]
-
Progress in the development of bestatin analogues as aminopeptidases inhibitors - PubMed. National Center for Biotechnology Information.[Link]
-
Strategies to enhance pharmaceutical formulation stability - Consensus. Consensus.[Link]
-
Reactivity of aminophosphonic acids. 2. Stability in solutions of... - Ingenta Connect. Ingenta Connect.[Link]
-
LYP3, a new bestatin derivative for aminopeptidase N inhibition - PubMed. National Center for Biotechnology Information.[Link]
-
THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL. Acta Poloniae Pharmaceutica.[Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. National Center for Biotechnology Information.[Link]
-
Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed. National Center for Biotechnology Information.[Link]
-
Analytical Techniques In Stability Testing - Separation Science. Separation Science.[Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC - PubMed Central. National Center for Biotechnology Information.[Link]
-
Strategies for Improving Peptide Stability and Delivery - MDPI. MDPI.[Link]
-
Reaction kinetics of aspalathin degradation and flavanone isomer formation in aqueous model solutions: Effect of temperature, pH and metal chelators | Request PDF - ResearchGate. ResearchGate.[Link]
-
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC. National Center for Biotechnology Information.[Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.[Link]
-
Factors That Affect the Stability of Compounded Medications | The PCCA Blog. PCCA.[Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. BioProcess International.[Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. BioProcess International.[Link]
-
Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC - NIH. National Center for Biotechnology Information.[Link]/articles/PMC6356950/)
Sources
- 1. Understanding the Hydrolysis of Peptides: A Deep Dive Into Biological Processes - Oreate AI Blog [oreateai.com]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ubpbio.com [ubpbio.com]
- 9. adipogen.com [adipogen.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. powder, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. Ubenimex - Wikipedia [en.wikipedia.org]
- 19. apexbt.com [apexbt.com]
- 20. researchgate.net [researchgate.net]
- 21. apexbt.com [apexbt.com]
Overcoming low enantioselectivity in the chiral synthesis of AHPBA
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Enantioselectivity in the Synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA)
Welcome to the Technical Support Center for the chiral synthesis of AHPBA. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the challenges you may encounter in achieving high enantioselectivity in your synthesis of this critical chiral building block. (2S,3R)-AHPBA is a key component in the synthesis of various protease inhibitors, making its stereochemical purity paramount for therapeutic efficacy. This guide is structured to offer practical, field-proven insights to help you navigate the complexities of its asymmetric synthesis.
Troubleshooting Guide: Addressing Low Enantioselectivity
This section is formatted in a question-and-answer style to directly tackle specific issues that can arise during the synthesis of AHPBA, particularly focusing on common routes involving asymmetric hydrogenation and diastereoselective reduction.
Asymmetric Hydrogenation Route
Question 1: We are observing low enantiomeric excess (e.e.) in the Ru-BINAP catalyzed asymmetric hydrogenation of a β-keto ester precursor to AHPBA. What are the likely causes and how can we improve the enantioselectivity?
Answer:
Low enantioselectivity in the Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters is a common challenge that can often be traced back to several key factors related to the catalyst, substrate, and reaction conditions. Let's break down the potential causes and solutions:
1. Catalyst Integrity and Purity:
-
Cause: The chiral integrity of the BINAP ligand is crucial for inducing high enantioselectivity. The Ru-BINAP catalyst may have degraded due to exposure to air or moisture, or the commercial catalyst may not be of sufficient purity. The mechanism of stereoselection is highly dependent on the well-defined chiral environment created by the catalyst.[1][2]
-
Troubleshooting:
-
Catalyst Handling: Always handle the Ru-BINAP catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
-
Catalyst Source: Ensure you are using a high-purity catalyst from a reputable supplier. If in doubt, consider synthesizing the catalyst fresh.
-
Catalyst Loading: While a lower catalyst loading is desirable for process efficiency, too low a concentration can sometimes lead to a less controlled reaction. Experiment with slightly higher catalyst loadings to see if enantioselectivity improves.
-
2. Reaction Conditions:
-
Cause: Temperature, hydrogen pressure, and solvent choice all play a significant role in the enantioselectivity of the hydrogenation reaction.[3][4] The transition state energies of the competing diastereomeric pathways are sensitive to these parameters.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) for a longer duration.
-
Hydrogen Pressure: The effect of hydrogen pressure can be substrate-dependent. While higher pressures can increase the reaction rate, they may positively or negatively impact e.e. A screening of different pressures (e.g., from 10 to 100 atm) is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states.[5][6] Methanol is a common solvent for these reactions, but ethanol or other protic solvents can sometimes offer better results. A solvent screen is a valuable optimization step. For instance, in some catalytic systems, a switch from methanol to toluene has been shown to invert the resulting enantiomer.[6]
-
3. Substrate Quality:
-
Cause: Impurities in the β-keto ester substrate can act as catalyst poisons or interfere with the desired reaction pathway.
-
Troubleshooting:
-
Substrate Purification: Ensure your starting material is of high purity. Recrystallization or column chromatography of the β-keto ester may be necessary.
-
Substrate Structure: The steric and electronic properties of the substrate can influence enantioselectivity. While the core structure is defined, variations in protecting groups might be a consideration if applicable.
-
Question 2: We are struggling with poor diastereoselectivity in the reduction of an N-Boc-protected γ-amino-β-keto ester intermediate. How can we favor the formation of the desired (2S, 3R) diastereomer?
Answer:
Achieving high diastereoselectivity in the reduction of a chiral γ-amino-β-keto ester is critical for obtaining the correct relative stereochemistry of the amino and hydroxyl groups in AHPBA. The outcome is highly dependent on the choice of reducing agent and the reaction conditions, which dictate whether the reaction proceeds under chelation or non-chelation control.[7]
1. Choice of Reducing Agent and Control Model:
-
Chelation Control: To favor the syn (in this context, leading to the desired anti relationship in the final product after considering the starting material stereochemistry) diastereomer, a reducing agent that can chelate with the carbonyl oxygen and the protected amino group is required. This creates a rigid cyclic intermediate that directs the hydride attack from a specific face.
-
Recommended Reagents: Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) or zinc borohydride (Zn(BH4)2) are excellent choices for promoting chelation-controlled reduction.[7]
-
-
Felkin-Anh (Non-Chelation) Control: To favor the anti diastereomer, a bulky reducing agent that does not chelate is preferred. The stereochemical outcome is then predicted by the Felkin-Anh model, where the hydride attacks from the side opposite the largest substituent.
-
Recommended Reagents: Sodium borohydride (NaBH4) in the presence of a Lewis acid like cerium(III) chloride (Luche reduction) or bulky boranes like L-Selectride® can favor non-chelation control.
-
2. Optimizing Reaction Conditions:
-
Temperature: Low temperatures are crucial for enhancing diastereoselectivity. Performing the reduction at -78 °C is standard practice and highly recommended.
-
Solvent: The choice of solvent can influence the extent of chelation. Ethereal solvents like tetrahydrofuran (THF) are commonly used. For chelation-controlled reductions, a solvent that supports the formation of the chelate complex is essential.
Troubleshooting Flowchart for Low Diastereoselectivity in Reduction
Caption: Troubleshooting flowchart for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My chiral HPLC analysis is giving inconsistent or poor resolution of enantiomers. How can I troubleshoot this?
A1: Reliable determination of enantiomeric excess is fundamental.[8][9] Poor HPLC results can be due to several factors:
-
Column Choice: Ensure you are using the correct chiral stationary phase (CSP) for your AHPBA derivative. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point.
-
Mobile Phase: The mobile phase composition is critical. For normal-phase chiral HPLC, a mixture of hexane/isopropanol is common. Small amounts of additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can significantly improve peak shape and resolution. A systematic screening of the mobile phase composition is recommended.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Column temperature also affects separation, and using a column oven for temperature control is advisable.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove any particulates that could damage the column.
Q2: Could epimerization be a cause of low enantioselectivity in my AHPBA synthesis?
A2: Yes, epimerization is a potential issue, especially if your reaction or workup conditions are harsh.[10][11][12] The α-proton to the carboxylic acid group can be acidic and susceptible to removal under basic conditions, leading to a loss of stereochemical integrity.
-
To mitigate epimerization:
-
Avoid prolonged exposure to strong bases, especially at elevated temperatures.
-
During workup, use mild acidic or basic conditions for extractions.
-
If epimerization is suspected, analyze crude reaction mixtures to determine if the loss of e.e. is occurring during the reaction or purification.
-
Q3: What are the advantages of using an enzymatic approach for the synthesis of AHPBA?
A3: Enzymatic methods, such as those employing ketoreductases, can offer several advantages:[13]
-
High Enantioselectivity: Enzymes are often highly specific and can provide excellent enantiomeric excess (>99% e.e.).
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which can prevent side reactions like epimerization.
-
Environmental Benefits: These methods are generally considered "greener" as they avoid the use of heavy metals and harsh reagents.
-
Challenges: The main challenges can be enzyme availability, substrate scope, and the need for cofactor regeneration systems.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-Boc-3-amino-2-oxo-4-phenylbutanoate
This protocol is a general guideline for the asymmetric hydrogenation of a β-keto ester precursor to Boc-protected AHPBA using a Ru-BINAP catalyst.
Materials:
-
N-Boc-3-amino-2-oxo-4-phenylbutanoate
-
[RuCl((R)-BINAP)]2·NEt3
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the β-keto ester substrate (1.0 eq) and the Ru-BINAP catalyst (0.005 - 0.01 eq).
-
Add degassed methanol to dissolve the substrate and catalyst.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (monitor by TLC or HPLC).
-
After the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected AHPBA.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Summary Table
The following table summarizes the typical effects of key parameters on the enantioselectivity of the Ru-BINAP catalyzed hydrogenation.
| Parameter | Change | Expected Effect on e.e. | Rationale |
| Temperature | Decrease | Increase | Larger energy difference between diastereomeric transition states. |
| H2 Pressure | Varies | Substrate-dependent | Can alter the kinetics of different steps in the catalytic cycle. |
| Catalyst Loading | Increase | May Increase | Can help overcome minor impurities and ensure catalyst-controlled pathway. |
| Solvent Polarity | Varies | Solvent-dependent | Affects catalyst conformation and solvation of transition states.[5][6] |
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the final enantioselectivity in a typical AHPBA synthesis.
Caption: Key factors influencing the enantioselectivity of AHPBA synthesis.
References
-
Asymmetric Hydrogenation. (2015). ETH Zurich. [Link]
-
Hu, A., Ngo, H. L., & Lin, W. (2004). Remarkable 4,4'-substituent effects on binap: Highly enantioselective Ru catalysts for asymmetric hydrogenation of beta-aryl ketoesters and their immobilization in room-temperature ionic liquids. Angewandte Chemie International Edition, 43(19), 2501-2504. [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Advances. [Link]
-
Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor. (2015). PubMed. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (2017). PMC - PubMed Central. [Link]
-
On the Mechanism of Stereoselection in Rh-Catalyzed Asymmetric Hydrogenation: A General Approach for Predicting the Sense of Enantioselectivity. (2009). Accounts of Chemical Research. [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2023). ACS Publications. [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
-
Stereoselective Bioreduction of α-diazo-β-keto Esters. (2021). MDPI. [Link]
-
Using Aldol Reactions in Synthesis. (2022). Chemistry LibreTexts. [Link]
-
Solvent effect on enantioselectivity. (2007). ResearchGate. [Link]
-
Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols. (2002). ResearchGate. [Link]
-
De novo asymmetric bio- and chemocatalytic synthesis of saccharides - stereoselective formal O-glycoside bond formation using palladium catalysis. (2005). PubMed. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2000). Chemical Reviews. [Link]
-
Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. (2000). ResearchGate. [Link]
-
BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. (2005). Green Chemistry. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]
-
Aldol reaction. (n.d.). Wikipedia. [Link]
-
Epimerisation in Peptide Synthesis. (2017). ResearchGate. [Link]
-
Solvent-Induced Enantioselectivity. (2017). ChemistryViews. [Link]
-
Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. (2012). Journal of the American Chemical Society. [Link]
-
Asymmetric Synthesis. (n.d.). University of York. [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2007). The Japan Academy. [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024). ResearchGate. [Link]
-
Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (2002). PubMed. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]
-
Intramolecular Aldol Reactions. (n.d.). Chemistry Steps. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. [Link]
-
Epimerization of Peptide. (2016). Waseda University. [Link]
-
practice aldol reaction questions. (2019). YouTube. [Link]
-
On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. (2021). NIH. [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. (2023). PMC - PubMed Central. [Link]
-
Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. (2019). ResearchGate. [Link]
-
A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. (2020). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]
-
Enantioselective hydrogenation of quinolines catalyzed by Ir(BINAP)-cored dendrimers: dramatic enhancement of catalytic activity. (2007). PubMed. [Link]
-
Chiral Purity (enantiomer excess) for HPLC. (2007). Physics Forums. [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. (2010). ResearchGate. [Link]
-
Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. (2011). ResearchGate. [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC - NIH. [Link]
-
Intermolecular reductive amination of amino acid- derived b.... (2018). ResearchGate. [Link]
-
A Cellulose-based Heterogeneous Ru/BINAP Catalyst for Sustainable Asymmetric Hydrogenation of Alkenes. (2019). Diva-portal.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nobelprize.org [nobelprize.org]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 7. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Enzymatic Synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid
Welcome to the technical support center for the enzymatic synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges and optimize your synthesis process. This compound is a crucial chiral building block, notably used in the synthesis of protease inhibitors.[1][2]
Core Concepts: The Enzymatic Pathway
The synthesis of β-amino acids, such as this compound, can be approached through various enzymatic strategies.[3][4] A common and effective method involves a two-step enzymatic cascade. The first step is an aldol addition, followed by an amination step. This guide will focus on a popular route utilizing a Phenylalanine Ammonia Lyase (PAL) or a similar enzyme to achieve the desired stereochemistry. PALs catalyze the deamination of L-phenylalanine to trans-cinnamic acid, but under the right conditions, the reverse reaction, the addition of ammonia to a cinnamic acid derivative, can be exploited.[5][6][7][8][9]
Caption: Generalized two-step enzymatic pathway for synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix this?
A1: Low or no product yield is a common issue that can stem from several factors related to enzyme activity, reaction conditions, or substrate quality.
Potential Causes & Solutions:
-
Inactive or Denatured Enzyme:
-
Cause: Enzymes can lose activity due to improper storage, handling, or exposure to extreme pH or temperatures.[10][11] The bonds holding the enzyme in its specific three-dimensional shape are disrupted, leading to denaturation.[11][12]
-
Solution:
-
Verify Storage: Ensure your enzyme has been stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer.
-
Fresh Aliquots: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your enzyme stock.
-
Activity Assay: Perform a standard activity assay with a known control substrate to confirm the enzyme is active before starting your main experiment.
-
-
-
Suboptimal Reaction Conditions (pH & Temperature):
-
Cause: Every enzyme has an optimal pH and temperature range for maximum activity.[10][13] Deviating from these optima can drastically reduce the reaction rate.[12][13] For example, the optimal pH for many PAL enzymes is around 8.8.[14]
-
Solution:
-
Literature Review: Consult the literature or the enzyme supplier's data sheet for the optimal pH and temperature for your specific enzyme.
-
Systematic Optimization: If optimal conditions are unknown, perform small-scale experiments across a range of pH values (e.g., 6.0 to 9.0) and temperatures (e.g., 25°C to 45°C) to identify the best conditions for your system.
-
Buffering Capacity: Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction, especially if the reaction produces or consumes protons.
-
-
-
Missing or Insufficient Cofactors:
-
Cause: Many enzymes, particularly dehydrogenases and some lyases, require cofactors like NAD(P)H or pyridoxal 5'-phosphate (PLP) to function.[15][16]
-
Solution:
-
Check Requirements: Verify if your enzyme requires any cofactors. For dehydrogenase-catalyzed reactions, a cofactor regeneration system is often necessary for economic viability.[17]
-
Ensure Proper Concentration: Add the cofactor at the recommended concentration. For expensive cofactors like NADH, a regeneration system (e.g., using formate dehydrogenase and formate) is highly recommended for preparative-scale synthesis.[18]
-
-
-
Poor Substrate Quality or Solubility:
-
Cause: The purity of your starting material is critical. Impurities can act as inhibitors. Additionally, poor solubility of the substrate can limit its availability to the enzyme.
-
Solution:
-
Verify Purity: Use high-purity substrates, confirmed by analytical techniques like NMR or HPLC.
-
Improve Solubility: If substrate solubility is an issue, consider adding a small amount of a biocompatible co-solvent (e.g., DMSO, up to 5-10% v/v), but first, test the enzyme's tolerance to the solvent.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: The reaction works, but the stereoselectivity is poor. How can I improve the enantiomeric excess (e.e.)?
A2: Achieving high stereoselectivity is the primary reason for using an enzymatic approach.[15][19] Poor selectivity can undermine this advantage.
Potential Causes & Solutions:
-
Suboptimal Enzyme Choice:
-
Cause: Not all enzymes that catalyze a particular reaction will exhibit high stereoselectivity for your specific substrate.
-
Solution:
-
Screen Different Enzymes: Test a panel of enzymes (e.g., different aminomutases or dehydrogenases from various microbial sources) to find one with high selectivity for your substrate.
-
Protein Engineering: If resources permit, consider protein engineering (e.g., site-directed mutagenesis) to enhance the enzyme's stereoselectivity.[17][20]
-
-
-
Non-Enzymatic Side Reactions:
-
Cause: The reaction conditions might be promoting a non-enzymatic, non-selective background reaction that produces a racemic mixture of the product.
-
Solution:
-
Run a Control Reaction: Set up a control reaction containing all components except the enzyme. If you observe product formation, a background reaction is occurring.
-
Milder Conditions: Try running the reaction at a lower temperature or closer to a neutral pH (if the enzyme is still active under these conditions) to disfavor the non-enzymatic pathway.
-
-
-
Product Racemization:
-
Cause: The chiral product, once formed, might be unstable under the reaction conditions and slowly racemize over time.
-
Solution:
-
Time Course Analysis: Monitor both the product concentration and the enantiomeric excess over time. If the e.e. decreases as the reaction progresses, racemization is likely occurring.
-
Reduce Reaction Time: Optimize the reaction to achieve high conversion in a shorter time frame.
-
In Situ Product Removal: Consider strategies to remove the product from the reaction mixture as it is formed, although this can be complex to implement.
-
-
Q3: My reaction starts well but then stops before reaching full conversion. What's happening?
A3: This is a classic sign of either enzyme instability under operational conditions or inhibition by the substrate or product.
Potential Causes & Solutions:
-
Enzyme Instability:
-
Cause: The enzyme may have poor operational stability and denatures over the course of the reaction. While an enzyme might be active at a certain temperature, it may not be stable for extended periods.[21][22]
-
Solution:
-
Lower Temperature: Run the reaction at a lower temperature to enhance enzyme stability, accepting a potentially slower reaction rate.
-
Immobilization: Immobilize the enzyme on a solid support. This often enhances stability and allows for easier enzyme reuse.[22]
-
Add Stabilizers: Introduce additives like glycerol, BSA, or trehalose into the reaction mixture, which are known to stabilize some enzymes.
-
-
-
Substrate Inhibition:
-
Cause: At high concentrations, the substrate molecule can bind to the enzyme in a non-productive way, inhibiting its activity.[23][24] This is a common phenomenon, affecting about a quarter of known enzymes.[23]
-
Solution:
-
Lower Initial Substrate Concentration: Start with a lower concentration of the substrate.
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, feed it into the reactor slowly over time to maintain a low, constant concentration. This is a highly effective strategy to overcome substrate inhibition.[24]
-
-
-
Product Inhibition (Feedback Inhibition):
-
Cause: The product of the reaction binds to the enzyme (often at the active site or an allosteric site), inhibiting its activity.[25][26] This is a natural regulatory mechanism in many metabolic pathways.[27]
-
Solution:
-
In Situ Product Removal: Implement a strategy to remove the product from the reaction as it forms. This could involve techniques like crystallization, extraction into an organic phase (if applicable), or using adsorbent resins.
-
Enzyme Engineering: Mutate the enzyme to reduce its affinity for the product.
-
-
Frequently Asked Questions (FAQs)
-
What are the most common enzymes used for this synthesis?
-
The synthesis of chiral β-amino acids often employs enzymes like Phenylalanine Aminomutase (PAM) , which catalyzes the intramolecular transfer of an amino group, or a combination of an aldolase and a transaminase or amine dehydrogenase .[3][28][29] Engineered dehydrogenases have shown great promise in the synthesis of various chiral amines and amino acids.[20][30]
-
-
How do I choose the right starting materials?
-
What are typical optimal ranges for pH and temperature?
| Parameter | Typical Range | Rationale |
| pH | 7.0 - 9.0 | Balances enzyme activity with stability. Extreme pH can cause irreversible denaturation.[13] |
| Temperature | 25°C - 40°C | A compromise between reaction rate and enzyme stability. Higher temperatures increase rates but can lead to faster denaturation.[10] |
| Substrate Conc. | 10 - 100 mM | High concentrations can lead to substrate inhibition.[23] Start low and optimize. |
| Enzyme Loading | 1 - 10% (w/w) | Higher loading increases rate but also cost. Optimize based on desired reaction time and cost-effectiveness. |
-
How can I monitor the reaction progress?
-
High-Performance Liquid Chromatography (HPLC) is the most common method. Using a chiral column will allow you to monitor the formation of the product and determine the enantiomeric excess (e.e.) simultaneously. Other methods include monitoring the consumption of a cofactor like NADH by spectrophotometry at 340 nm.
-
Experimental Protocols
Standard Protocol for Enzymatic Synthesis
This protocol provides a general framework. You must optimize concentrations, pH, and temperature for your specific enzyme and substrate.
-
Buffer Preparation: Prepare a 100 mM phosphate or Tris-HCl buffer at the optimal pH for your enzyme (e.g., pH 8.5). Degas the buffer if your reaction is oxygen-sensitive.
-
Reaction Mixture Assembly:
-
In a temperature-controlled reaction vessel, add the buffer.
-
Add the keto-acid precursor (e.g., 2-oxo-4-phenylbutanoic acid) to a final concentration of 50 mM.
-
Add the amino donor (e.g., ammonium chloride, 1 M).
-
If using a dehydrogenase, add the cofactor NADH (e.g., 1 mM) and the components of your cofactor regeneration system (e.g., formate dehydrogenase and sodium formate).
-
-
Enzyme Addition:
-
Dissolve or dilute your enzyme (e.g., an engineered amino acid dehydrogenase) in a small amount of the reaction buffer.
-
Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimal temperature (e.g., 30°C) with gentle stirring.
-
Periodically withdraw small aliquots (e.g., 50 µL) from the reaction.
-
Quench the enzymatic reaction in the aliquot immediately by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile).
-
Centrifuge the quenched aliquot to pellet the precipitated enzyme.
-
Analyze the supernatant by chiral HPLC to determine substrate conversion and product e.e.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, terminate it by lowering the pH to ~2.0 with HCl to precipitate the bulk of the protein.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The product can then be purified from the supernatant using techniques such as ion-exchange chromatography or crystallization.
-
References
- Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC - NIH. (n.d.).
- Phenylpropanoid biosynthesis – Knowledge and References - Taylor & Francis. (n.d.).
- Phenylalanine ammonia lyase catalyzes the initial reaction of phenylpropanoid metabolism. (2017, August 4).
- Quantitative relationship between phenylalanine ammonia-lyase levels and phenylpropanoid accumulation in transgenic tobacco identifies a rate-determining step in natural product synthesis - NIH. (n.d.).
- General phenylpropanoid pathway. PAL phenylalanine ammonia-lyase, C4H... | Download Scientific Diagram - ResearchGate. (n.d.).
- Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4).
- Temperature, pH, and enzyme concentration on the rate of a reaction. (2025, September 4).
- The Effect Of Temperature And Ph on enzymes - Alternative education in Palakkad | Uyir. (2024, July 1).
- Feedback Inhibition of Enzymes - BYJU'S. (n.d.).
- Effect of pH on Enzymatic Reaction - Creative Enzymes. (n.d.).
- Chiral Amino Acids Synthesis. (n.d.).
- Effects of Temperature and pH on Enzymes - isntsciencewonderful - WordPress.com. (2016, January 17).
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. (n.d.).
- Effect of pH and temperature on enzyme activity and stability. a Effect... - ResearchGate. (n.d.).
- Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC - NIH. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC - PubMed Central. (2021, September 28).
- Enzyme Inhibition – IB HL Biology Revision Notes - Save My Exams. (2024, December 16).
- Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - NIH. (n.d.).
- Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (2024, April 8).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25).
- Kinetic and stability studies of amino acid metal-organic frameworks for encapsulating of amino acid dehydrogenase - PubMed. (2024, August 10).
- Transaminases for the synthesis of enantiopure beta-amino acids - PMC - NIH. (2012, January 31).
- Development of an Amine Dehydrogenase for Synthesis of Chiral Amines - ResearchGate. (n.d.).
- Chiral Amines in Total Synthesis: The Biocatalytic Approach - Wiley Analytical Science. (2017, October 6).
- Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing). (2018, January 24).
- Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid - 化工进展. (2013, May 5).
- addressing low yields in the enzymatic resolution of amino alcohols - Benchchem. (n.d.).
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. (n.d.).
- This compound - LookChem. (n.d.).
- Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids - MDPI. (2022, March 29).
- Advances in the synthesis of β-alanine - Frontiers. (n.d.).
- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - NIH. (n.d.).
- Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC - NIH. (2022, September 5).
- Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed. (n.d.).
- Enzyme kinetics: Phenylalanine hydroxylase and phenylketonuria (practice) | Khan Academy. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B. (2021, June 1).
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride - Sigma-Aldrich. (n.d.).
- (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid - ChemBK. (n.d.).
- Kinetics of phenylalanine and tyrosine ammonia-lyase enzymes activity of banana fruit (Musa cavendishii L., cv. Enana). - CURRENT RESEARCH WEB. (2018, June 25).
- Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids - AWS. (n.d.).
- Phenylalanine aminomutase-catalyzed addition of ammonia to substituted cinnamic acids: a route to enantiopure alpha- and beta-amino acids - PubMed. (2009, December 4).
- Phenylalanine ammonia lyase, enzyme substitution therapy for phenylketonuria, where are we now? - PubMed. (n.d.).
- Steady-state kinetic parameters of human phenylalanine hydroxylase... - ResearchGate. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 5. Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. brainkart.com [brainkart.com]
- 8. Quantitative relationship between phenylalanine ammonia-lyase levels and phenylpropanoid accumulation in transgenic tobacco identifies a rate-determining step in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uyir.at [uyir.at]
- 12. isntsciencewonderful.wordpress.com [isntsciencewonderful.wordpress.com]
- 13. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 14. curresweb.com [curresweb.com]
- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System | MDPI [mdpi.com]
- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic and stability studies of amino acid metal-organic frameworks for encapsulating of amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. byjus.com [byjus.com]
- 27. savemyexams.com [savemyexams.com]
- 28. researchgate.net [researchgate.net]
- 29. Phenylalanine aminomutase-catalyzed addition of ammonia to substituted cinnamic acids: a route to enantiopure alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
Welcome to the technical support guide for the purification of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. This resource is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate and require methods to achieve high purity through recrystallization.[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallizing this compound?
A1: The recrystallization of this compound, like other amino acids, is governed by its solubility profile, which is highly dependent on both temperature and pH. The molecule possesses a carboxylic acid group, an amino group, and a hydroxyl group, making it zwitterionic and polar. The core principle is to dissolve the crude material in a suitable solvent system at an elevated temperature and/or at a pH where it is highly soluble, and then induce precipitation of the pure compound by changing these conditions (e.g., cooling or adjusting the pH to the isoelectric point) to a state of low solubility. Impurities, which are present in lower concentrations or have different solubility characteristics, will ideally remain in the solution (mother liquor).
Q2: What is the best solvent system for achieving high purity?
A2: For this compound, an aqueous system is the most logical starting point. Due to its amino acid structure, it exhibits maximum solubility in pure water.[4] However, the key to effective recrystallization is not maximum solubility, but a large difference in solubility between hot and cold conditions.
-
Water: An excellent choice due to the polar nature of the target molecule. A patent for a structurally similar compound, 4-amino-3-phenylbutyric acid, demonstrates that recrystallization from water can yield purity greater than 99%.[5]
-
Water/Alcohol Mixtures (e.g., Water/Ethanol): This is often a superior choice. The addition of a miscible organic solvent like ethanol or methanol (an "anti-solvent") reduces the overall polarity of the solvent system, thereby decreasing the solubility of the polar amino acid. This allows for more precise control over the crystallization process and can lead to higher recovery of the purified product upon cooling. The optimal ratio must be determined empirically but starting with a high water content (e.g., 80-90%) is advisable.
Q3: How does pH adjustment improve purification?
A3: Exploiting the zwitterionic nature of the amino acid is a powerful purification strategy.
-
Acidic Dissolution: By dissolving the crude compound in a dilute acidic solution (e.g., dilute HCl), you protonate the amino group, forming a highly water-soluble hydrochloride salt.[6]
-
Isoelectric Precipitation: Subsequently, by slowly adding a base (e.g., NaOH or NaHCO₃) to neutralize the solution, you can adjust the pH to the compound's isoelectric point (pI). At the pI, the molecule has a net neutral charge, and its solubility in water is at a minimum, causing it to selectively precipitate out of the solution, leaving more soluble impurities behind.[6][7] This method is often more effective for impurity removal than temperature-based methods alone.
Q4: My compound is supplied as a hydrochloride salt. Does this change the procedure?
A4: Yes. If you are starting with the hydrochloride salt, the compound is already in its highly soluble form.[1] In this case, you would dissolve the salt in water and then proceed directly to the pH adjustment step by adding a base to bring the pH to the isoelectric point and induce crystallization. You would not need the initial acid dissolution step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals. | 1. The solution is supersaturated, and cooling is too rapid.2. The boiling point of the solvent is lower than the melting point of the solute.3. Insoluble impurities are present, acting as a nucleation inhibitor. | 1. Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent and allow it to cool much more slowly. A heated oil bath or insulated flask can help.2. Ensure you are operating below the compound's melting point.3. Perform a hot filtration step after dissolution to remove any insoluble particulate matter before cooling. |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and attempt cooling again.2. Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal of the pure compound.3. If using a mixed solvent system, slowly add a small amount of the anti-solvent (e.g., ethanol) to the cooled solution to decrease solubility. |
| The final product purity is still low. | 1. Impurities have similar solubility profiles to the target compound.2. The cooling process was too fast, trapping impurities within the crystal lattice.3. Insufficient washing of the filtered crystals. | 1. Repeat the recrystallization process. A second recrystallization often yields a significant increase in purity.2. Consider using a different solvent system or incorporating a pH adjustment step if not already done.3. Ensure a slow, controlled cooling rate. Allow the solution to cool to room temperature naturally before moving it to an ice bath.4. Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. |
| The recovery/yield is very low. | 1. Too much solvent was used, and the compound has significant solubility even at low temperatures.2. The crystals were washed with solvent that was not cold, re-dissolving the product.3. Premature crystallization occurred during hot filtration. | 1. Minimize the amount of hot solvent used to just what is necessary to fully dissolve the compound.2. After cooling, chill the flask in an ice bath for at least 30-60 minutes to maximize precipitation.3. Always wash the collected crystals with a minimal amount of ice-cold solvent.4. To prevent premature crystallization during filtration, use a pre-heated funnel and flask and perform the filtration as quickly as possible. |
Experimental Protocol: High-Purity Recrystallization via pH Adjustment
This protocol is designed for purifying crude this compound.
Step-by-Step Methodology
-
Dissolution:
-
Weigh the crude starting material and place it in an appropriately sized Erlenmeyer flask.
-
Add a volume of deionized water (e.g., 5-10 mL per gram of crude material) to the flask.
-
Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the solid completely dissolves. The solution should be clear. Avoid adding a large excess of acid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon (approx. 1-2% of the solute weight) to the acidic solution.
-
Gently heat the mixture to 50-60°C for 10-15 minutes with stirring to allow the carbon to adsorb colored impurities.
-
-
Hot Filtration (if carbon was used):
-
If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. Collect the clear filtrate in a clean flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization by pH Adjustment:
-
Cool the filtrate to room temperature.
-
Slowly add 1M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution dropwise with vigorous stirring.[6]
-
Monitor the pH of the solution. As the pH approaches the isoelectric point (typically between 6 and 7 for similar amino acids), a white precipitate will begin to form.[5][7]
-
Continue adding the base until precipitation appears complete. Check the pH to ensure it is stable in the target range.
-
-
Cooling and Maturation:
-
Once precipitation is complete, place the flask in an ice-water bath and allow it to cool for at least one hour to maximize the yield of the crystalline product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected solid (the "filter cake") with a small amount of ice-cold deionized water to rinse away any remaining mother liquor containing impurities.
-
Wash a second time with a small amount of a cold, non-polar solvent like acetone to help displace the water and speed up drying.[7]
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight. The final product should be a white crystalline solid.
-
Quantitative Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Initial Solvent | Deionized Water | Good solvent for the hydrochloride salt form.[4][5] |
| Dissolution pH | < 2 (with dilute HCl) | Ensures complete protonation and formation of the soluble salt. |
| Crystallization pH | 6.0 - 7.0 (Adjust with NaOH) | This is the typical isoelectric point range for amino acids, where solubility is minimal.[5][7] |
| Cooling Temperature | 0 - 5 °C | Maximizes precipitation and increases final yield. |
| Washing Solvent | Ice-cold Deionized Water | Removes residual soluble impurities without significantly re-dissolving the product. |
| Expected Purity | > 99% | pH-swing recrystallization is a highly effective purification technique.[5] |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 26-30.
- J&K Scientific. (n.d.). (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride salt.
- Hanmi Pharmaceutical Co Ltd. (2003). Improved method of preparing 2-(s)-amino-4-phenylbutyric acid. Google Patents.
- Zhejiang Huahai Pharmaceutical Co Ltd. (2011). Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
-
DigitalCommons@URI. (1968). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link].
- Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.
- LookChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid.
- Sigma-Aldrich. (n.d.). (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 6. WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolution of 3-Amino-2-hydroxy-4-phenylbutanoic Acid Stereoisomers
Welcome to the technical support center for the resolution of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in separating these critical chiral building blocks. (2S,3R)-AHPBA is a key component in the synthesis of various bioactive molecules, including the natural aminopeptidase inhibitor Bestatin.[1] The precise control and separation of its stereoisomers are therefore of paramount importance.
This document will move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid?
The three most common and effective methods for resolving AHPBA stereoisomers are:
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture of AHPBA with a chiral resolving agent to form diastereomeric salts.[2][3] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[4][5][6] The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation.[7]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. For AHPBA, enzymes like lipases or proteases can be employed for selective hydrolysis or amidation.
Q2: I'm having trouble achieving good separation of my AHPBA diastereomers using crystallization. What are the likely causes?
Poor separation during diastereomeric crystallization can stem from several factors:
-
Inappropriate Resolving Agent: The choice of resolving agent is critical. The interaction between the resolving agent and the AHPBA enantiomers must be specific enough to create a significant difference in the solubility of the resulting diastereomeric salts.
-
Suboptimal Solvent System: The solvent plays a crucial role in the crystallization process. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[2] Screening a variety of solvents with different polarities is often necessary.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic AHPBA can significantly impact the efficiency of the resolution. An equimolar amount is a good starting point, but optimization may be required.[2]
-
Cooling Rate and Temperature: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomeric salts.
Q3: My chiral HPLC method is showing poor resolution for AHPBA enantiomers. How can I improve it?
For chiral HPLC, several parameters can be adjusted to enhance resolution:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[8] For amino acids and their derivatives, polysaccharide-based (e.g., Chiralpak) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC) columns are often effective.[5][9][10]
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., ethanol, isopropanol in normal phase) and any additives, has a profound effect on separation.[7][8] Small changes in the mobile phase can lead to significant improvements in resolution.
-
Additives: For amphoteric compounds like AHPBA, the addition of acidic or basic modifiers to the mobile phase can improve peak shape and selectivity.[8] For instance, trifluoroacetic acid (TFA) is a common additive in reversed-phase chromatography of amino acids.[9]
-
Temperature: Column temperature can influence the interactions between the analytes and the CSP. Optimizing the temperature can sometimes lead to better resolution.
Q4: Can I resolve unprotected AHPBA stereoisomers, or is derivatization necessary?
While direct separation of unprotected amino acids is possible, it can be challenging due to their zwitterionic nature and high polarity.[9][11] Derivatization is a common strategy to improve chromatographic behavior and enhance separation.[4][8] Common derivatization approaches include:
-
N-protection: Protecting the amino group with groups like Fmoc or t-BOC can improve resolution on certain CSPs.[10][11]
-
Chiral Derivatizing Agents: Reacting the AHPBA with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[11][12]
Troubleshooting Guides
Diastereomeric Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solvent system is too good (high solubility).- Concentration is too low. | - Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Induce crystallization by scratching the flask or adding a seed crystal. |
| Oily precipitate instead of crystals | - Supersaturation is too high.- Presence of impurities. | - Dilute the solution slightly and cool slowly.- Purify the starting racemic mixture. |
| Low diastereomeric excess (de) | - Co-precipitation of both salts.- Inefficient resolving agent. | - Optimize the cooling rate (slower is generally better).- Recrystallize the obtained salt.- Screen different resolving agents (e.g., cinchonidine, (R)- or (S)-phenylethylamine).[2][13] |
| Low yield | - High solubility of the desired diastereomeric salt. | - Use a less polar solvent to decrease solubility.- Optimize the stoichiometry of the resolving agent. |
Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Add a competing acid or base to the mobile phase (e.g., 0.1% TFA or DEA).[8][9]- Adjust the mobile phase pH to suppress the ionization of the analyte. |
| No separation | - Unsuitable chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide, macrocyclic glycopeptide).[5][9]- Change the organic modifier (e.g., from isopropanol to ethanol).- Consider derivatization of the analyte.[4] |
| Inconsistent retention times | - Column equilibration issues.- Mobile phase instability. | - Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily. |
| Low signal intensity | - Poor UV absorbance.- Low concentration. | - Derivatize with a chromophoric agent.- Use a more sensitive detector (e.g., mass spectrometer).[4]- Concentrate the sample. |
Experimental Protocols
Protocol 1: Diastereomeric Resolution of AHPBA using Cinchonidine
This protocol outlines a general procedure for the resolution of racemic 3-hydroxy-4-phenylbutanoic acid (a related compound, demonstrating the principle) using cinchonidine as the resolving agent. This can be adapted for AHPBA.
Materials:
-
Racemic AHPBA
-
Cinchonidine
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Salt Formation: Dissolve equimolar amounts of racemic AHPBA and cinchonidine in a minimal amount of hot methanol.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add a non-polar solvent like ethyl acetate or hexane dropwise until turbidity is observed, then allow it to stand.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess (de) of the crystalline salt by chiral HPLC or by liberating the AHPBA and analyzing its enantiomeric excess (ee).
-
Liberation of AHPBA: Dissolve the diastereomeric salt in water and acidify with 1 M HCl to pH 2. Extract the liberated AHPBA with an organic solvent like ethyl acetate. The resolving agent will remain in the aqueous layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved AHPBA.
Protocol 2: Chiral HPLC Method Development for AHPBA
This protocol provides a starting point for developing a chiral HPLC method for the analysis of AHPBA stereoisomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H or CHIROBIOTIC T)
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Adjust the ratio of hexane to isopropanol to optimize resolution.
-
Reversed Phase (for derivatized AHPBA): A mobile phase of water/acetonitrile with 0.1% formic acid is a good starting point.[9]
-
Polar Organic Mode: For macrocyclic glycopeptide columns, methanol or acetonitrile with a small amount of acid and base (e.g., 0.1% acetic acid and 0.1% ammonia) can be effective.
Method Optimization:
-
Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to balance resolution and analysis time.
-
Temperature: Begin at ambient temperature. If resolution is poor, try running the analysis at a lower (e.g., 15°C) or higher (e.g., 40°C) temperature.
-
Injection Volume: Use a small injection volume (e.g., 5-10 µL) to avoid column overload.
-
Detection Wavelength: Set the UV detector to a wavelength where AHPBA has maximum absorbance (typically around 210-220 nm for the phenyl group).
Visualizing the Workflow
References
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). WuXi AppTec.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025, October 24). National Institutes of Health.
- Trouble with chiral separations. (2020, May 20). Chromatography Today.
- Synthesis and resolution of 2-methyl analogues of GABA. (2025, August 7). ResearchGate.
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022, December 23). National Institutes of Health.
- Chiral Separation of Amino Acids. (2023, January 29). Reddit.
- Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. (2025, October 24). ResearchGate.
- Synthesis of Analogs of GABA .15. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives. ResearchGate.
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). MDPI.
- Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2021). MDPI.
- Application Notes & Protocols: Stereoselective Synthesis of (αS,βR)-3-Amino-2-hydroxy-4-phenylbutanoic Acid. Benchchem.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022, July 4). National Institutes of Health.
- Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex.
- Chiral HPLC Separations. Phenomenex.
- Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. (2004, March). PubMed.
- Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016, December 5). ACS Publications.
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- Process for preparing .beta.-hydroxy-.alpha. amino acids. University of Notre Dame.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). National Institutes of Health.
- Synthesis of Nonracemic Tetrazole GABA Analogs. (2019, February 15). ResearchGate.
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride. Sigma-Aldrich.
- (S)-3-Amino-4-phenylbutanoic acid. PubChem.
- (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Chem-Impex.
- Microbial catalysis for the production of hydroxy- and amino-fatty acids. (2025, November 25). Iowa State University.
- Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. PubChem.
- 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem.
- and (2R,3R)-3-Amino-2-hydroxy-4- phenylbutanoic Acids from D-Glucono-δ-lactone. kchem.org.
- Technical Support Center: Optimizing Enzymatic Synthesis of 4-Hydroxy-2-phenylbutanoic Acid. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid Stock Solutions
Welcome to the technical support guide for (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of AHPA stock solutions. As a critical chiral building block for various protease inhibitors, including Bestatin, ensuring the integrity of your AHPA stock is paramount for reproducible and accurate experimental outcomes.
This guide provides in-depth, field-tested insights and protocols to help you prepare, store, and troubleshoot your AHPA solutions effectively.
Core Principles of AHPA Stability
This compound is a non-proteinogenic amino acid. Its structure, containing a β-amino group, a secondary alcohol, a carboxylic acid, and a phenyl ring, presents several potential pathways for degradation. Understanding these vulnerabilities is the first step toward mitigation.
-
Oxidation: The phenyl ring and the secondary alcohol are susceptible to oxidation, which can be catalyzed by light, atmospheric oxygen, or trace metal ions in the solvent. This is often observed as a slight yellowing of the solution over time.
-
pH-Mediated Degradation: Extremes in pH can accelerate hydrolysis or other degradation reactions. The stability of amino acids in solution is often highly dependent on maintaining an optimal pH range.[1][2][3] Acidic conditions, for instance, can lead to the degradation of certain amino acids like glutamic acid into pyroglutamic acid.[1]
-
Solvent Interaction: The choice of solvent is critical. While organic solvents like DMSO are common, they are not inert. Aqueous solutions, though often necessary for biological assays, can introduce risks of hydrolysis and microbial growth if not prepared and stored correctly.[4][5]
-
Temperature Effects: Elevated temperatures increase the rate of all chemical reactions, including degradation.[2][6] While freezing is a common preservation method, improper freeze-thaw cycles can lead to concentration gradients and promote degradation.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by users.
FAQ 1: My AHPA stock solution in DMSO has turned slightly yellow after a few weeks at -20°C. Is it still usable?
-
Probable Cause: The yellow discoloration is a classic indicator of oxidation. While DMSO itself can degrade to produce trace acidic impurities, the most likely cause is the slow oxidation of the AHPA molecule, potentially at the phenyl ring. This process can be accelerated by exposure to air (oxygen) each time the vial is opened and by light.
-
Immediate Action: The solution should be treated with caution. While a slight color change may not signify a major loss of purity, it indicates that degradation has begun. It is strongly recommended to perform a quality control (QC) check via HPLC-UV to quantify the remaining active compound before use in a critical assay. For non-critical range-finding experiments, it may be acceptable, but for final data, a freshly prepared solution is advised.
-
Preventative Strategy:
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO.
-
Inert Gas Overlay: Before sealing and freezing, gently flush the vial headspace with an inert gas like argon or nitrogen to displace oxygen.[5]
-
Aliquot: Prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles and reduce exposure to air and ambient moisture.[4]
-
Light Protection: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect from light.
-
FAQ 2: What is the optimal solvent and storage condition for long-term stability?
-
Expert Recommendation: For long-term storage (>1 month), preparing stock solutions in anhydrous, high-purity DMSO or methanol is recommended.[4] Data for Bestatin, a dipeptide containing AHPA, shows that DMSO and methanol stock solutions are stable for up to one month at -20°C.[4][7] Aqueous solutions are generally not recommended for storage beyond a single day.[4][5]
-
Causality: Organic solvents like DMSO solubilize AHPA well and minimize the risk of hydrolysis that is inherent in aqueous buffers. Storing at -20°C or below significantly slows down all potential degradation reactions. The key is to minimize water content and oxygen exposure.
Table 1: Solvent & Storage Condition Comparison
| Solvent | Recommended Concentration | Pros | Cons | Recommended Storage |
| DMSO (Anhydrous) | 1-10 mg/mL | High solubility; Minimizes hydrolysis; Good for long-term storage. | Can be toxic to some cell lines; Hygroscopic (absorbs water). | Aliquot, overlay with inert gas, store at -20°C to -80°C for up to 3 months. |
| Methanol (Anhydrous) | 1-5 mg/mL | Good solubility; Volatile and easily removed. | Can be toxic to cells; Potential for esterification with carboxylic acid over very long term. | Aliquot, store at -20°C for up to 1 month.[4][7] |
| Aqueous Buffers (e.g., PBS) | ~0.15 mg/mL in PBS, pH 7.2[5] | Biologically compatible; Directly usable in assays. | Low solubility; Prone to hydrolysis and microbial growth; Unstable.[4] | Not recommended for storage. Prepare fresh just prior to use.[4][5] |
FAQ 3: I've experienced a loss of compound activity in my cell-based assay. Could my stock solution be the problem?
-
Probable Cause: Yes, this is a strong possibility. A loss of potency, assuming all other assay parameters are controlled, often points to the degradation of the active compound. The primary degradation pathways for amino acids involve deamination and decarboxylation, which would render the molecule inactive.[8] While AHPA is a β-amino acid, similar principles of chemical instability apply.[9]
-
Troubleshooting Workflow: A systematic approach is necessary to confirm the stability of your stock solution.[10][11]
Diagram 1: Troubleshooting Workflow for Potency Loss
Caption: Step-by-step workflow for stock solution preparation.
Protocol 2: Quality Control (QC) of AHPA Stock Solutions via HPLC-UV
This protocol provides a framework for verifying the concentration and purity of your stock solution.
-
Preparation of Standards:
-
Prepare a fresh "Reference Stock Solution" of AHPA at the same theoretical concentration as your stored stock, following Protocol 1.
-
From this Reference Stock, prepare a calibration curve by serial dilution (e.g., 100%, 75%, 50%, 25%, 10% of the stock concentration) using the same solvent.
-
-
Sample Preparation:
-
Thaw one aliquot of your "Stored Stock Solution" to be tested.
-
Prepare a dilution of this solution that falls within the range of your calibration curve.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B) is a common starting point for amino acid analysis.
-
Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 210 nm, 254 nm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the R² value is >0.99.
-
Run the diluted "Stored Stock Solution" sample.
-
Purity Assessment: Examine the chromatogram for any new peaks, which would indicate degradation products. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100.
-
Concentration Assessment: Use the standard curve to calculate the concentration of the stored stock. Compare this to its theoretical concentration. A deviation of >5-10% typically indicates significant degradation or handling error. [12]
-
References
-
Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. [Link]
-
Cui, Y., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology. Available at: [Link]
-
Gao, Y., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemical Engineering. [Link]
-
National Center for Biotechnology Information. (n.d.). β-alanine degradation. PubChem Pathway. Retrieved from [Link]
-
Cui, Y., et al. (2022). Impact of Preparation PH and Temperature On Amino Acid Stability of Highly Concentrated Cell Culture Feed Media. Scribd. [Link]
-
Global Bioanalysis Consortium. (n.d.). Stock and working solutions stability. Retrieved from [Link]
-
SLS. (n.d.). Bestatin hydrochloride, >=98% (HPLC) | B8385-25MG | SIGMA-ALDRICH. Retrieved from [Link]
-
De-vau-ma-rin, N., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Effect of storage temperature on AA stability in feed medium at pH 7.8. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway for branched-chain amino acids (BCAA). Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Carmody, J. (2017). How To Optimize Your Stability Program At Each Phase Of Drug Development. Carmody Quality Solutions, LLC. [Link]
-
LibreTexts Biology. (2021). 18.5: Pathways of Amino Acid Degradation. [Link]
-
Veeprho. (2020). Peptides and Probable Degradation Pathways. [Link]
-
De Boer, T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 756-764. [Link]
-
World Pharma Today. (n.d.). Selecting an optimized stability plan for your injectable drug product. [Link]
Sources
- 1. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. powder, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 9. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How To Optimize Your Stability Program At Each Phase Of Drug Development [Checklists Included] - Carmody QS [carmodyqs.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
Validation & Comparative
A Comparative Guide to the Inhibitory Mechanisms of Bestatin and Amastatin
Introduction: Targeting Aminopeptidases in Research and Drug Discovery
Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are critical regulators of numerous physiological processes, including protein turnover, peptide hormone regulation, antigen presentation, and signal transduction. Their dysregulation is implicated in various pathologies such as cancer, hypertension, and inflammatory diseases, making them significant targets for therapeutic intervention.
Among the most widely studied and utilized tools for investigating aminopeptidase function are the naturally derived inhibitors, Bestatin and Amastatin. Both were isolated from Streptomyces species and have become indispensable in basic research and clinical studies due to their potent inhibitory activities.[1][2] This guide provides a comprehensive comparative analysis of their inhibitory mechanisms, target specificities, and kinetic behaviors, supported by experimental data and detailed protocols to empower researchers in their selection and application.
Structural and Chemical Foundations of Inhibition
Bestatin and Amastatin are peptide-like molecules that owe their inhibitory power to an unusual, non-proteinogenic amino acid residue: (2S,3R)-3-amino-2-hydroxy acid. This structural motif is key to their function as transition-state analogs.
-
Bestatin , chemically N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a dipeptide analog.[3]
-
Amastatin , or (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, is a more complex tripeptide-like structure.[2]
The critical components for their inhibitory activity are the α-hydroxyl and α-amino groups. These groups mimic the tetrahedral intermediate formed during peptide bond hydrolysis, allowing the inhibitors to bind with high affinity to the enzyme's active site.[4]
| Feature | Bestatin (Ubenimex) | Amastatin |
| Origin | Streptomyces olivoreticuli | Streptomyces sp. ME 98-M3 |
| Chemical Formula | C₁₆H₂₄N₂O₄ | C₂₁H₃₈N₄O₈ |
| Molecular Weight | 308.37 g/mol | 474.55 g/mol |
| Core Structure | Dipeptide analog | Tripeptide analog |
Comparative Analysis of Inhibitory Mechanisms and Kinetics
Both Bestatin and Amastatin function as potent, competitive, and reversible inhibitors of M1 family zinc metallo-aminopeptidases.[5][6] Their primary mechanism involves direct interaction with the catalytic zinc ion(s) within the enzyme's active site.
X-ray crystallography studies have provided remarkable insight into this interaction. The inhibitor's α-amino group and the oxygen from the α-hydroxyl group coordinate directly with one or both zinc ions, displacing a key water molecule that would otherwise act as the nucleophile for peptide bond hydrolysis.[7][8] This chelation of the catalytic metal center effectively locks the enzyme in an inactive conformation.
Caption: Inhibitor displaces the catalytic water molecule to bind the zinc ions.
Slow-Binding Kinetics: A Key Differentiator
A crucial aspect of these inhibitors is their kinetic behavior. Many enzyme-inhibitor interactions reach equilibrium almost instantaneously. However, Bestatin and Amastatin are often characterized as "slow-binding" or "tight-binding" inhibitors, a process where the final steady-state of inhibition is reached over minutes rather than seconds.[4] This suggests a two-step binding mechanism: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change to a more stable complex (EI*).[9]
Amastatin is a particularly potent and consistent slow, tight-binding inhibitor across several aminopeptidases.[4] Its Ki values are often in the low nanomolar to picomolar range.[4][10]
Bestatin's kinetic profile is more enzyme-dependent. While it acts as a slow, tight-binding inhibitor for enzymes like Aeromonas aminopeptidase and cytosolic leucine aminopeptidase, its inhibition of microsomal aminopeptidase (Aminopeptidase N) is rapidly reversible.[4] This distinction is critical when designing experiments where the timing of inhibition is a factor.
Target Specificity and Potency: A Head-to-Head Comparison
The primary functional difference between Bestatin and Amastatin lies in their selectivity for different aminopeptidases. This allows researchers to selectively probe the function of specific enzymes.
| Target Enzyme | Bestatin (Ki / IC₅₀) | Amastatin (Ki / IC₅₀) | Key Distinction |
| Aminopeptidase N (AP-N/CD13) | Ki: 1.4 - 4.1 µM[4][9]IC₅₀: 5 nM[10] | Ki: 19 - 52 nM[10] | Amastatin is more potent against AP-N. |
| Leucine Aminopeptidase (LAP) | Ki: 5.8 x 10⁻¹⁰ M[4]IC₅₀: 20 nM | Ki: 3.0 x 10⁻⁸ M[4] | Bestatin is exceptionally potent against cytosolic LAP. |
| Aminopeptidase A (APA) | No significant inhibition[11] | Potent inhibitor[2][6] | Amastatin inhibits APA; Bestatin does not. |
| Aminopeptidase B (APB) | Potent inhibitor[3][5]IC₅₀: 60 nM | No inhibition[2][6] | Bestatin inhibits APB; Amastatin does not. |
| Aeromonas Aminopeptidase | Ki: 1.8 x 10⁻⁸ M[4] | Ki: 2.5 x 10⁻¹⁰ M[12] | Both are potent, slow-binding inhibitors. |
| Leukotriene A₄ Hydrolase (LTA4H) | Potent inhibitor[5] | Not a primary target | Bestatin has a distinct inhibitory profile against LTA4H. |
Note: Ki and IC₅₀ values can vary based on experimental conditions (pH, substrate, enzyme source). The data presented is for comparative purposes.
This differential inhibition profile is the most important practical consideration for researchers. For instance, to study the degradation of angiotensin II to angiotensin III (a process mediated by Aminopeptidase A), Amastatin would be the inhibitor of choice.[13] Conversely, to investigate processes involving Aminopeptidase B, such as the metabolism of arginine- and lysine-containing peptides, Bestatin is the appropriate tool.[3][13]
Experimental Guide: Determining Inhibitory Potency
To validate these findings and characterize novel inhibitors, a robust enzymatic assay is essential. The following protocol provides a standardized workflow for determining the IC₅₀ and Ki of an inhibitor against a target aminopeptidase.
Protocol: Aminopeptidase Inhibition Assay
1. Objective: To determine the kinetic parameters (IC₅₀, Ki) of Bestatin and Amastatin against a purified aminopeptidase using a continuous spectrophotometric or fluorometric assay.
2. Materials and Reagents:
-
Purified aminopeptidase of interest (e.g., Aminopeptidase N).
-
Inhibitors: Bestatin and Amastatin stock solutions (e.g., 10 mM in DMSO).
-
Substrate: Chromogenic (e.g., L-Leucine-p-nitroanilide) or fluorogenic (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, or other buffer optimal for the target enzyme.
-
96-well microplates (clear for colorimetric, black for fluorometric).
-
Microplate reader.
3. Experimental Workflow:
Caption: Workflow for determining aminopeptidase inhibitor potency.
4. Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of Bestatin and Amastatin in Assay Buffer from the stock solution. Include a buffer-only control (0% inhibition) and a control with a known potent inhibitor if available (100% inhibition).
-
Enzyme Addition: To each well of the 96-well plate, add the diluted inhibitors followed by the purified enzyme. The final enzyme concentration should be chosen to give a linear reaction rate over a reasonable time course.
-
Pre-incubation (Critical Step): Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes). This step is essential to allow slow-binding inhibitors like Amastatin and Bestatin to reach equilibrium with the enzyme, ensuring an accurate measurement of their potency.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells. The final substrate concentration should ideally be at or below its Michaelis constant (Km) for accurate Ki determination.
-
Data Acquisition: Immediately place the microplate in the reader and measure the change in absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The inhibition constant (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Conclusion and Recommendations
Bestatin and Amastatin are powerful, structurally related aminopeptidase inhibitors, yet they possess distinct kinetic and selectivity profiles that make them suitable for different research applications.
-
Choose Amastatin when targeting Aminopeptidase A or when a consistent, slow, tight-binding inhibition profile is desired across multiple aminopeptidase targets (excluding APB).[6] Its high potency against Aminopeptidase N also makes it a valuable tool for studying this key enzyme.[10]
-
Choose Bestatin when the target is Aminopeptidase B or Leukotriene A₄ hydrolase.[5] It is also the inhibitor of choice for achieving exceptionally potent, tight-binding inhibition of cytosolic Leucine Aminopeptidase.[4] Researchers should, however, be mindful of its rapidly reversible kinetics when studying Aminopeptidase N.[4]
By understanding these fundamental differences, researchers can leverage the unique properties of each inhibitor to dissect complex biological pathways with greater precision and confidence. The provided experimental framework serves as a reliable starting point for validating their effects and exploring the vast landscape of aminopeptidase biology.
References
-
Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. Journal of Biological Chemistry, 260(24), 13154-13162. Retrieved from [Link]
-
Wikipedia. (2023). Amastatin. Retrieved from [Link]
-
Wikipedia. (2023). Ubenimex. Retrieved from [Link]
-
Kim, H., & Lipscomb, W. N. (1993). X-ray Crystallographic Determination of the Structure of Bovine Lens Leucine Aminopeptidase Complexed With Amastatin: Formulation of a Catalytic Mechanism Featuring a Gem-Diolate Transition State. Biochemistry, 32(32), 8465-8478. Retrieved from [Link]
-
Stamper, C. C., et al. (2004). Spectroscopic and X-ray Crystallographic Characterization of Bestatin Bound to the Aminopeptidase from Aeromonas (Vibrio) proteolytica. Biochemistry, 43(30), 9620-9628. Retrieved from [Link]
-
Mathe, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49-54. Retrieved from [Link]
-
Kim, H., & Lipscomb, W. N. (1993). X-ray crystallographic determination of the structure of bovine lens leucine aminopeptidase complexed with amastatin. Biochemistry, 32(32), 8465-8478. Retrieved from [Link]
-
Stamper, C. C., et al. (2004). Spectroscopic and X-ray Crystallographic Characterization of Bestatin Bound to the Aminopeptidase from Aeromonas (Vibrio) proteolytica. e-Publications@Marquette. Retrieved from [Link]
-
Lendeckel, U., et al. (2003). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. Cancer Letters, 194(1), 65-72. Retrieved from [Link]
-
Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereo view of bestatin binding to the active site of aminopeptidase N. Retrieved from [Link]
-
Ostrowska, H., & Dziemidowicz, M. (2017). Metallo-aminopeptidase inhibitors. Current Medicinal Chemistry, 24(25), 2738-2766. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Amastatin – Knowledge and References. Retrieved from [Link]
-
Ricci, J. S., Jr., Bousvaros, A., & Taylor, A. (1982). The crystal and molecular structure of bestatin and its implications regarding substrate binding to the active site of leucine aminopeptidase. The Journal of Organic Chemistry, 47(16), 3063-3065. Retrieved from [Link]
-
Addlagatta, A., et al. (2012). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. Journal of Biological Chemistry, 287(48), 40335-40345. Retrieved from [Link]
-
Zini, S., et al. (1984). Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat. European Journal of Pharmacology, 101(3-4), 281-284. Retrieved from [Link]
-
Hooper, N. M., Hryszko, J., & Turner, A. J. (1992). Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. Biochemical Pharmacology, 44(9), 1725-1730. Retrieved from [Link]
-
Ocain, T. D., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301-7310. Retrieved from [Link]
-
Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422. Retrieved from [Link]
-
Chaillet, P., et al. (1983). Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor. European Journal of Pharmacology, 88(2-3), 229-238. Retrieved from [Link]
-
Drinkwater, N., et al. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. Proceedings of the National Academy of Sciences, 108(35), 14530-14535. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) AMP known inhibitors amastatin and bestatin. (B) Chemical.... Retrieved from [Link]
-
Somsak, V., et al. (2021). Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin. Antimicrobial Agents and Chemotherapy, 65(11), e00949-21. Retrieved from [Link]
-
Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 747-756. Retrieved from [Link]
Sources
- 1. agscientific.com [agscientific.com]
- 2. Amastatin - Wikipedia [en.wikipedia.org]
- 3. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubenimex - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. X-ray crystallographic determination of the structure of bovine lens leucine aminopeptidase complexed with amastatin: formulation of a catalytic mechanism featuring a gem-diolate transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Bestatin Analogues
Introduction: Beyond Nature's Lead - Optimizing a Potent Aminopeptidase Inhibitor
Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, stands as a canonical example of a natural product transitioning into a powerful pharmacological tool and therapeutic agent.[1][2] Its structure, N-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, allows it to potently inhibit a class of zinc metalloproteases known as aminopeptidases, particularly Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP).[1][3] These enzymes are not mere cellular housekeepers; they are deeply implicated in tumor invasion, angiogenesis, and immune response modulation.[4][5] Consequently, Bestatin has found clinical use as an anticancer agent and serves as a critical scaffold for the development of next-generation inhibitors with enhanced potency and selectivity.
This guide provides a comprehensive comparison of Bestatin analogues, delving into their structure-activity relationships (SAR). We will dissect the molecule to understand how targeted modifications influence inhibitory activity, present comparative experimental data, and provide a detailed protocol for assessing inhibitor potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to build upon the foundational knowledge of Bestatin to design novel and more effective therapeutic agents.
The Architectural Blueprint: Key Pharmacophoric Features of Bestatin
To appreciate the SAR of its analogues, one must first understand the essential structural components of the Bestatin molecule that dictate its inhibitory function.
-
The (2S, 3R)-α-hydroxy-β-amino acid (AHBA) core: This non-proteinogenic amino acid is the lynchpin of Bestatin's activity. The specific stereochemistry of the α-hydroxyl and β-amino groups is crucial for coordinating with the catalytic zinc ion in the enzyme's active site.[6][7]
-
The N-terminal Phenyl Group: This hydrophobic group occupies the S1' subsite of the enzyme's active site, contributing significantly to binding affinity.
-
The C-terminal L-Leucine: This residue fits into the S1 subsite, and its side chain provides key interactions that influence potency and selectivity.
-
The Peptide Bond: The amide linkage helps to correctly orient the key interacting moieties within the active site.
The following diagram illustrates the key regions of the Bestatin scaffold that are typically modified in SAR studies.
Caption: Key modification sites on the Bestatin scaffold.
Structure-Activity Relationship (SAR) Analysis: A Comparative Dissection
Decades of research have illuminated how structural changes to the Bestatin scaffold impact its inhibitory prowess. The causality behind these changes often relates to optimizing hydrophobic interactions, improving coordination with the active site zinc, and exploiting specific sub-pockets within the target aminopeptidase.
The Indispensable Stereochemistry
The stereochemistry of the α-hydroxy-β-amino acid core is paramount. Studies on the eight stereoisomers of Bestatin revealed that compounds possessing the (2S) configuration exhibit the strongest inhibitory activity against both aminopeptidase B and leucine aminopeptidase.[6][7] The (2S, 3R) isomer (Bestatin itself) is the most potent, as this specific arrangement optimally positions the hydroxyl and amino groups to chelate the active site zinc ion, mimicking the tetrahedral transition state of peptide hydrolysis.
Modifications at the C-Terminus (P1 Position)
The C-terminal L-leucine residue sits in the S1 pocket of the enzyme. The nature of the amino acid at this position significantly affects potency.
-
Alkyl Side Chains: Replacing L-leucine with other amino acids containing hydrophobic, aliphatic side chains has been extensively studied. An analogue containing isoleucine was found to be even more active than Bestatin itself.[6][7] In contrast, activity generally decreases with other substitutions in the following order: norleucine > norvaline > methionine > valine.[6][7] This suggests that the size, shape, and hydrophobicity of the side chain are critical for optimal fitting into the S1 pocket.
-
Polar and Charged Side Chains: The introduction of polar (serine, glutamine) or charged (glutamic acid, lysine) residues at the C-terminus leads to a marked decrease in inhibitory activity.[6][7] This is likely due to unfavorable interactions within the predominantly hydrophobic S1 pocket.
-
Aromatic and Bulky Groups: While the S1 pocket favors hydrophobicity, bulky aromatic groups like phenylalanine result in decreased activity compared to leucine, suggesting potential steric hindrance.[6][7]
Modifications at the N-Terminus (P1' Position)
The N-terminal phenyl group interacts with the S1' pocket.
-
Substitution on the Phenyl Ring: Adding electron-withdrawing or electron-donating groups to the para-position of the phenyl ring can enhance activity. Analogues such as p-methyl-, p-chloro-, and p-nitrobestatins have shown greater activity than the parent compound.[6][7] This indicates that electronic modifications can improve interactions within the S1' pocket.
-
Replacement of the Benzyl Group: Replacing the entire benzyl group with smaller alkyl chains or a simple phenyl group leads to a significant drop in activity.[6][7] However, larger aromatic systems can be well-tolerated and even beneficial. For instance, analogues with 1-naphthyl or 1-naphthylmethyl groups at this position have demonstrated IC50 values in the nanomolar range, significantly more potent than Bestatin.[4] This suggests the S1' pocket is a large, hydrophobic cavity that can be exploited with more extensive ring systems to gain potency.
Modifications of the AHBA Core
The α-hydroxy group is a key zinc-binding element. Replacing it with a thiol group (to create α-thiolbestatin analogues) was hypothesized to increase affinity for the zinc ion. While these thiol analogues were potent inhibitors, they were only slightly better than Bestatin itself.[8] This suggests that while zinc coordination is crucial, the hydroxyl group in Bestatin already achieves a near-optimal interaction.
Comparative Inhibitory Activity of Bestatin Analogues
The following table summarizes the inhibitory activity (IC50 or Kᵢ) of Bestatin and selected analogues against various aminopeptidases. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in assay conditions (e.g., enzyme source, substrate concentration, pH, temperature). However, the relative trends provide valuable SAR insights.
| Inhibitor/Analogue | Target Enzyme | Inhibitory Concentration (IC50 / Kᵢ) | Reference |
| Bestatin | Aminopeptidase M (AP-M/CD13) | Kᵢ = 4.1 µM | [7] |
| Bestatin | Leucine Aminopeptidase (LAP) | IC50 = 20 nM | [3] |
| Bestatin | Aminopeptidase B (AP-B) | IC50 = 60 nM | [3] |
| Phebestin | P. falciparum M17 LAP | IC50 = 157.9 nM | [9] |
| Bestatin | P. falciparum M17 LAP | IC50 = 3,220 nM | [9] |
| Analogue 4cc (1-naphthylmethyl at P1') | APN (on ES-2 cells) | IC50 = 50 nM | [4] |
| Analogue 4m (1-naphthyl at P1') | APN (on ES-2 cells) | IC50 = 99 nM | [4] |
| Isoleucine Analogue | Aminopeptidase B | More active than Bestatin | [6][7] |
| Valine Analogue | Aminopeptidase B | Less active than Bestatin | [6][7] |
| Phenylalanine Analogue | Aminopeptidase B | Less active than Bestatin | [6][7] |
Mechanism of Action: A Molecular View of Inhibition
Bestatin functions as a competitive, slow-binding inhibitor.[7] Its mode of action is predicated on its ability to mimic the transition state of peptide hydrolysis. The key interactions within the active site of a typical M1 aminopeptidase, like Aminopeptidase N, are illustrated below.
Caption: Binding of a Bestatin analogue to the aminopeptidase active site.
-
Zinc Chelation: The α-hydroxyl and β-amino groups of the AHBA core form coordination bonds with the catalytic Zn²⁺ ion. This bidentate chelation is the most critical interaction for potent inhibition.
-
Hydrophobic Interactions: The C-terminal leucine side chain fits into the hydrophobic S1 pocket, while the N-terminal phenyl group occupies the S1' pocket. The affinity of the inhibitor is largely driven by how well these groups fit into their respective pockets.
-
Hydrogen Bonding: The free β-amino group can also form a hydrogen bond with a nearby glutamate residue, which typically acts as the catalytic base in the hydrolytic mechanism.
Experimental Protocols for SAR Studies
A trustworthy and reproducible experimental protocol is the cornerstone of any SAR study. Below is a detailed, step-by-step methodology for determining the inhibitory potency (IC50) of Bestatin analogues against Aminopeptidase N using a chromogenic substrate.
Protocol: Aminopeptidase N Inhibition Assay (Chromogenic)
Objective: To determine the IC50 value of a test compound (Bestatin analogue) against purified porcine kidney aminopeptidase N.
Principle: Aminopeptidase N catalyzes the hydrolysis of the substrate L-Leucine-p-nitroanilide, releasing the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is proportional to enzyme activity. An inhibitor will decrease this rate.
Materials:
-
Purified Leucine Aminopeptidase, microsomal from porcine kidney (e.g., Sigma-Aldrich L6007)
-
L-Leucine-p-nitroanilide (substrate, e.g., Sigma-Aldrich L9125)
-
Bestatin (positive control inhibitor)
-
Test Compounds (Bestatin analogues)
-
Sodium Phosphate Buffer (50 mM, pH 7.2 at 37°C)
-
Methanol (for dissolving substrate)
-
Dimethyl Sulfoxide (DMSO) (for dissolving inhibitors)
-
96-well clear, flat-bottom microplates
-
Thermostatted microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Sodium Phosphate Buffer and adjust the pH to 7.2 at 37°C.
-
Substrate Stock Solution (24 mM): Dissolve L-Leucine-p-nitroanilide in Methanol. This stock is stable when stored at -20°C.
-
Enzyme Stock Solution: Reconstitute the lyophilized enzyme in cold deionized water to a concentration of ~1.0 unit/mL. Store on ice.
-
Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution in Assay Buffer to a final concentration of 0.10 - 0.15 units/mL.[10] Keep on ice.
-
Inhibitor Stock Solutions (10 mM): Dissolve Bestatin and test compounds in 100% DMSO.
-
Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of Assay Buffer to the "No Enzyme" (blank) wells.
-
Add 25 µL of the appropriate inhibitor dilution to the "Test Compound" wells.
-
Add 25 µL of Assay Buffer (containing the same percentage of DMSO as the inhibitor wells) to the "No Inhibitor" (100% activity) control wells.
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of Working Enzyme Solution to all wells except the "No Enzyme" blanks.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure:
-
Prepare a substrate solution by diluting the 24 mM Substrate Stock Solution into pre-warmed (37°C) Assay Buffer to a final concentration of ~0.8 mM.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader (pre-heated to 37°C).
-
Measure the increase in absorbance at 405 nm every minute for 15-20 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the "No Enzyme" blank from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of inhibitor that produces 50% inhibition.
-
The following diagram outlines the general workflow for conducting an SAR study.
Caption: General workflow for a Structure-Activity Relationship study.
Conclusion and Future Directions
The structure-activity relationship of Bestatin analogues is a well-explored field that continues to yield potent and selective aminopeptidase inhibitors. The key takeaways from decades of research are clear: the (2S, 3R) stereochemistry of the AHBA core is essential, and inhibitory potency is exquisitely sensitive to the steric and electronic properties of the side chains occupying the S1 and S1' pockets.
Future efforts in this area will likely focus on:
-
Improving Selectivity: Designing analogues that can differentiate between various aminopeptidases (e.g., APN vs. LAP vs. LTA4 Hydrolase) to reduce off-target effects.
-
Targeting Specific Pathologies: Developing analogues with optimized pharmacokinetic properties for specific diseases, such as anti-malarials (e.g., Phebestin) or agents that can better penetrate the blood-brain barrier.
-
Novel Warheads: Exploring alternatives to the α-hydroxy-β-amino acid core to discover new binding modes and potentially overcome resistance mechanisms.
By leveraging the foundational SAR knowledge of Bestatin and employing robust, reproducible screening protocols, the scientific community is well-positioned to develop the next generation of aminopeptidase inhibitors for a range of therapeutic applications.
References
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., & Aoyagi, T. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510–515. [Link]
-
Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417–422. [Link]
-
Ocain, T. D., & Rich, D. H. (1988). Synthesis of sulfur-containing analogues of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogues. Journal of Medicinal Chemistry, 31(11), 2193–2199. [Link]
-
Su, M., et al. (2012). Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis. Journal of Medicinal Chemistry, 55(20), 8689-8702. [Link]
-
Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49-54. [Link]
-
McGaha, T. L., et al. (2023). Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin. Antimicrobial Agents and Chemotherapy, 67(7), e01552-22. [Link]
-
Joshi, S., et al. (2018). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. European Journal of Medicinal Chemistry, 143, 134-146. [Link]
-
Dauzonne, D., & Es-Souni, M. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews, 26(1), 88-130. [Link]
-
An, Y., et al. (2023). Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin. Antimicrobial Agents and Chemotherapy, 67(7), e0155222. [Link]
-
O'Connell, T. P., & Cottrell, T. R. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301–7310. [Link]
-
Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current Medicinal Chemistry, 18(7), 964-976. [Link]
-
Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal research reviews, 26(1), 88–130. [Link]
Sources
- 1. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 4. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Synthetic Routes to 4-(4-aminophenyl)-4-hydroxybutanoic acid (AHPBA)
Introduction: The Significance of AHPBA
4-(4-aminophenyl)-4-hydroxybutanoic acid (AHPBA) is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a chiral hydroxyl group, a butyric acid chain, and an aniline moiety, makes it a precursor for a range of complex molecules, including pharmaceuticals and functional polymers. The efficient and stereoselective synthesis of AHPBA is therefore a critical consideration for researchers in drug development and chemical synthesis. This guide provides an in-depth, head-to-head comparison of distinct synthetic strategies to produce AHPBA, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols. We will explore a classical chemical approach via Friedel-Crafts acylation, a plausible organometallic route using a Grignard reagent, and a modern biocatalytic strategy that offers high stereoselectivity.
Route 1: The Classical Approach - Friedel-Crafts Acylation and Subsequent Reduction
This multi-step synthesis is a robust and well-established method for constructing the AHPBA backbone. The strategy relies on the protection of the reactive amino group of aniline, followed by a Friedel-Crafts acylation to introduce the four-carbon chain, a ketone reduction to generate the chiral center, and a final deprotection step.
Causality of Experimental Choices
The initial protection of the aniline's amino group as an acetamide is crucial. The free amino group is a Lewis base that would otherwise react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation, deactivating the catalyst and preventing the desired reaction. The acetyl group is an effective protecting group that is stable under the acylation conditions and can be readily removed in the final step. The choice of succinic anhydride as the acylating agent directly installs the required four-carbon diacid precursor. The subsequent reduction of the ketone to a secondary alcohol is a critical step that creates the chiral center of AHPBA. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.[1] Finally, acid-catalyzed hydrolysis removes the acetyl protecting group to yield the target AHPBA.[2][3]
Experimental Protocol
Step 1: Synthesis of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 molar equivalents) in an inert solvent such as dichloromethane, add succinic anhydride (1.0 molar equivalent) portion-wise at 0 °C.
-
Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.
-
Add acetanilide (1.0 molar equivalent) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate, 4-(4-acetamidophenyl)-4-oxobutanoic acid, is collected by vacuum filtration, washed with cold water, and dried.[4][5]
Step 2: Reduction of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
-
Dissolve the keto-acid from the previous step (1.0 molar equivalent) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 molar equivalents) portion-wise, keeping the temperature below 10 °C.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3 to decompose the excess borohydride and borate esters.
-
The product, 4-(4-acetamidophenyl)-4-hydroxybutanoic acid, can be extracted with a suitable organic solvent like ethyl acetate.
Step 3: Hydrolysis of 4-(4-Acetamidophenyl)-4-hydroxybutanoic acid
-
Dissolve the product from the reduction step in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.[6]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the AHPBA.
-
The crude AHPBA can be purified by recrystallization.
Diagram of the Friedel-Crafts Acylation Route
Caption: Synthetic pathway to AHPBA via Friedel-Crafts acylation.
Route 2: The Organometallic Approach - Grignard Reaction
This route offers a more direct C-C bond formation to create the AHPBA precursor. It involves the preparation of a Grignard reagent from a protected p-bromoaniline and its subsequent reaction with succinic anhydride.
Causality of Experimental Choices
Similar to the Friedel-Crafts route, the amino group of p-bromoaniline must be protected to prevent it from reacting with the highly basic Grignard reagent. A silyl protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, is a suitable choice as it is stable under Grignard formation conditions and can be readily removed during the acidic workup. The Grignard reagent, a potent nucleophile, will attack one of the carbonyl groups of succinic anhydride to form the desired keto-acid derivative after an acidic workup.[7][8][9] The subsequent reduction of the ketone and deprotection would follow a similar logic to Route 1.
Experimental Protocol
Step 1: Protection of p-Bromoaniline
-
Dissolve p-bromoaniline (1.0 molar equivalent) and a base like triethylamine (1.2 molar equivalents) in an anhydrous solvent like dichloromethane.
-
Add TBDMS-Cl (1.1 molar equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the N-silylated p-bromoaniline.
Step 2: Grignard Reaction with Succinic Anhydride
-
Prepare the Grignard reagent by reacting the N-silylated p-bromoaniline (1.0 molar equivalent) with magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous THF.
-
Slowly add the Grignard reagent to the succinic anhydride solution at 0 °C.
-
After the addition, stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with dilute HCl. This will also cleave the silyl protecting group.
-
Extract the product, 4-(4-aminophenyl)-4-oxobutanoic acid, with an organic solvent.
Step 3: Reduction to AHPBA
-
The keto-acid obtained can be reduced to AHPBA using sodium borohydride as described in Route 1, Step 2.
Diagram of the Grignard Reaction Route
Caption: Synthetic pathway to AHPBA via a Grignard reaction.
Route 3: The Modern Approach - Biocatalytic Asymmetric Reduction
This cutting-edge approach leverages the high selectivity of enzymes to produce enantiomerically pure AHPBA. The key step is the asymmetric reduction of the prochiral ketone, 4-(4-aminophenyl)-4-oxobutanoic acid, using a ketoreductase (KRED).
Causality of Experimental Choices
Ketoreductases are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity, often yielding products with high enantiomeric excess (>99% ee).[10][11][12] This method is advantageous as it can directly produce a single enantiomer of AHPBA, which is often desired in pharmaceutical applications. The reaction is typically performed in an aqueous buffer system under mild conditions (near neutral pH and room temperature), making it an environmentally friendly alternative to traditional chemical reductions that may use harsh reagents and organic solvents. A cofactor, usually NADPH, is required and is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as the sacrificial substrate) to make the process economically viable.[13]
Experimental Protocol
Step 1: Synthesis of 4-(4-Aminophenyl)-4-oxobutanoic acid
-
The starting keto-acid can be synthesized via the Friedel-Crafts acylation of acetanilide followed by hydrolysis of the acetyl group as described in Route 1, Step 1, followed by Step 3.
Step 2: Biocatalytic Reduction
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), dissolve the substrate, 4-(4-aminophenyl)-4-oxobutanoic acid.
-
Add the ketoreductase enzyme (a specific KRED known to reduce aryl ketones), NADP⁺, and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Gently stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by HPLC.
-
Upon completion, the enzyme can be removed by precipitation or filtration.
-
The aqueous solution is then acidified, and the enantiomerically enriched AHPBA is extracted with an organic solvent.
Diagram of the Biocatalytic Route
Caption: Biocatalytic synthesis of enantiopure AHPBA.
Head-to-Head Comparison
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction | Route 3: Biocatalysis |
| Starting Materials | Acetanilide, Succinic Anhydride | p-Bromoaniline, Succinic Anhydride, Mg | 4-(4-Aminophenyl)-4-oxobutanoic acid |
| Key Reactions | Friedel-Crafts Acylation, Ketone Reduction | Grignard Reagent Formation, Nucleophilic Acyl Addition | Enzymatic Ketone Reduction |
| Stereoselectivity | Produces a racemic mixture | Produces a racemic mixture | High enantioselectivity (>99% ee possible) |
| Yield | Moderate to good over multiple steps | Moderate, can be sensitive to reaction conditions | Typically high for the reduction step |
| Reagents & Conditions | Strong Lewis acids, organic solvents, potentially harsh hydrolysis | Anhydrous conditions, reactive organometallic intermediate | Aqueous buffer, mild pH and temperature |
| Scalability | Well-established and scalable | Can be challenging to scale due to Grignard sensitivity | Scalable, especially with immobilized enzymes |
| Environmental Impact | Use of hazardous reagents and solvents | Use of ethereal solvents | "Green" process with biodegradable catalysts |
| Cost-Effectiveness | Reagents are relatively inexpensive | Cost of protecting groups and anhydrous solvents | Enzyme and cofactor costs can be high, but regeneration helps |
| Purity & Byproducts | Potential for regioisomers and over-acylation | Formation of Wurtz coupling byproducts | High purity of the desired enantiomer |
Conclusion and Outlook
The choice of synthetic route to AHPBA depends heavily on the specific requirements of the application.
-
The Friedel-Crafts acylation route is a classic, reliable method suitable for producing racemic AHPBA on a laboratory scale. Its primary drawbacks are the multi-step nature and the use of harsh reagents.
-
The Grignard reaction route offers a more convergent approach but requires careful control of anhydrous conditions and the use of protecting groups. It also yields a racemic product.
-
The biocatalytic route stands out as the superior method for producing enantiomerically pure AHPBA. Its mild reaction conditions and high selectivity make it an attractive and sustainable option, particularly for pharmaceutical applications where single enantiomers are often required. While the initial investment in enzymes and cofactors may be higher, the benefits of high purity, reduced downstream processing, and environmental friendliness often outweigh these costs, especially in industrial settings.
Future developments in enzyme engineering are likely to further enhance the efficiency and substrate scope of ketoreductases, making the biocatalytic synthesis of AHPBA and other chiral hydroxy acids even more accessible and cost-effective for researchers and drug development professionals.[4]
References
-
Common Organic Chemistry. Sodium Borohydride. [Link]
- Weizmann, C., Blum-Bergmann, O., & Bergmann, F. (1935). 325. The reaction of Grignard reagents with some succinic anhydrides. Journal of the Chemical Society (Resumed), 1370.
-
Frontiers in Bioengineering and Biotechnology. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
-
PubMed. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ResearchGate. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
-
ResearchGate. (2025). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]
-
RSC Publishing. (2021). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. [Link]
-
ResearchGate. (2012). Removing an acetyl group from NH?[Link]
-
Scribd. (2023). Adobe Scan Mar 24, 2023. [Link]
-
RSC Publishing. (1955). β-Aroylpropionic acids. Part IV. The action of grignard reagents on succinic anhydride. [Link]
-
ResearchGate. (2025). Mechanism of acid hydrolysis of N-acetyl-D-glucosamine. [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. 325. The reaction of Grignard reagents with some succinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. β-Aroylpropionic acids. Part IV. The action of grignard reagents on succinic anhydride: β-aroylpropionic acids and their esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 11. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid Derivatives Against Different Proteases
Introduction: The Therapeutic Potential of Protease Inhibition
Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to a vast array of physiological processes. Their intricate involvement in protein turnover, signaling cascades, and host-pathogen interactions positions them as critical targets for therapeutic intervention in numerous diseases, including cancer, infectious diseases, and inflammatory disorders. The (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid scaffold has emerged as a privileged structure in the design of potent and selective protease inhibitors. This guide provides a comprehensive comparison of the efficacy of various derivatives of this scaffold against a range of proteases, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these powerful chemical tools.
The prototypical derivative, Bestatin (also known as Ubenimex), originally isolated from Streptomyces olivoreticuli, is a competitive, reversible inhibitor of several aminopeptidases.[1] Its discovery spurred the development of a multitude of analogues with modulated potency, selectivity, and pharmacokinetic properties. This guide will delve into the structure-activity relationships (SAR) of these derivatives and their differential effects on key protease targets.
Mechanism of Action: A Structural Perspective
The inhibitory activity of this compound derivatives is largely attributed to their ability to mimic the transition state of peptide hydrolysis. The core structure, featuring a hydroxyl group at the 2-position and an amino group at the 3-position, chelates the active site metal ion (typically zinc) of metalloproteases, while the phenylacetyl group and the C-terminal amino acid residue engage in specific interactions with the enzyme's substrate-binding pockets.
Figure 1: General mechanism of protease inhibition by this compound derivatives.
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the inhibitory activities (IC50 and Ki values) of Bestatin and several of its key derivatives against a panel of clinically relevant proteases. This data has been compiled from various published studies to provide a clear and objective comparison of their potencies.
| Derivative | Protease Target | IC50 (µM) | Ki (µM) | Reference(s) |
| Bestatin (Ubenimex) | Aminopeptidase N (APN/CD13) | 5.55 ± 0.01 | - | [2] |
| Aminopeptidase B (APB) | - | - | [3] | |
| Leukotriene A4 Hydrolase (LTA4H) | 7 | 0.172 | [4][5] | |
| Aminopeptidase M (AP-M) | - | 4.1 x 10⁻³ | [6] | |
| Plasmodium falciparum 3D7 | 3.22 ± 0.168 | - | [7] | |
| Plasmodium falciparum K1 | 4.79 ± 0.425 | - | [7] | |
| Phebestin | Plasmodium falciparum 3D7 | 0.158 ± 0.006 | - | [7] |
| Plasmodium falciparum K1 | 0.268 ± 0.068 | - | [7] | |
| LYP | Aminopeptidase N (APN/CD13) | - | - | [8] |
| LYP2 | Aminopeptidase N (APN/CD13) | - | - | [9] |
| LYP3 | Aminopeptidase N (APN/CD13) | - | - | [1] |
| Amastatin | Aminopeptidase M (AP-M) | - | 1.9 x 10⁻⁵ | [6] |
| KBE009 | Trypanosoma cruzi Leucyl-aminopeptidase (TcLAP) | 66.0 ± 13.5 | - | [10] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key metrics for quantifying the potency of an inhibitor. Lower values indicate higher potency. The specific experimental conditions under which these values were determined can be found in the cited references.
Structure-Activity Relationship (SAR) Insights
The extensive research into Bestatin analogues has provided valuable insights into the structural features that govern their inhibitory activity and selectivity.
-
The (2S,3S) stereochemistry of the 3-amino-2-hydroxy-4-phenylbutanoic acid core is crucial for potent inhibition.
-
Modifications to the C-terminal amino acid can significantly impact potency and selectivity. For instance, replacing the leucine residue of Bestatin with other amino acids can either enhance or diminish its activity against specific aminopeptidases.[3]
-
Alterations to the phenylacetyl group can also modulate activity. For example, substitutions on the phenyl ring have been shown to influence the inhibitory profile.
-
The development of peptidomimetic analogues , such as KBE009, demonstrates that moving away from a purely peptidic structure can lead to inhibitors with novel activities against different classes of proteases.[10]
Experimental Protocols: A Guide to Measuring Protease Inhibition
The determination of inhibitor potency is a critical step in drug discovery and biochemical research. Below is a detailed, step-by-step methodology for a typical in vitro protease inhibition assay using a fluorogenic substrate.
General Aminopeptidase Inhibition Assay Protocol
This protocol is a generalized procedure and may require optimization for specific enzymes and inhibitors.
Materials:
-
Purified protease of interest
-
This compound derivative (inhibitor)
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for aminopeptidase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Figure 2: A generalized experimental workflow for a protease inhibition assay.
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and bring it to the optimal temperature for the enzyme.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to achieve a range of concentrations.
-
Dilute the purified enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent and then dilute it to the working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed volume of the enzyme solution to each well.
-
Add a corresponding volume of each inhibitor dilution to the appropriate wells. Include a control well with no inhibitor (vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the development of potent protease inhibitors. The extensive body of research on Bestatin and its derivatives has not only yielded valuable therapeutic candidates but has also provided fundamental insights into the principles of enzyme inhibition. The comparative data presented in this guide highlights the diverse inhibitory profiles of these compounds and underscores the importance of rational design in achieving desired potency and selectivity.
Future research in this area will likely focus on the development of next-generation derivatives with improved pharmacokinetic properties, enhanced selectivity for specific protease targets, and novel mechanisms of action. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.
References
-
Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of medicinal chemistry, 27(4), 417–422. [Link]
-
Luan, Y., Wang, X., Zhu, H., Qu, X., Fang, H., & Xu, W. (2011). The synthesis and activity evaluation of a bestatin derivative (LYP) as an aminopeptidase N inhibitor. Letters in Drug Design & Discovery, 8(6), 549-552. [Link]
-
Muskardin, D. T., Voelkel, N. F., & Fitzpatrick, F. A. (1994). Effects of metalloproteinase inhibitors on leukotriene A4 hydrolase in human airway epithelial cells. American journal of respiratory cell and molecular biology, 11(5), 586–596. [Link]
- Örning, L., Krivi, G. G., & Fitzpatrick, F. A. (1991). Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes. The Journal of biological chemistry, 266(3), 1375–1378.
-
Izquierdo, N., Noé, F., Aldas-Bulos, V., et al. (2021). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Life, 11(10), 1037. [Link]
-
Chappell, M. C., Pirro, N. T., & Ferrario, C. M. (1998). Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor. European journal of pharmacology, 344(2-3), 145–151. [Link]
-
Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of antibiotics, 29(1), 97–99. [Link]
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of medicinal chemistry, 20(4), 510–515. [Link]
-
Luan, Y., Xu, W., Liu, H., et al. (2011). Synthesis and activity evaluation of a new bestatin derivative LYP2 as an aminopeptidase N inhibitor. Anti-cancer drugs, 22(1), 99–103. [Link]
-
Luan, Y., Teng, Y., Qu, X., et al. (2011). LYP3, a new bestatin derivative for aminopeptidase N inhibition. Letters in Drug Design & Discovery, 8(1), 58-61. [Link]
-
Luan, Y., Wang, X., Zhu, H., Qu, X., Fang, H., & Xu, W. (2011). The Synthesis and Activity Evaluation of a Bestatin Derivative (LYP) as an Aminopeptidase N Inhibitor. Letters in Drug Design & Discovery, 8(6), 549-552. [Link]
-
Luan, Y., Xu, W., Liu, H., et al. (2011). Synthesis and activity evaluation of a new bestatin derivative LYP2 as an aminopeptidase N inhibitor. Anti-cancer drugs, 22(1), 99–103. [Link]
-
Hashida, S., et al. (2002). A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed, synthesized and assayed for their activities against aminopeptidase N (APN/CD13) and MMP-2. Bioorganic & medicinal chemistry, 10(11), 3549–3558. [Link]
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of medicinal chemistry, 20(4), 510–515. [Link]
-
Luan, Y., Teng, Y., Qu, X., et al. (2011). LYP3, a new bestatin derivative for aminopeptidase N inhibition. Letters in Drug Design & Discovery, 8(1), 58-61. [Link]
-
Suda, H., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1976). Inhibition of aminopeptidase B and leucine aminopeptidase by bestatin and its stereoisomer. Archives of biochemistry and biophysics, 177(1), 196–200. [Link]
-
Andberg, M., et al. (1997). Leukotriene A4 hydrolase: a critical role of glutamic acid-296 for the binding of bestatin. Biochemical and biophysical research communications, 233(1), 249–253. [Link]
-
Drinkwater, N., et al. (2017). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. ACS infectious diseases, 3(10), 743–753. [Link]
-
Intayot, P., et al. (2022). Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin. Antimicrobial agents and chemotherapy, 66(5), e0220621. [Link]
Sources
- 1. LYP3, a new bestatin derivative for aminopeptidase N inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of metalloproteinase inhibitors on leukotriene A4 hydrolase in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis and activity evaluation of a new bestatin derivative LYP2 as an aminopeptidase N inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Efficacy of Bestatin and Its Synthetic Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating a Classic Inhibitor
Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, has long been a cornerstone in the study of metalloproteases.[1][2] Its canonical function is the potent, competitive inhibition of several aminopeptidases, including Leucine Aminopeptidase (LAP), Aminopeptidase B (AP-B), and most notably, Aminopeptidase N (APN/CD13).[1][2][3][4] This inhibitory profile has established Bestatin (also known as Ubenimex) not only as a critical research tool but also as a therapeutic agent with immunomodulatory and anti-tumor activities.[1][5][6] It has been clinically evaluated for treating acute nonlymphocytic leukemia and various solid tumors.[5]
However, the therapeutic potential of Bestatin is hampered by certain limitations, most significantly its rapid in vivo clearance and short serum half-life.[7][8] This has catalyzed three decades of research into the design and synthesis of Bestatin analogs, aiming to enhance potency, selectivity, and pharmacokinetic profiles.[9]
This guide provides a comparative analysis of Bestatin and its key synthetic analogs. We will dissect their performance through the lens of in vitro enzymatic and cellular assays and in vivo efficacy and pharmacokinetic studies. Our focus will be on the causality behind experimental design, providing you with not just data, but a framework for evaluating this important class of inhibitors.
Part 1: The Molecular Target and Mechanism of Inhibition
The primary targets of Bestatin are zinc-containing aminopeptidases that cleave N-terminal amino acids from peptides.[4][10] APN/CD13, in particular, is a compelling therapeutic target as it is overexpressed on the surface of various tumor cells and plays a role in angiogenesis, tumor cell invasion, and immune regulation.[11][12]
Bestatin's inhibitory action is a classic example of transition-state mimicry. The core structure, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl-(S)-leucine, positions an α-hydroxy group and an α-amino group to chelate the active-site Zn²⁺ ion within the enzyme, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[10] This slow-binding, high-affinity interaction effectively blocks substrate access.[10][13]
Caption: A generalized workflow for screening and developing Bestatin analogs.
Experimental Protocol: In Vivo Syngeneic Tumor Model
This protocol describes an efficacy study of a Bestatin analog against B16-BL6 melanoma in C57BL/6 mice.
Animals:
-
Male C57BL/6 mice, 6-8 weeks old.
Materials:
-
B16-BL6 melanoma cell line.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Test Compound: Bestatin analog, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Bestatin (positive control), formulated in the same vehicle.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Cell Implantation:
-
Harvest B16-BL6 cells and resuspend in sterile PBS to a concentration of 2x10⁶ cells/mL.
-
Inject 100 µL (2x10⁵ cells) subcutaneously into the right flank of each mouse.
-
-
Group Randomization:
-
Monitor mice daily. When tumors reach a palpable volume of ~50-100 mm³, randomize them into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., oral gavage, daily)
-
Group 2: Bestatin (e.g., 50 mg/kg, i.p., daily) [12] * Group 3: Test Analog (e.g., desired dose and route, daily)
-
-
-
Treatment: Administer the assigned treatments for a pre-determined period (e.g., 14-21 days).
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weight for each mouse at the same time to monitor toxicity.
-
Observe mice for any clinical signs of distress.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.
-
Excise tumors and record their final weight.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
Self-Validation: The vehicle control group should show progressive tumor growth. The Bestatin positive control group should exhibit a statistically significant reduction in tumor growth compared to the vehicle group. [12]No significant body weight loss (>15-20%) should be observed in the treatment groups, indicating the doses are well-tolerated.
Part 4: Toxicity and Conclusion
Bestatin is known for its low toxicity, with long-term administration causing only mild side effects like gastrointestinal disturbances in a small percentage of patients. [14][15]However, rare instances of bone marrow suppression, hepatotoxicity, and renal effects have been noted, requiring monitoring. [16]Any new synthetic analog must be rigorously evaluated to ensure it maintains or improves upon this favorable safety profile. Acute toxicity studies in rodents are a necessary first step to establish a therapeutic window. [17] Conclusion and Future Outlook
Bestatin remains a valuable pharmacological agent, but its full clinical potential is constrained by its pharmacokinetics. The development of synthetic analogs is a scientifically compelling and commercially viable endeavor. The path forward relies on a logical, multi-tiered screening approach as outlined in this guide.
An ideal next-generation analog would possess:
-
Enhanced Potency: Sub-nanomolar Kᵢ against APN/CD13.
-
Improved Pharmacokinetics: An oral bioavailability >30% and a plasma half-life >4 hours.
-
Favorable Safety Profile: No significant off-target effects or toxicity at therapeutic doses.
-
Dual Mechanism: Potent enzymatic inhibition combined with robust immunomodulatory activity.
By systematically applying the comparative in vitro and in vivo methodologies described herein, researchers can efficiently identify and advance superior Bestatin analogs from the bench to preclinical and, ultimately, clinical development.
References
-
Mathe, G. (n.d.). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. PubMed. [Link]
-
Ota, K., & Ogawa, M. (n.d.). Clinical trials of bestatin for leukemia and solid tumors. PubMed. [Link]
-
Burley, S. K., & Lipscomb, W. N. (1991). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. PubMed. [Link]
-
Oka, S. (1980). A review of clinical studies of bestatin. PubMed. [Link]
-
Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. PubMed. [Link]
-
Miyake, A., et al. (1983). Toxicological studies on bestatin. I. Acute toxicity test in mice, rats and dogs. PubMed. [Link]
-
Harbeson, S. L., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. PubMed. [Link]
-
Lendeckel, U., et al. (2004). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. PubMed Central. [Link]
-
Talmadge, J. E., et al. (n.d.). Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases. National Institutes of Health. [Link]
-
Emri, G., et al. (2017). In vivo investigation of bestatin treatment in tumor bearing animal models using 68Ga labeled NGR peptide. EANM. [Link]
-
Abe, F., et al. (1986). Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases. PubMed. [Link]
-
Ocain, T. D., & Rich, D. H. (1988). Synthesis of sulfur-containing analogues of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogues. PubMed. [Link]
-
Abe, F., et al. (1984). Effect of bestatin on syngeneic tumors in mice. PubMed. [Link]
-
Ikeda, S., et al. (1987). [Phase III controlled studies of bestatin in malignant tumors of the skin--results of treatment of squamous cell carcinoma and genital Paget's disease]. PubMed. [Link]
- Aozuka, Y., et al. (2004). Anti-tumor angiogenesis effect of aminopeptidase inhibitor bestatin against B16-BL6 melanoma cells orthotopically implanted into syngeneic mice. Cancer Letters.
-
Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. PubMed. [Link]
-
Nishizawa, R., et al. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. PubMed. [Link]
-
Ino, T., et al. (1990). Growth inhibitory effect of bestatin on choriocarcinoma cell lines in vitro. PubMed. [Link]
-
Patsnap. (2024). What are the side effects of Ubenimex?. Patsnap Synapse. [Link]
-
Eurofins Discovery. (n.d.). In Vivo Oncology. Eurofins Discovery. [Link]
-
Stanford Medicine. (n.d.). In vivo tumor models. Stanford Medicine. [Link]
Sources
- 1. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 5. Clinical trials of bestatin for leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the development of bestatin analogues as aminopeptidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 12. apexbt.com [apexbt.com]
- 13. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes [pubmed.ncbi.nlm.nih.gov]
- 14. A review of clinical studies of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Phase III controlled studies of bestatin in malignant tumors of the skin--results of treatment of squamous cell carcinoma and genital Paget's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the side effects of Ubenimex? [synapse.patsnap.com]
- 17. Toxicological studies on bestatin. I. Acute toxicity test in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Guide to Novel Aminopeptidase Inhibitors Versus the Gold Standard: Bestatin
For decades, Bestatin has been the cornerstone inhibitor for researchers investigating the multifaceted roles of aminopeptidases in cellular function and disease. Its well-characterized, potent, and competitive inhibition of a range of aminopeptidases has made it an indispensable tool. However, the quest for enhanced specificity and improved pharmacokinetic profiles has driven the development of a new generation of aminopeptidase inhibitors. This guide provides a comprehensive, data-driven comparison of a novel class of hydroxamic acid-based inhibitors against the benchmark, Bestatin, offering researchers and drug development professionals a clear perspective on their respective capabilities.
The Enduring Benchmark: Understanding Bestatin's Profile
Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, exerts its inhibitory effect by mimicking the tetrahedral intermediate of peptide hydrolysis, thereby competitively blocking the active site of several M1 family aminopeptidases. It is particularly potent against aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leucine aminopeptidase (LAP). Its broad utility is underscored by its application in cancer research, immunology, and neuroscience.
**Key Characteristics
A Comparative Guide to the Synthesis of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid: A Cross-Validation of Experimental Results
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a critical chiral building block for various therapeutic agents, including protease inhibitors, presents a significant challenge.[1][2] The precise arrangement of the vicinal amino and hydroxyl groups is paramount for biological activity. This guide provides an in-depth, objective comparison of prominent synthetic routes to (2S,3S)-AHPBA, offering a cross-validation of experimental data to inform methodological choices in both academic and industrial settings.
Introduction to the Strategic Importance of (2S,3S)-AHPBA
This compound is a non-proteinogenic amino acid that serves as a key structural motif in a variety of biologically active molecules. Its syn-configuration of the amino and hydroxyl groups is a crucial pharmacophore that mimics the transition state of peptide bond hydrolysis, making it a potent inhibitor of proteases. This property has led to its incorporation into drugs targeting HIV, hepatitis C, and other viral diseases, as well as in the development of anti-cancer agents. The demand for enantiomerically pure (2S,3S)-AHPBA necessitates the development of efficient and scalable synthetic strategies.
This guide will dissect and compare four distinct and prominent strategies for the synthesis of (2S,3S)-AHPBA:
-
Asymmetric Hydrogenation using a Chiral Catalyst: A method that introduces chirality through a metal-catalyzed hydrogenation reaction.
-
Sharpless Asymmetric Aminohydroxylation: A powerful tool for the direct conversion of alkenes to vicinal amino alcohols.
-
Chirospecific Synthesis from Sugar Precursors: A strategy that leverages the inherent chirality of readily available sugars.
-
Chemoenzymatic Synthesis using Transaminases: A biocatalytic approach that offers high stereoselectivity under mild conditions.
Each method will be evaluated based on its synthetic efficiency, stereoselectivity, scalability, and the practicality of its experimental execution.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route is often a trade-off between various factors including yield, enantiomeric excess, cost of reagents, and operational simplicity. The following table summarizes the key performance indicators for the four selected methods based on available literature data.
| Method | Starting Material | Key Reagent/Catalyst | Reported Yield | Stereoselectivity (d.r. or e.e.) | Key Advantages | Potential Challenges |
| Asymmetric Hydrogenation | Methyl 4-phenyl-2-chloro-3-oxobutyrate | Ru-(R)-BINAP complex | ~50% (for the protected form) | High (product confirmed by optical rotation) | Good stereocontrol. | Multi-step process, requires specialized catalyst. |
| Sharpless Asymmetric Aminohydroxylation | trans-Cinnamic ester | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL) | Moderate to good (variable) | Generally high syn-selectivity and e.e. | Direct introduction of amino and hydroxyl groups. | Use of toxic and expensive osmium tetroxide. |
| Synthesis from Sugar Precursor | D-glucose derivative | Multi-step conversion | Not explicitly found | High (chirospecific) | Utilizes a readily available chiral pool starting material. | Lengthy synthetic sequence. |
| Chemoenzymatic Synthesis | Phenylpyruvic acid derivative | Transaminase | Generally high | Excellent (>99% e.e.) | High stereoselectivity, mild reaction conditions, environmentally benign. | Substrate specificity of the enzyme, potential for product inhibition. |
In-Depth Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for each synthetic approach, accompanied by explanations of the critical experimental choices and the underlying reaction mechanisms.
Method 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This method relies on the diastereoselective reduction of a β-keto ester followed by a series of transformations to yield the desired product. The key to achieving high stereoselectivity is the use of a chiral ruthenium-BINAP complex.
Workflow Diagram:
Caption: Workflow for Asymmetric Hydrogenation Route.
Experimental Protocol:
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve methyl 4-phenyl-2-chloro-3-oxobutyrate and a catalytic amount of the Ru-(R)-BINAP complex in methanol. Pressurize the reactor with hydrogen gas and stir at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Epoxidation: Treat the resulting syn-chlorohydrin with a base such as sodium methoxide in methanol to induce intramolecular cyclization to the corresponding trans-epoxide.
-
Regioselective Azide Opening: React the epoxide with sodium azide in a suitable solvent system (e.g., DMF/water) to open the epoxide ring, yielding the syn-azido alcohol.
-
Azide Reduction and Protection: Reduce the azide group to an amine via catalytic hydrogenation (e.g., H₂ over Pd/C). Protect the resulting amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (Boc₂O).
-
Hydrolysis: Hydrolyze the methyl ester under basic conditions (e.g., LiOH in THF/water) to afford the N-Boc protected (2S,3S)-AHPBA. Subsequent deprotection of the Boc group under acidic conditions yields the final product.
Causality of Experimental Choices: The choice of the Ru-(R)-BINAP catalyst is critical for establishing the desired stereochemistry at the C3 position during the hydrogenation step. The subsequent epoxidation and azide opening are designed to proceed with inversion of configuration at C2, ultimately leading to the desired syn relationship between the amino and hydroxyl groups.
Method 2: Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless AA reaction provides a direct and powerful method for the stereoselective synthesis of 1,2-amino alcohols from prochiral olefins. The choice of the chiral ligand dictates the facial selectivity of the addition.
Reaction Pathway Diagram:
Caption: Sharpless Asymmetric Aminohydroxylation Pathway.
Experimental Protocol:
-
Preparation of the Nitrogen Source: Prepare the N-chloro-N-sodio derivative of a carbamate (e.g., benzyl carbamate) by treating it with sodium hydroxide and tert-butyl hypochlorite.
-
Asymmetric Aminohydroxylation: In a mixture of t-butanol and water, dissolve the trans-cinnamic ester, the chiral ligand (e.g., (DHQ)₂-PHAL for the desired enantiomer), and a catalytic amount of potassium osmate(VI) dihydrate. Add the freshly prepared nitrogen source and stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with sodium sulfite. Extract the product with an organic solvent and purify by column chromatography.
-
Deprotection: Remove the protecting groups (e.g., carbamate and ester) to yield the final product.
Causality of Experimental Choices: The osmium catalyst, in conjunction with the chiral cinchona alkaloid-derived ligand, forms a chiral complex that delivers the nitrogen and oxygen atoms to one face of the double bond of the cinnamic ester, leading to the formation of the syn-amino alcohol with high enantioselectivity. The use of a carbamate as the nitrogen source provides a stable and readily cleavable protecting group.
Method 3: Chirospecific Synthesis from a Sugar Precursor
This approach utilizes the readily available and stereochemically defined carbon framework of a sugar, such as D-glucose, to construct the target molecule. This "chiral pool" synthesis avoids the need for an asymmetric induction step.
Conceptual Workflow:
Caption: Synthesis from a Sugar Precursor.
Experimental Protocol (Conceptual Outline):
A detailed protocol for this specific transformation is often proprietary or found within dense academic literature. However, a generalizable chirospecific synthesis from a sugar derivative would conceptually involve the following key transformations[3]:
-
Modification of the Sugar Backbone: Selective protection and deprotection of hydroxyl groups, oxidation, and reduction to achieve the desired carbon chain length and functionality.
-
Introduction of the Phenyl Group: Typically achieved through the addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide) to an aldehyde or epoxide intermediate derived from the sugar.
-
Installation of the Amino Group: The amino group can be introduced via various methods, such as the opening of an epoxide with an azide followed by reduction, or through reductive amination of a ketone.
-
Final Deprotection: Removal of all protecting groups to yield the final (2S,3S)-AHPBA.
Causality of Experimental Choices: The primary advantage of this route is the transfer of stereochemical information from the starting sugar to the final product, ensuring high enantiopurity. The sequence of reactions is carefully designed to manipulate the existing stereocenters and introduce new functionalities with predictable stereochemical outcomes.
Method 4: Chemoenzymatic Synthesis using a Transaminase
Biocatalysis offers an attractive alternative for the synthesis of chiral molecules due to the high selectivity and mild operating conditions of enzymes. Transaminases are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones.
Enzymatic Reaction Scheme:
Caption: Chemoenzymatic Synthesis via Transamination.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare a buffered aqueous solution containing the transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor. Dissolve the starting β-keto ester and a suitable amine donor (e.g., isopropylamine) in a water-miscible co-solvent.
-
Biocatalytic Reaction: Combine the enzyme and substrate solutions and incubate at a controlled temperature and pH. The progress of the reaction can be monitored by HPLC.
-
Product Isolation: After the reaction is complete, acidify the mixture and extract the product with an organic solvent.
-
Purification and Hydrolysis: Purify the resulting amino ester by chromatography and then hydrolyze the ester group to obtain the final product.
Causality of Experimental Choices: The transaminase enzyme is chosen for its ability to stereoselectively transfer an amino group to the prochiral ketone, establishing the desired (S)-configuration at the C3 position. The use of a sacrificial amine donor drives the reaction equilibrium towards the product. The mild, aqueous reaction conditions are environmentally friendly and minimize side reactions.
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound can be achieved through several distinct and effective strategies.
-
Asymmetric hydrogenation offers a reliable method with good stereocontrol, though it involves multiple steps and a specialized catalyst.
-
Sharpless asymmetric aminohydroxylation provides a more direct route but requires the use of a toxic and costly reagent.
-
Synthesis from sugar precursors is an elegant approach that guarantees high enantiopurity but is often characterized by a lengthy synthetic sequence.
-
Chemoenzymatic synthesis stands out for its exceptional stereoselectivity and environmentally benign reaction conditions, making it a highly attractive option for industrial-scale production, provided a suitable enzyme can be identified and optimized.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and expertise. Future developments in catalysis, particularly in the fields of asymmetric organocatalysis and enzyme engineering, are expected to provide even more efficient and sustainable methods for the synthesis of this vital chiral building block.
References
- Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry, 8(2), 7-11.
- Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746.
- Sharpless, K. B., et al. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.
- Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(11), 5949-6016.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
- Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.
- Pandit, U. K., et al. (1991). Chirospecific synthesis of the (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids from sugar: Application to (-)
-
MySkinRecipes. This compound. Retrieved from [Link]
-
PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]
Sources
A Comparative Guide to Transition-State Analogues in Protease Inhibitor Design: Alternatives to the (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid Scaffold
Executive Summary
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid is a quintessential chiral building block, forming the core of numerous protease inhibitors. Its structure, an α-hydroxy-β-amino acid, serves as a non-hydrolyzable mimic of the tetrahedral transition state formed during peptide bond cleavage by metalloproteases. This scaffold is famously incorporated in Bestatin (Ubenimex), a natural dipeptide inhibitor of aminopeptidases like aminopeptidase N (CD13) and leukotriene A4 hydrolase.[1][2] While effective, the inherent peptide-like nature of this scaffold can present challenges in drug development, including limited oral bioavailability, metabolic instability, and suboptimal selectivity.
This guide provides a comparative analysis of strategic alternatives to the this compound core. We will explore established and novel transition-state analogues, evaluate their performance with supporting experimental data, and detail the methodologies required for their synthesis and evaluation. This document is intended for researchers and drug development professionals seeking to optimize protease inhibitor design by moving beyond this classical scaffold.
The Archetype: The α-Hydroxy-β-Amino Acid Scaffold
The efficacy of the α-hydroxy-β-amino acid moiety stems from its stereochemical and electronic resemblance to the transition state of peptide hydrolysis. The hydroxyl group is positioned to chelate the active site metal ion (typically Zn²⁺) of metalloproteases, while the adjacent amino group and side chains occupy the S1 and S1' pockets of the enzyme, mimicking the tetrahedral intermediate of the scissile peptide bond. This mechanism confers potent, competitive inhibition.[2][3]
Bestatin, or N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is the most prominent example.[1] Note the (2S,3R) stereochemistry in Bestatin's core, which is crucial for its activity.[2] However, the broader class of α-hydroxy-β-amino acids, including the (2S,3S) diastereomer, serves as a foundational element in inhibitor design.[4][5] The primary limitation of these scaffolds is often their pharmacokinetic profile; for instance, Bestatin exhibits a short serum half-life, necessitating aggressive dosing schedules.[6][7] This has catalyzed the search for more drug-like alternatives.
Comparative Analysis of Core Alternatives
The rational design of alternatives focuses on replacing the core scaffold with bioisosteres that retain the transition-state mimicking geometry while offering improved physicochemical properties.
Statine and its Analogues
Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a close relative of the AHPA core and a key component of the natural protease inhibitor Pepstatin.[8] It functions similarly as a transition-state analogue, primarily targeting aspartic proteases like renin and HIV protease.
-
Structural Distinction: Statine contains a γ-amino acid backbone instead of a β-amino acid. The core inhibitory motif is the (3S)-hydroxyl group.
-
Application: Widely used in the development of renin inhibitors for hypertension.[9] The synthesis of statine and its analogues is well-established, often starting from chiral precursors like (S)-malic acid.[8]
-
Performance: Statine-based inhibitors exhibit potent activity, often in the nanomolar range. However, their peptide-like character can still pose pharmacokinetic challenges. Chemo-enzymatic methods have been developed to improve synthetic efficiency and yield.[10]
Hydroxyethylene Dipeptide Isosteres
This class represents a significant step away from the amino acid backbone by replacing the scissile amide bond (P1-P1') with a stable -[CH(OH)-CH₂]- moiety. This isostere effectively mimics the geometry of the tetrahedral intermediate while being completely resistant to protease-mediated hydrolysis.
-
Design Rationale: The hydroxyl group mimics the transition-state hydroxyl, and the adjacent methylene group provides the correct spacing. This modification significantly enhances metabolic stability.
-
Application: Extensively used in the design of renin and HIV protease inhibitors.[11][12] For example, the renin inhibitor A-72517 incorporates a (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane fragment, a variation of the hydroxyethylene isostere.[12]
-
Performance: Compounds incorporating this isostere often show high potency and improved bioavailability compared to their peptide counterparts.
Modified Bestatin Analogues
Instead of replacing the entire core, a common strategy is to modify the side chains (P1 and P1' positions) of Bestatin to enhance potency and selectivity.
-
Strategy: By exploring diverse functionalities at these positions, inhibitors can be tailored to fit the specific subsites of a target protease. For instance, research into inhibitors for the malarial P. falciparum M1 aminopeptidase (PfA-M1) involved creating libraries of Bestatin derivatives.[13]
-
Performance Data: A study on PfA-M1 revealed that extending the P1 side chain with large aromatic groups, such as Tyr(OBzl), resulted in potent inhibition. This was a surprising finding, as it was previously thought that the S1 pocket was small. X-ray crystallography showed that these potent inhibitors induce a significant rearrangement of the enzyme's active site.[13]
| Compound/Analogue | P1' Side Chain | P1 Side Chain (R) | IC₅₀ against PfA-M1 (nM) | Reference |
| Bestatin | Leucine | Benzyl | 280 | [13] |
| Analogue 15 | Leucine | 4-Methoxybenzyl | 110 | [13] |
| Analogue 16 | Leucine | 4-Benzyloxybenzyl | 50 | [13] |
| Analogue (P1' Mod) | Norleucine | Benzyl | > 20,000 | [13] |
Table 1: Comparative inhibitory activity of Bestatin and its synthetic analogues against the malarial metalloaminopeptidase PfA-M1. Data highlights the significant impact of P1 side chain modifications.
Bioisosteric Replacements of the Carboxylic Acid
A major hurdle for many inhibitors is the negatively charged carboxylic acid, which can limit cell permeability and oral bioavailability. Replacing this group with non-classical bioisosteres is an advanced strategy.[14]
-
Design Rationale: Bioisosteres such as tetrazoles, acyl sulfonamides, or certain heterocycles can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while being uncharged or having a more delocalized charge, which can improve pharmacokinetic properties.[15]
-
Application: This strategy is widely applied across medicinal chemistry. For example, in the design of angiotensin II receptor blockers, the carboxylic acid was famously replaced with a tetrazole ring to yield Losartan, improving its oral bioavailability. While not a direct alternative to the AHPA core, this principle is highly relevant for optimizing inhibitors that contain it.
-
Future Direction: The use of heterocyclic scaffolds as mimics for the entire α-amino acid moiety is an emerging area that combines the replacement of both the carboxylic acid and the α-amino group.[16]
Experimental Protocols & Workflows
To facilitate the comparison and development of novel inhibitors, standardized and reproducible assays are critical.
Protocol: Fluorometric Assay for Aminopeptidase N (CD13) Inhibition
This protocol describes a robust method for determining the inhibitory potency (IC₅₀) of test compounds against human aminopeptidase N.
Causality Behind Experimental Choices:
-
Enzyme: Recombinant human CD13 is used for consistency and to avoid interference from other proteases in cell lysates.
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a fluorogenic substrate. Cleavage by the enzyme releases the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzyme activity.
-
Buffer: Tris buffer at pH 7.4 mimics physiological conditions. The inclusion of ZnCl₂ is sometimes necessary as metalloproteases can lose their essential metal cofactor during purification.
-
Pre-incubation: For slow-binding inhibitors like Bestatin, a pre-incubation step of the enzyme with the inhibitor is crucial to allow the binding equilibrium to be reached before adding the substrate.[17] This ensures an accurate measurement of potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Prepare a 1 µg/mL stock solution of recombinant human CD13 in Assay Buffer.
-
Substrate Stock: Prepare a 10 mM stock of Leu-AMC in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of the test compound (e.g., Bestatin analogue) in DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 88 µL of Assay Buffer.
-
Add 2 µL of the serially diluted inhibitor solution (this results in a 1:50 dilution). For the control (100% activity), add 2 µL of DMSO.
-
Add 5 µL of the enzyme stock solution (final concentration ~50 ng/mL).
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of Leu-AMC substrate (final concentration 100 µM).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 365 nm, Emission: 445 nm) every 60 seconds for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Solid-Phase Synthesis of a P1'-Modified Bestatin Analogue
This protocol outlines the synthesis of a Bestatin analogue with a modified P1' amino acid using standard Fmoc-based solid-phase peptide synthesis (SPPS), adapted from published methods.[13]
Step-by-Step Methodology:
-
Resin Loading: Swell Wang resin in dimethylformamide (DMF). Couple the first Fmoc-protected amino acid (the desired P1' residue, e.g., Fmoc-Norleucine-OH) to the resin using a coupling agent like HATU and a base like DIEA in DMF. Allow to react for 2 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group, liberating the N-terminal amine. Wash thoroughly with DMF.
-
Core Coupling: Dissolve the α-hydroxy-β-amino acid core, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (with its amino group protected, e.g., as a Boc derivative), in DMF. Add HATU and DIEA and add the solution to the resin. React for 1-2 hours. This step couples the core scaffold to the P1' residue.
-
Cleavage and Deprotection: Wash the resin with DMF, then dichloromethane (DCM), and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours. This cleaves the completed analogue from the resin and removes any remaining acid-labile protecting groups (like Boc).
-
Purification: Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final compound using liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Outlook
The search for alternatives to the classical this compound scaffold is a testament to the evolution of rational drug design. While this core remains a valuable tool, its limitations necessitate the exploration of more drug-like transition-state mimics.
| Scaffold Class | Primary Target(s) | Potency Range | Key Advantages | Key Limitations |
| α-Hydroxy-β-Amino Acid | Metalloproteases | nM - µM | Well-established, mimics transition state well | Poor PK profile, metabolic instability |
| Statine Analogues | Aspartic Proteases | nM | High potency, established chemistry | Peptide-like, often poor oral bioavailability |
| Hydroxyethylene Isosteres | Aspartic, Metallo- | nM | Metabolically stable, non-hydrolyzable | More complex synthesis |
| Modified Bestatin Analogues | Metalloproteases | pM - nM | Can tune selectivity and potency | Core PK issues may remain |
| Carboxylic Acid Bioisosteres | Broadly Applicable | Varies | Improved cell permeability and oral bioavailability | Can alter binding mode, complex SAR |
Future directions will increasingly rely on a synergy between synthetic innovation and computational design. The use of a wider array of unnatural amino acids will allow for the fine-tuning of inhibitor properties beyond what is possible with natural residues.[18] Furthermore, computational techniques like molecular dynamics simulations and free energy perturbation calculations can predict the binding affinity and conformational effects of novel scaffolds, helping to prioritize synthetic efforts towards compounds with the highest probability of success.[19] By embracing these diverse strategies, researchers can develop next-generation protease inhibitors with superior efficacy and clinical utility.
References
-
MDPI. (n.d.). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. Retrieved from [Link]
- Yanagisawa, H., Kanazaki, T., & Nishi, T. (1989). Synthesis of Statine and Its Analogues. Chemistry Letters, 18(4), 687–690.
- Chen, L., et al. (2012). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current Medicinal Chemistry, 19(22), 3765-80.
- (2017). Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin.
- Abe, F., et al. (1994). Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases. Cancer Chemotherapy and Pharmacology, 34(5), 423-7.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Talmadge, J. E., et al. (1989). Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases.
- Siddiqui, S. Z., et al. (2019). Synthetic Methods for Simvastatin – an Overview.
- Safapoor, S., et al. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27.
-
University of Helsinki. (2011). Comparison of the effects of statins on HMG-CoA reductase activity. HELDA. Retrieved from [Link]
-
Bosterbio. (n.d.). Scientific applications for Bestatin. Retrieved from [Link]
- Bouvard, E., et al. (1998). Hypoalgesic action of bestatin analogues that inhibit central aminopeptidases, but not neutral endopeptidase. British Journal of Pharmacology, 125(4), 762-8.
- McGowan, S., et al. (2013). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry, 56(15), 6224-35.
-
Wikipedia. (n.d.). Ubenimex. Retrieved from [Link]
- Istvan, E. S., & Deisenhofer, J. (2001). Statin inhibition of HMG-CoA reductase: a 3-dimensional view.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Rosenberg, S. H., et al. (1993). Nonpeptide renin inhibitors employing a novel 3-aza(or oxa)-2,4-dialkyl glutaric acid moiety as a P2/P3 amide bond replacement. Journal of Medicinal Chemistry, 36(4), 449-59.
- Hatanaka, M., et al. (1997). Novel Renin Inhibitors Containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol Fragment as a Transition-State Mimic at the P1-P1' Cleavage Site. Chemical & Pharmaceutical Bulletin, 45(10), 1631-41.
- Rosenberg, S. H., et al. (1993). Studies Directed Toward the Design of Orally Active Renin Inhibitors. 2. Development of the Efficacious, Bioavailable Renin Inhibitor (2S)-2-benzyl-3- [[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine Amide of (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane (A-72517). Journal of Medicinal Chemistry, 36(4), 460-7.
- Oesterle, A., et al. (2004). Effects of Statins on 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibition Beyond Low-Density Lipoprotein Cholesterol. The American Journal of Cardiology, 94(1, Supplement 1), 25-31.
-
PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]
- Abdel-Magid, A. F. (2015). Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ACS Medicinal Chemistry Letters, 6(9), 947-951.
- Porter, K. E., et al. (2008). Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion. Journal of Cardiovascular Pharmacology, 51(1), 89-95.
- Lamperti, C., et al. (2023). PHEMI-Phenylbutyrate in Patients With Lactic Acidosis: A Pilot, Single Arm, Phase I/II, Open-Label Trial. Clinical Therapeutics, 45(4), 329-338.
- Thaisrivongs, S., et al. (1987). Renin Inhibitors. Design of Angiotensinogen Transition-State Analogues Containing Novel. (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic Acid. Journal of Medicinal Chemistry, 30(6), 976-82.
-
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]
- Harbeson, S. L., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301-10.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(10), 1184-1209.
- Rich, D. H., et al. (1985). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 28(6), 762-7.
- Huang, Y., & Wang, L. (2013). Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Chemical Industry and Engineering Progress, 32(5), 1085-1090.
- Osipyan, A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1381.
- Sharma, A., et al. (2023). Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. International Journal of Molecular Sciences, 24(23), 16995.
- Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(8), 914-941.
- Curti, C., et al. (2021). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 26(17), 5326.
Sources
- 1. Ubenimex - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. lookchem.com [lookchem.com]
- 6. Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Synthesis of Statine and Its Analogues / Chemistry Letters, 1989 [sci-hub.box]
- 9. Renin inhibitors. Design of angiotensinogen transition-state analogues containing novel. (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonpeptide renin inhibitors employing a novel 3-aza(or oxa)-2,4-dialkyl glutaric acid moiety as a P2/P3 amide bond replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies directed toward the design of orally active renin inhibitors. 2. Development of the efficacious, bioavailable renin inhibitor (2S)-2-benzyl-3- [[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine amide of (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane (A-72517) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (CAS No. 62023-62-5), a valuable building block in medicinal chemistry, particularly in the synthesis of protease inhibitors.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a white crystalline solid.[2] While specific, comprehensive toxicity data for this exact stereoisomer is not extensively documented in readily available safety data sheets, GHS hazard information from aggregated sources indicates that the compound is classified as harmful.[3]
GHS Hazard Classification: [3]
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.
-
Acute Toxicity, Dermal (Warning): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Warning): Harmful if inhaled.
Given these classifications, a thorough risk assessment should be conducted before handling the compound, taking into account the quantities being used and the specific laboratory operations being performed. The primary risks are associated with accidental ingestion, skin absorption, and inhalation of dust particles.
Pre-Disposal Safety and Handling: A Proactive Approach
Before commencing any disposal procedures, it is crucial to have the appropriate personal protective equipment (PPE) and engineering controls in place. This proactive approach minimizes the risk of exposure to laboratory personnel.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes and airborne particles. |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile).[4] | Prevents skin contact and absorption. |
| Respiratory Protection | If dust formation is likely or exposure limits may be exceeded, a full-face respirator with appropriate filters.[4] | Protects against inhalation of harmful dust. |
Engineering Controls:
-
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[5][6] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and compatible container for the collection of solid this compound waste.
-
Labeling: The container must be labeled with the full chemical name, "this compound," the CAS number "62023-62-5," and the appropriate GHS hazard pictograms.[7]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[8]
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable plan for the disposal of both the chemical substance and its empty containers.
Disposal of Solid this compound
The recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[9]
Protocol:
-
Ensure all personal protective equipment is correctly worn.
-
Carefully transfer the solid waste into the designated and labeled hazardous waste container. Avoid generating dust.[4]
-
Securely close the container.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
Disposal of Empty Containers
Empty containers that have held this compound must be decontaminated before being discarded as non-hazardous waste.
Protocol:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol, depending on the residue).
-
Rinsate Collection: Collect all rinsate as hazardous waste and add it to a designated liquid waste container.[7]
-
Label Defacement: Completely remove or deface the original label on the container.
-
Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with institutional policies.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial to mitigate harm.
Spill Response:
-
Evacuate and Secure: Evacuate the immediate area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.
-
Reporting: Report the spill to your laboratory supervisor and institutional safety officer.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
-
Amino acid metabolism: Disposal of Nitrogen. Doctor 2018. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
This compound. PubChem. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]
-
Amino Acid Catabolism: An Overlooked Area of Metabolism. National Center for Biotechnology Information. [Link]
-
Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab. [Link]
-
(PDF) Disposal of amino acid nitrogen. ResearchGate. [Link]
-
(2S, 3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, min 95%, 1 gram. CP Lab Safety. [Link]
-
This compound. LookChem. [Link]
-
This compound. MySkinRecipes. [Link]
-
Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C10H13NO3 | CID 2762293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. ptb.de [ptb.de]
- 8. echemi.com [echemi.com]
- 9. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid - Safety Data Sheet [chemicalbook.com]
Navigating the Safe Handling of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key building block in the synthesis of various protease inhibitors.[1] By moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to make informed safety decisions in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid, non-volatile amino acid derivative. The primary risks associated with its handling stem from:
-
Inhalation: Fine dust particles can be generated during weighing and transfer, potentially causing respiratory tract irritation.[3][4] All operations involving open powders should be conducted in a way that minimizes aerosolization.[4]
-
Dermal Contact: As with many organic compounds, direct skin contact may cause irritation.[3][5] Prolonged or repeated exposure should be avoided.
-
Eye Contact: The dust can cause serious eye irritation.[3]
-
Ingestion: Accidental ingestion can occur through contaminated hands.[4]
A thorough risk assessment should be conducted before any new procedure involving this compound. Consider the quantity being used, the frequency of handling, and the potential for dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific task being performed.[6] Below is a summary of recommended PPE for handling this compound.
| Task | Eyes/Face | Hands | Body | Respiratory |
| Storage and Transport (Closed Container) | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Transfer (in a fume hood) | Safety goggles | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Transfer (on an open bench) | Safety goggles and face shield | Nitrile gloves | Lab coat | NIOSH-approved N95 respirator |
| Preparing Solutions | Safety goggles | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Cleaning Spills | Safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Lab coat | NIOSH-approved N95 respirator |
Decision-Making Flowchart for PPE Selection
The following diagram illustrates the logical progression for selecting the appropriate level of PPE.
Caption: Decision-making workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational plan minimizes risk and ensures procedural consistency.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[7][8]
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE before handling the compound.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[7]
Weighing and Transfer
-
Don PPE: Wear the appropriate PPE as determined by your risk assessment (see table and flowchart above).
-
Minimize Dust: When transferring the solid, use a spatula and gently scoop the material. Avoid dropping the powder from a height, which can create dust clouds.[4]
-
Use a Fume Hood: Whenever possible, perform all weighing and transfer operations within a chemical fume hood to contain any airborne particles.[9]
-
Clean as You Go: Promptly clean any minor spills on the balance or work surface using a damp paper towel (for very small amounts) or by following the spill cleanup procedure below.
Preparing Solutions
-
Add Solid to Liquid: When dissolving the compound, always add the solid to the liquid solvent to minimize splashing.
-
Controlled Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Avoid vigorous shaking of unsealed containers that can generate aerosols.[4]
-
Labeling: Clearly label the container with the chemical name, concentration, date, and any relevant hazard warnings.[10]
Storage and Disposal: A Lifecycle Approach to Safety
Proper storage and disposal are critical components of safe chemical handling.[10]
Storage
-
Container: Store in a tightly closed, clearly labeled container.[3][10]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10]
-
Inventory: Maintain an accurate inventory of the chemical.
Disposal
-
Waste Stream: Dispose of unused material and contaminated items (e.g., gloves, weigh boats) as hazardous chemical waste. Do not dispose of in the regular trash or down the sink.[7]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[7][11] The material may be sent to a licensed chemical destruction plant.[11]
-
Containers: Use designated and properly labeled hazardous waste containers.[10]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Spill Cleanup
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Alert others in the lab and your supervisor.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[13]
-
Contain and Clean:
-
Gently cover the spill with an absorbent material like vermiculite or a universal spill absorbent.
-
Carefully sweep up the solid material, avoiding the generation of dust.[5][13]
-
Place the swept-up material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[5]
-
-
Decontaminate: Clean the spill area with a suitable detergent and water.
By integrating these principles of causality, self-validating protocols, and authoritative guidance into your daily laboratory practices, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
-
Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Environmental Health and Safety. Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
Laboratory Chemical Lab Safety and Handling Guidelines. (2025). Saffron Chemicals. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
-
Part D: Chemical Safety Procedures for Laboratories. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
Safety Data Sheet: 4-phenylbutyric acid. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Creative BioMart. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid 128223-55-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. uwlax.edu [uwlax.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. echemi.com [echemi.com]
- 12. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid - Safety Data Sheet [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
